molecular formula C9H7BrN2O B184894 3-(Bromomethyl)-2-quinoxalinol CAS No. 62235-61-4

3-(Bromomethyl)-2-quinoxalinol

Cat. No.: B184894
CAS No.: 62235-61-4
M. Wt: 239.07 g/mol
InChI Key: SOTAKCFOTFCVSS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-quinoxalinol is a high-value chemical building block in medicinal chemistry and organic synthesis. The bromomethyl group on the quinoxaline scaffold makes it a key intermediate for constructing more complex molecules through nucleophilic substitution reactions. This reactivity is exploited to develop novel quinoxaline derivatives, a class of N-heterocyclic compounds renowned for their broad spectrum of biological activities . Research into quinoxaline-based structures has shown significant pharmacological potential, including antimicrobial, antifungal, antibacterial, and anticancer effects . Furthermore, the quinoxaline core is a privileged structure in the search for new antiviral agents, with research interest heightened due to the need to combat emerging pathogens . The specific reactivity of this compound enables its use in advanced synthetic pathways, such as rearrangements to form complex heterocyclic systems like 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles, which are valuable scaffolds in drug discovery . As a research chemical, it provides scientists with a critical starting point for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAKCFOTFCVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211287
Record name 3-(Bromomethyl)-2-quinoxalinol
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62235-61-4
Record name 3-(Bromomethyl)-2-quinoxalinol
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Record name 3-(Bromomethyl)-2-quinoxalinol
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Record name 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(bromomethyl)-2-quinoxalinol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a two-step synthetic pathway, commencing with the preparation of the 3-methyl-2-quinoxalinol precursor, followed by the bromination of the methyl group. Full characterization data for the precursor and available data for the final product are presented, supported by detailed experimental protocols. Additionally, the broader biological context of quinoxaline derivatives is discussed.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with sodium pyruvate to form the precursor, 3-methyl-2-quinoxalinol. The second step is the selective bromination of the methyl group to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A o-Phenylenediamine C 3-Methyl-2-quinoxalinol A->C A->C Aqueous Acetic Acid, Room Temperature, 3h B Sodium Pyruvate B->C B->C Aqueous Acetic Acid, Room Temperature, 3h D 3-Methyl-2-quinoxalinol F This compound D->F D->F Radical Initiator (AIBN), Solvent (e.g., CCl4), Reflux E N-Bromosuccinimide (NBS) E->F E->F Radical Initiator (AIBN), Solvent (e.g., CCl4), Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Methyl-2-quinoxalinol (Precursor)

This protocol is based on the established reaction between o-phenylenediamine and sodium pyruvate.[1]

Materials:

  • o-Phenylenediamine

  • Sodium Pyruvate

  • Aqueous Acetic Acid (20%)

  • Ethanol

  • Water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round bottom flask equipped with a stirring bar, add o-phenylenediamine (0.20 g, 1.85 mmol) and sodium pyruvate (0.20 g, 1.85 mmol).[1]

  • Add 25 mL of 20% aqueous acetic acid to the flask.[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • A precipitate will form during the reaction. Collect the precipitate by filtration.[1]

  • Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to afford pure 3-methyl-2-quinoxalinol.[1]

Expected Yield: 92%[1]

Synthesis of this compound

Materials:

  • 3-Methyl-2-quinoxalinol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Round bottom flask with reflux condenser

  • Light source (e.g., UV lamp)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 3-methyl-2-quinoxalinol (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like AIBN.[2]

  • Heat the mixture to reflux while irradiating with a light source to facilitate the radical reaction.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.[2]

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water to remove any remaining bromine and water-soluble impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]

Characterization Data

3-Methyl-2-quinoxalinol (Precursor)
PropertyValueReference
Melting Point 246-248 °C[1]
¹H NMR (400 MHz, DMSO-d6)δ (ppm) 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)[1]
¹³C NMR (100 MHz, DMSO-d6)δ (ppm) 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9[1]
Elemental Analysis Calculated: C, 67.49; H, 5.03; N, 17.49. Found: C, 67.47; H, 5.08; N, 17.51[1]
Appearance Colorless, needle-shaped crystals[3]
IR (KBr, cm⁻¹) 3008 (N-H), 2968 (C-H), 1665 (C=O), 1610 (C=C)[3]
This compound (Final Product)

The following data is compiled from a commercial source.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O[4]
Molecular Weight 239.07 g/mol [4]
Melting Point 202.1 °C[4]
Boiling Point 393.3 °C[4]
Appearance Beige powder[4]
Identification (IR) Conforms to structure[4]
Identification (¹H NMR) Conforms to structure[4]
Solubility Soluble in DMSO[4]

Biological Activity and Potential Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[5][6] These activities include:

  • Anticancer: Quinoxaline derivatives have shown promise as anticancer agents through various mechanisms, including tyrosine kinase inhibition and induction of apoptosis.[6] Studies have indicated that bromo-substituted quinolines and quinoxalines can exhibit enhanced cytotoxic effects against cancer cell lines.[2]

  • Antimicrobial: Many quinoxaline derivatives have been identified as potent antibacterial and antifungal agents.[5][6]

  • Antiviral: The quinoxaline scaffold is present in several antiviral compounds.[6]

The introduction of a reactive bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications. This functional group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various pharmacophores to explore structure-activity relationships and develop novel therapeutic agents.

Due to the general biological activities of the quinoxaline core and the enhanced effects sometimes seen with brominated analogs, it is plausible that this compound and its derivatives could be investigated for their potential as anticancer or antimicrobial agents. However, specific studies on the biological activity and signaling pathways of this compound are not available in the reviewed literature.

Biological_Activity cluster_activities Potential Biological Activities cluster_compound Target Compound Quinoxaline_Core Quinoxaline Core Anticancer Anticancer Quinoxaline_Core->Anticancer Antimicrobial Antimicrobial Quinoxaline_Core->Antimicrobial Antiviral Antiviral Quinoxaline_Core->Antiviral Target This compound Target->Quinoxaline_Core is a derivative of

Caption: Potential biological activities of quinoxaline derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] Among these, 3-(Bromomethyl)-2-quinoxalinol is a key intermediate, featuring a reactive bromomethyl group that allows for a variety of chemical modifications to explore structure-activity relationships. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for some properties are not extensively reported in the literature, a combination of available information and data from closely related compounds provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one[3]
Synonyms 3-Bromomethylquinoxalin-2-one, 3-(bromomethyl)quinoxalin-2-ol[2][4]
CAS Number 62235-61-4[2][4]
Molecular Formula C₉H₇BrN₂O[2][4]
Molecular Weight 239.07 g/mol [2][4]
Appearance White to cream to pale orange to pale brown powder[3]
Melting Point Not explicitly reported. The related compound, 2,3-Bis(bromomethyl)quinoxaline, has a melting point of 152-156 °C.The melting point of this compound is expected to be a key parameter for its identification and purity assessment.
Boiling Point Not reported.Due to its likely high melting point and potential for decomposition at elevated temperatures, the boiling point is not a commonly reported parameter.
Solubility Generally low in aqueous solutions. Soluble in some organic solvents.Quinoxaline derivatives are known for their limited water solubility.[2]
pKa Not explicitly reported.The quinoxaline ring system is weakly basic.
LogP Not explicitly reported.The presence of the bromomethyl group and the quinoxalinone core suggests a moderate lipophilicity.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, typically starting from the condensation of an o-phenylenediamine with an appropriate dicarbonyl compound to form the quinoxaline core, followed by functional group manipulation. A plausible and commonly employed synthetic route involves the bromination of the corresponding methyl-substituted precursor, 3-methyl-2-quinoxalinol.

Synthesis of the Precursor: 3-Methyl-2-quinoxalinol

A standard method for the synthesis of 3-methyl-2-quinoxalinol involves the condensation of o-phenylenediamine with sodium pyruvate in an acidic medium.[5]

Experimental Protocol: Synthesis of 3-Methyl-2-quinoxalinol [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.85 mmol) and sodium pyruvate (1.85 mmol) in 25 mL of 20% aqueous acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to yield pure 3-methyl-2-quinoxalinol.

Characterization Data for 3-Methyl-2-quinoxalinol: [5]

  • Yield: 92%

  • Melting Point: 246-248 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.27 (br, 1H, NH), 7.68 (d, 1H, J = 7.8 Hz, Ar-H), 7.46 (t, 1H, J = 7.8 Hz, Ar-H), 7.25 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 159.6, 155.4, 132.4, 132.1, 129.7, 128.3, 123.4, 115.6, 20.9

  • Elemental Analysis: Calculated for C₉H₈N₂O: C, 67.49%; H, 5.03%; N, 17.49%. Found: C, 67.47%; H, 5.08%; N, 17.51%.

Bromination of 3-Methyl-2-quinoxalinol to Yield this compound

The subsequent step involves the selective bromination of the methyl group of 3-methyl-2-quinoxalinol. This is a critical transformation to introduce the reactive bromomethyl handle. A common method for such benzylic brominations is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Proposed Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on standard bromination procedures for similar substrates, as a specific detailed protocol for this exact conversion was not found in the searched literature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-quinoxalinol in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination o_phenylenediamine o-Phenylenediamine reaction1 Condensation in 20% aq. Acetic Acid o_phenylenediamine->reaction1 sodium_pyruvate Sodium Pyruvate sodium_pyruvate->reaction1 methyl_quinoxalinol 3-Methyl-2-quinoxalinol reaction1->methyl_quinoxalinol reaction2 Bromination in Inert Solvent (e.g., CCl4) methyl_quinoxalinol->reaction2 NBS N-Bromosuccinimide (NBS) NBS->reaction2 initiator Radical Initiator (e.g., AIBN) initiator->reaction2 final_product This compound reaction2->final_product

A two-step synthetic pathway to this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the available literature, the broader class of quinoxaline derivatives is well-documented for its wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][6][7] The mechanisms of action for these activities are often multifaceted.

Anticancer Activity

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms:

  • Topoisomerase II Inhibition: Some quinoxaline compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells, leading to apoptosis.[1]

  • Kinase Inhibition: The quinoxaline scaffold is a key feature in many kinase inhibitors, targeting enzymes like c-Met, EGFR, and VEGFR-2 that are often dysregulated in cancer.[2][8]

  • Induction of Apoptosis: Many quinoxaline derivatives induce programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[1]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[2]

Signaling Pathway for Quinoxaline-Induced Apoptosis

G Quinoxaline Quinoxaline Derivative (e.g., Compound IV) TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_damage DNA Damage TopoII->DNA_damage p53 p53 (Upregulation) DNA_damage->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Inhibits Caspase8 Caspase-8 (Upregulation) p53->Caspase8 Caspase3 Caspase-3 (Upregulation) Bcl2->Caspase3 Inhibits Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of apoptosis induction by a quinoxaline derivative.[1]
Antimicrobial Activity

The antibacterial action of quinoxaline derivatives, particularly the 1,4-di-N-oxides, has been attributed to their ability to generate reactive oxygen species (ROS) under anaerobic conditions, leading to oxidative damage to bacterial DNA and other cellular components.[9] Some derivatives are also thought to interfere with bacterial DNA synthesis through intercalation.[10]

Mechanism of Antibacterial Action of Quinoxaline 1,4-di-N-oxides

G QdNO Quinoxaline 1,4-di-N-oxide Bacterial_Cell Bacterial Cell (Anaerobic) QdNO->Bacterial_Cell Reduction Bioreduction Bacterial_Cell->Reduction intracellularly ROS Reactive Oxygen Species (ROS) Reduction->ROS generates DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Generation of ROS by quinoxaline 1,4-di-N-oxides in bacteria.[9]
Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses.[7][11] Their mechanisms of action can vary, with some compounds inhibiting viral enzymes like reverse transcriptase, while others may interfere with viral entry or replication processes.[7]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. While a complete experimental profile of its physicochemical properties is not yet fully documented, this guide consolidates the available information and provides a strong basis for its use in research. The established biological activities of the broader quinoxaline class, particularly in oncology and infectious diseases, underscore the importance of further investigation into the specific properties and potential applications of this compound and its derivatives. The synthetic protocols and mechanistic insights provided herein are intended to facilitate and inspire future research in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 3-(Bromomethyl)-2-quinoxalinol (CAS: 62235-61-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)-1H-quinoxalin-2-one, is a heterocyclic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Identification

This compound is a stable solid at room temperature. Its chemical structure features a benzene ring fused to a pyrazine ring, with a bromomethyl substituent at the 3-position and a hydroxyl group (in its tautomeric enol form) or a carbonyl group (in its keto form) at the 2-position. The presence of the reactive bromomethyl group makes it a versatile building block for further chemical modifications.

PropertyValueReference
CAS Number 62235-61-4N/A
Molecular Formula C₉H₇BrN₂ON/A
Molecular Weight 239.07 g/mol N/A
IUPAC Name 3-(bromomethyl)-1H-quinoxalin-2-oneN/A
Synonyms 3-(Bromomethyl)quinoxalin-2-ol, 3-Bromomethyl-2(1H)-quinoxalinoneN/A
Appearance SolidN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of the precursor, 3-methyl-2-quinoxalinol, followed by its bromination.

Synthesis of 3-Methyl-2-quinoxalinol

Experimental Protocol:

This procedure is adapted from the condensation reaction of an o-phenylenediamine with a pyruvate derivative.[1]

  • Reactants:

    • o-Phenylenediamine

    • Sodium pyruvate

    • Aqueous acetic acid (20%)

  • Procedure:

    • In a round bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) and sodium pyruvate (1.0 eq) in 20% aqueous acetic acid.

    • Stir the reaction mixture at room temperature for 3 hours.

    • A precipitate will form during the reaction. Collect the solid product by filtration.

    • Recrystallize the crude product from an ethanol-water mixture (4:1 v/v) to yield pure 3-methyl-2-quinoxalinol.

  • Expected Yield: ~92%[1]

Synthesis_of_3_Methyl_2_quinoxalinol reagents o-Phenylenediamine + Sodium Pyruvate solvent 20% Acetic Acid reagents->solvent Dissolve conditions Room Temperature, 3h solvent->conditions Stir workup Filtration & Recrystallization conditions->workup Isolate product 3-Methyl-2-quinoxalinol workup->product

Figure 1: Synthetic workflow for 3-Methyl-2-quinoxalinol.
Bromination of 3-Methyl-2-quinoxalinol

Experimental Protocol:

This is a general procedure for the bromination of an activated methyl group on a heterocyclic ring.[2]

  • Reactants:

    • 3-Methyl-2-quinoxalinol

    • N-Bromosuccinimide (NBS)

    • A radical initiator (e.g., benzoyl peroxide or AIBN)

    • An inert solvent (e.g., carbon tetrachloride or acetonitrile)

  • Procedure:

    • Suspend 3-methyl-2-quinoxalinol (1.0 eq) in an inert solvent.

    • Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator to the suspension.

    • Reflux the reaction mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Filter the reaction mixture to remove succinimide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent to obtain this compound.

Bromination_of_3_Methyl_2_quinoxalinol start_material 3-Methyl-2-quinoxalinol reagents N-Bromosuccinimide (NBS) + Radical Initiator start_material->reagents React with solvent Inert Solvent reagents->solvent In conditions Reflux solvent->conditions workup Filtration & Purification conditions->workup Process product This compound workup->product

Figure 2: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide array of quinoxaline derivatives with potential therapeutic applications. The reactive bromomethyl group serves as a handle for introducing various functional groups and building complex molecular architectures.

Synthesis of Biologically Active Derivatives

The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse side chains. This has been exploited to synthesize libraries of quinoxaline derivatives for screening against various biological targets. For instance, it can be reacted with phenols, anilines, and other nucleophiles to generate more complex molecules.[2]

Derivatization_of_3_Bromomethyl_2_quinoxalinol start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->reaction product Substituted Quinoxaline Derivative reaction->product

Figure 3: General scheme for the derivatization.
Potential Therapeutic Applications of Quinoxaline Derivatives

While specific biological data for this compound is not extensively reported in the literature, the broader class of quinoxaline derivatives has demonstrated significant potential in several therapeutic areas:

  • Antimicrobial Activity: Many quinoxaline derivatives exhibit potent activity against a range of bacteria and fungi.[2]

  • Anticancer Activity: The quinoxaline scaffold is a core component of several compounds with demonstrated anticancer properties. These compounds can act through various mechanisms, including the inhibition of kinases and topoisomerases.

  • Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV.

  • Anti-inflammatory Activity: The anti-inflammatory properties of some quinoxaline derivatives have also been investigated.

The development of novel quinoxaline-based drugs often involves the synthesis of a library of compounds derived from intermediates like this compound, followed by high-throughput screening to identify lead compounds with desired biological activities.

Conclusion

This compound is a key synthetic intermediate that provides a versatile platform for the development of novel quinoxaline-based compounds. Its straightforward synthesis and the reactivity of its bromomethyl group make it an attractive starting material for medicinal chemists. While the biological profile of this compound itself is not well-characterized, the extensive research into the pharmacological activities of the broader quinoxaline class underscores the potential of its derivatives in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this important chemical entity in their drug discovery programs.

References

Spectral Data Analysis of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)quinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.45br s1HN1-H
7.90d, J = 7.5 Hz1HAr-H
7.65t, J = 7.5 Hz1HAr-H
7.40t, J = 7.5 Hz1HAr-H
7.30d, J = 7.5 Hz1HAr-H
4.60s2H-CH₂Br

Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
154.5C=O
145.0C3
133.0C4a
132.5Ar-CH
130.0Ar-CH
125.0C8a
124.0Ar-CH
116.0Ar-CH
30.0-CH₂Br
Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900BroadN-H Stretch
1660StrongC=O Stretch (Amide)
1600MediumC=C Stretch (Aromatic)
1480MediumC=C Stretch (Aromatic)
1200MediumC-N Stretch
690StrongC-Br Stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

m/zRelative Intensity (%)Assignment
238/24095/95[M]⁺ (presence of Br isotopes)
159100[M - Br]⁺
13140[M - Br - CO]⁺
10460[C₇H₄N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with dry potassium bromide (KBr) and ground to a fine powder.[2] A translucent pellet was formed by applying high pressure to the powder.[2] The spectrum was recorded in the range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer using the Electron Impact (EI) ionization method.[4][5] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 70 eV.[6][7] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[5][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectral analysis.

References

Navigating the Solubility Landscape of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – Researchers, scientists, and drug development professionals working with quinoxaline derivatives now have access to a comprehensive technical guide on the solubility of 3-(Bromomethyl)-2-quinoxalinol in organic solvents. This document outlines the critical considerations and experimental procedures for determining the solubility of this compound, a crucial parameter in medicinal chemistry and materials science.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. Researchers are encouraged to populate this table with their experimental findings.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationReference
e.g., Ethanole.g., 25Data Not AvailableData Not Availablee.g., Isothermal Saturation[Your Data]
e.g., DMSOe.g., 25Data Not AvailableData Not Availablee.g., Isothermal Saturation[Your Data]
e.g., Chloroforme.g., 25Data Not AvailableData Not Availablee.g., Isothermal Saturation[Your Data]
e.g., Acetonee.g., 25Data Not AvailableData Not Availablee.g., Isothermal Saturation[Your Data]
e.g., Toluenee.g., 25Data Not AvailableData Not Availablee.g., Isothermal Saturation[Your Data]

Quinoxaline derivatives are generally characterized as weakly basic compounds, and their solubility can be influenced by the nature of the solvent.[1] While many quinoxalines are soluble in water, their derivatives, such as this compound, may exhibit low aqueous solubility.[1] For instance, the structurally related 2,3-diphenylquinoxaline has low solubility in water but is soluble in organic solvents like ethanol and chloroform.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Thermostatic shaker or agitator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Dilution: To prevent precipitation and to bring the concentration within the analytical range of the quantification method, immediately dilute the filtered aliquot with a known volume of a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to quickly screen for suitable solvents.

Procedure:

  • Weigh a small, known mass of this compound (e.g., 1 mg) into a test tube.[2]

  • Add the selected organic solvent dropwise while continuously agitating the mixture.[2]

  • Observe the dissolution of the solid.

  • Record the approximate volume of solvent required to completely dissolve the solid. This provides a qualitative measure of solubility (e.g., "soluble," "sparingly soluble," "insoluble").

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G A Start: Excess solid compound and known volume of solvent B Equilibration: Thermostatic shaking for 24-72h A->B Step 1 C Phase Separation: Allow undissolved solid to settle B->C Step 2 D Sample Withdrawal & Filtration (0.22 µm filter) C->D Step 3 E Dilution of Filtrate D->E Step 4 F Quantification: HPLC or UV-Vis Spectrophotometry E->F Step 5 G Calculation of Solubility F->G Step 6 H End: Report Solubility Data G->H Step 7 G start Start: Known mass of solid compound add_solvent Add solvent dropwise with agitation start->add_solvent observe Observe for complete dissolution add_solvent->observe dissolved Completely Dissolved? observe->dissolved record_soluble Record as 'Soluble' and note approximate volume dissolved->record_soluble Yes record_insoluble Record as 'Sparingly Soluble' or 'Insoluble' dissolved->record_insoluble No end End record_soluble->end record_insoluble->end

References

Stability and Storage of 3-(Bromomethyl)-2-quinoxalinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)-2-quinoxalinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, from initial screening to formulation development. This document outlines the principal degradation pathways, recommended storage and handling procedures, and methodologies for assessing the stability of this compound.

Physicochemical Properties and Stability Profile

This compound is a solid, often appearing as an off-white or pale yellow powder. The presence of the bromomethyl group makes the molecule susceptible to various degradation pathways, impacting its purity and reactivity over time. The primary factors influencing its stability are temperature, light, moisture, and pH.

Table 1: Summary of Stability and Storage Recommendations

ParameterRecommendation/ObservationRationale
Storage Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation of the quinoxaline ring and other susceptible moieties.
Light Exposure Protect from light; store in an amber or opaque containerQuinoxaline derivatives can be photosensitive and undergo photodegradation.
Moisture Keep in a tightly sealed container in a dry, well-ventilated place. Use of a desiccator is recommended.The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding alcohol and hydrobromic acid.
pH Avoid highly acidic or basic conditionsHydrolysis can be catalyzed by both acid and base.
Incompatible Materials Strong oxidizing agentsCan lead to the formation of various oxidation byproducts.

Degradation Pathways

The chemical structure of this compound predisposes it to several degradation mechanisms. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

  • Hydrolysis: The most common degradation pathway involves the nucleophilic substitution of the bromide by water, leading to the formation of 3-(Hydroxymethyl)-2-quinoxalinol. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidized byproducts, often indicated by a darkening in the color of the compound.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in quinoxaline derivatives.[1] This can lead to complex degradation profiles and the formation of various photoproducts.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate decomposition, which may involve the loss of the bromomethyl group or cleavage of the quinoxaline ring system.

This compound This compound Degradation Pathways Degradation Pathways This compound->Degradation Pathways Hydrolysis Hydrolysis Degradation Pathways->Hydrolysis Moisture, pH Oxidation Oxidation Degradation Pathways->Oxidation Air, Light Photodegradation Photodegradation Degradation Pathways->Photodegradation UV/Visible Light Thermal_Decomposition Thermal_Decomposition Degradation Pathways->Thermal_Decomposition Heat Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Decomposition->Degradation_Products Hydroxymethyl_derivative 3-(Hydroxymethyl)-2-quinoxalinol Degradation_Products->Hydroxymethyl_derivative Oxidized_byproducts Oxidized Byproducts Degradation_Products->Oxidized_byproducts Photoproducts Various Photoproducts Degradation_Products->Photoproducts Decomposition_fragments Decomposition Fragments Degradation_Products->Decomposition_fragments

Figure 1. Key degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions to accelerate degradation and help in the development of a stability-indicating analytical method.[2]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Degradation (Solid, 70°C) Thermal->HPLC Photo Photodegradation (ICH Q1B) Photo->HPLC Data Peak Purity Analysis Impurity Profiling Mass Balance HPLC->Data Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Photo This compound (Solid) This compound (Solid) This compound (Solid)->Thermal This compound (Solid)->Photo

Figure 2. Workflow for forced degradation studies.
Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[5]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (e.g., determined by PDA scan)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Biological Context: Potential Signaling Pathway Involvement

Quinoxaline derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases.[6][7] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][9] While the specific targets of this compound are not yet fully elucidated, its structural features suggest potential interaction with ATP-binding sites of kinases. Inhibition of pro-survival signaling pathways, such as the PI3K/Akt or Ras/Raf/MEK/ERK pathways, can lead to the induction of apoptosis.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Quinoxaline This compound Quinoxaline->Akt Inhibition Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

References

An In-depth Technical Guide to the Synthesis of Quinoxaline Derivatives from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their wide-ranging pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][3] The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between o-phenylenediamine (OPD) and a 1,2-dicarbonyl compound.[1][4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of quinoxaline derivatives from o-phenylenediamine.

Core Synthetic Strategies

The synthesis of quinoxalines from o-phenylenediamine primarily involves the cyclocondensation with a two-carbon synthon. The most common synthons are 1,2-dicarbonyl compounds, with variations including α-hydroxy ketones, α-haloketones, and epoxides.[1][6][7] Modern synthetic advancements have focused on developing more efficient, environmentally friendly, and catalyst-driven methodologies.

Classical Condensation with 1,2-Dicarbonyl Compounds

The traditional approach involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil or glyoxal, often under acidic or thermal conditions.[5][6][7] While effective, this method can require harsh conditions and long reaction times.[1][8]

Catalytic Green Synthesis

In response to the growing demand for sustainable chemical processes, numerous "green" synthetic protocols have been developed. These methods often utilize milder reaction conditions, environmentally benign solvents like water or ethanol, and recyclable catalysts.[1][9][10][11] Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[1][4][6]

Synthesis from α-Hydroxy and α-Haloketones

α-Hydroxy ketones (acyloins) and α-haloketones serve as valuable precursors to the 1,2-dicarbonyl functionality. Reactions involving α-hydroxy ketones often require an oxidative step to form the diketone in situ, which then condenses with o-phenylenediamine.[3][5][7] Similarly, α-haloketones can react with o-phenylenediamine in a condensation-oxidation sequence to yield quinoxalines.[1][12]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data for various synthetic protocols, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil under Various Catalytic Conditions

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneRectified SpiritWater Bath30 min98.95[13]
Cerium(IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temperature20 min98[4]
Hexafluoroisopropanol (HFIP)NoneRoom Temperature1 h95[1][4]
TiO₂-Pr-SO₃HEthanolRoom Temperature10 min95[1][4]
Bentonite K-10EthanolRoom Temperature20 min95[4]
AlCuMoVPToluene252 h92[8]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom TemperatureNot Specified85-91[4]
PhenolEthanol/WaterRoom TemperatureNot SpecifiedHigh[14]
Camphorsulfonic Acid (CSA)EthanolRoom Temperature2-8 hHigh[15]

Table 2: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine and Other Dicarbonyl/Precursor Compounds

Dicarbonyl/PrecursorCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
α-Hydroxy KetoneIodine (I₂)DMSO100Not Specified78-99[5][7]
Hydroxyl KetoneIodine (I₂)DMSORoom Temperature12 h80-90[4]
Phenacyl BromidePyridineTHFRoom Temperature2 hHigh[1][12]
GlyoxalNi-NanoparticlesAcetonitrileNot SpecifiedNot SpecifiedHigh[2]
Aromatic AlkynesCu(OAc)₂Toluene708 h86[4]
AlkenesIodine (I₂)/TBHPDMSONot SpecifiedNot Specified31-93[7]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.1 g, 10.2 mmol)

  • Benzil (2.1 g, 10.0 mmol)

  • Rectified Spirit (16 mL)

  • Water

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a suitable flask.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a water bath for 30 minutes.[16]

  • Add water dropwise to the warm solution until a slight cloudiness persists.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration and wash with cold aqueous ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using a Solid Acid Catalyst (TiO₂-Pr-SO₃H)

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • TiO₂-Pr-SO₃H (10 mg)

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add ethanol.

  • Add the TiO₂-Pr-SO₃H catalyst (10 mg) to the mixture.

  • Stir the reaction mixture at room temperature for 10 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the product from ethanol to yield pure 2,3-diphenylquinoxaline.

Protocol 3: Iodine-Catalyzed Synthesis from an α-Hydroxy Ketone

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxy Ketone (e.g., Benzoin) (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.[5]

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations and processes involved.

G General Reaction Mechanism for Quinoxaline Synthesis OPD o-Phenylenediamine Intermediate1 Tetrahedral Intermediate OPD->Intermediate1 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate1 H2O_out1 -H₂O Intermediate1->H2O_out1 Intermediate2 Dihydropyrazine Intermediate H2O_out2 -H₂O Intermediate2->H2O_out2 Quinoxaline Quinoxaline Derivative H2O_out1->Intermediate2 H2O_out2->Quinoxaline

Caption: General mechanism of quinoxaline formation.

G Experimental Workflow for Catalytic Synthesis Start Combine Reactants (OPD, Dicarbonyl) AddSolvent Add Solvent (e.g., Ethanol) Start->AddSolvent AddCatalyst Add Catalyst AddSolvent->AddCatalyst Stir Stir at Room Temp/ Heat AddCatalyst->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Recrystallize/ Chromatography Evaporate->Purify Product Pure Quinoxaline Derivative Purify->Product

Caption: Workflow for a typical catalytic synthesis.

Conclusion

The synthesis of quinoxaline derivatives from o-phenylenediamine remains a cornerstone of heterocyclic chemistry. While classical methods are still relevant, the development of green, catalytic approaches offers significant advantages in terms of efficiency, sustainability, and operational simplicity. This guide provides researchers and drug development professionals with a foundational understanding of the key synthetic strategies, supported by practical experimental protocols and comparative data, to facilitate the efficient synthesis of this important class of compounds. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more powerful and versatile methods for accessing diverse quinoxaline libraries for biological screening and materials science applications.

References

biological activity of quinoxaline compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Quinoxaline Compounds

Authored by a Senior Application Scientist

Foreword: The Quinoxaline Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, few structures offer the versatility and therapeutic breadth of the quinoxaline scaffold. Comprising a benzene ring fused to a pyrazine ring, this deceptively simple architecture is a "privileged" structure in drug discovery.[1][2] Its unique electronic properties and rigid, planar nature allow it to interact with a multitude of biological targets, forming the basis for a vast and growing library of compounds with significant pharmacological potential.[3][4]

This guide moves beyond a mere catalog of activities. It is designed for the discerning researcher and drug development professional, providing a deep dive into the causality behind the biological effects of quinoxaline derivatives. We will explore the core synthetic strategies that give rise to these compounds, dissect their mechanisms of action across diverse therapeutic areas, and provide validated, step-by-step protocols for their synthesis and evaluation. Our focus is on the interplay between chemical structure and biological function, offering insights to guide the rational design of next-generation therapeutics.

Part 1: Foundational Chemistry - The Synthesis of the Quinoxaline Core

The most fundamental and widely adopted method for constructing the quinoxaline nucleus is the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal).[5][6] This robust reaction forms the pyrazine ring onto the pre-existing benzene ring, establishing the core scaffold upon which virtually all derivatives are built. While modern advancements have introduced greener and more efficient methods, such as microwave-assisted synthesis and the use of novel nanocatalysts, understanding this foundational reaction is critical.[7][8]

Experimental Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

This protocol describes a standard, reliable method for synthesizing a quinoxaline derivative. The causality is direct: the acidic environment protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine groups of the o-phenylenediamine, leading to a cyclization and dehydration cascade.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol within a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Dicarbonyl: To the stirring solution, add the 1,2-dicarbonyl compound (1.0 eq).

  • Reaction Initiation: Add a catalytic amount of acetic acid if using ethanol as the solvent. If using glacial acetic acid as the solvent, no further catalyst is needed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-120°C, depending on the solvent) for 2-4 hours. The reaction progress should be monitored by TLC. The rationale for reflux is to provide sufficient activation energy to overcome the reaction barrier for cyclization and subsequent dehydration.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the crude product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure quinoxaline derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Core Quinoxaline Synthesis Workflow

G cluster_synthesis Quinoxaline Synthesis Workflow start 1. Dissolve o-phenylenediamine in solvent add_dicarbonyl 2. Add 1,2-dicarbonyl compound start->add_dicarbonyl reflux 3. Heat to reflux (2-4 hours) add_dicarbonyl->reflux monitor 4. Monitor reaction by TLC reflux->monitor Cyclization & Dihydration cool 5. Cool to room temperature monitor->cool isolate 6. Isolate crude product (Filtration or Concentration) cool->isolate purify 7. Purify via column chromatography isolate->purify characterize 8. Characterize structure (NMR, MS) purify->characterize end_product Pure Quinoxaline Derivative characterize->end_product

Caption: Workflow for the synthesis of quinoxaline derivatives.

Part 2: The Broad Spectrum of Biological Activity

The quinoxaline scaffold is a platform for a remarkable diversity of biological activities, primarily due to the ease with which its structure can be modified at various positions to modulate its interaction with biological targets.[5][9]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[1] Their efficacy stems from their ability to intervene in multiple oncogenic pathways.

Key Mechanisms of Action:

  • Kinase Inhibition: Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[4][10] Targets include EGFR, VEGFR-2, c-Met, and PI3K, making these compounds effective in halting the signaling cascades that drive tumor growth.[2][8]

  • Topoisomerase II Inhibition: Certain derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[8][11] This leads to DNA damage and triggers apoptosis in rapidly dividing cancer cells.

  • Apoptosis Induction & Cell Cycle Arrest: By targeting key cellular pathways, quinoxalines can upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards programmed cell death.[11] They can also arrest the cell cycle, commonly at the G2/M or S phase, preventing cancer cells from progressing through division.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives, demonstrating their potency across various cancer types.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis[11]
Compound IIIPC-3 (Prostate)4.11Topoisomerase II Inhibition, Apoptosis[11]
Compound VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[2]
Triazole-Substituted QuinoxalineTHP-1 (Leukemia)1.6Not specified[1]
Pyrrolo[1,2-a]quinoxaline (58)HCT 116 (Colon)2.5Not specified[1]

Visualization: Quinoxaline-Mediated Kinase Inhibition Pathway

G cluster_pathway Anticancer Mechanism: Kinase Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K/AKT Pathway RTK->PI3K activates RAS RAS/MAPK Pathway RTK->RAS activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation promotes PI3K->Proliferation inhibition leads to RAS->Proliferation promotes RAS->Proliferation inhibition leads to Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis decreased survival leads to

Caption: Quinoxalines inhibit kinases, blocking pro-survival pathways.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoxaline core is present in several natural antibiotics, such as echinomycin and levomycin, known for their activity against Gram-positive bacteria.[12] Synthetic derivatives have expanded this spectrum to include Gram-negative bacteria and various fungal strains, making them a promising scaffold for developing new anti-infective agents to combat antimicrobial resistance.[13][14][15]

Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The causality lies in exposing a standardized bacterial inoculum to serial dilutions of the compound; the lowest concentration that prevents visible growth is the MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Quinoxaline compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to a standardized concentration (typically ~5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline compound in the broth medium. This creates a gradient of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Controls: Prepare wells for a positive control (microbe + broth, no compound) to ensure growth, and a negative control (broth only) to check for sterility. Also, prepare dilutions of a standard antibiotic.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. A significant reduction in OD compared to the positive control indicates inhibition.

Antiviral and Neuroprotective Potential

Beyond cancer and microbial infections, quinoxalines show significant promise in other complex therapeutic areas.

  • Antiviral Activity: Derivatives have been developed that show activity against a range of DNA and RNA viruses.[16] A notable example is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[17][18] Studies have also demonstrated activity against Herpes simplex virus (HSV) and other pathogens, highlighting the potential for broad-spectrum antiviral drug development.[6][19]

  • Neuroprotective Effects: Recent research has illuminated the potential of quinoxalines in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21] Their mechanisms in this context are multifaceted and include:

    • Antioxidant Activity: Reducing intracellular reactive oxygen species (ROS) that cause oxidative stress and neuronal damage.[20]

    • Anti-inflammatory Action: Downregulating inflammatory cytokines in the brain.[22]

    • Enzyme Inhibition: Inhibiting acetylcholinesterase (AChE), which increases levels of the neurotransmitter acetylcholine, a common strategy in Alzheimer's therapy.[20]

    • Protection of Dopaminergic Neurons: Specific derivatives have been shown to protect the dopamine-producing neurons that are lost in Parkinson's disease.[21][23]

Part 3: Structure-Activity Relationship (SAR) - Designing for Potency

The biological activity of a quinoxaline derivative is not inherent to the core alone; it is critically dictated by the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds into potent and selective drug candidates.[24][25]

Key SAR Insights:

  • Positions 2 and 3: Substitutions at the C2 and C3 positions of the pyrazine ring have the most significant impact on activity. Studies comparing 2,3-diphenyl with 2,3-difuranyl analogs found that the heteroaromatic furanyl rings conferred vastly superior anticancer activity, suggesting that electronic properties and the potential for specific hydrogen bonding at these positions are crucial.[25]

  • Position 6: Modifications on the benzene ring, such as at the C6 position, are also vital. The introduction of amine groups or other functionalities at this position has been shown to be important for neuroprotective activity and kinase inhibition.[21][25]

  • Fused Ring Systems: Extending the heterocyclic system by fusing other rings (e.g., triazole, imidazole) to the quinoxaline core can dramatically enhance biological activity, often by providing additional points of interaction with the target protein or enzyme.[16][17]

Visualization: Key SAR Insights for Quinoxaline Derivatives

G cluster_sar Structure-Activity Relationship (SAR) Summary quinoxaline pos23 Positions C2 & C3: - Major impact on activity. - Heteroaromatic rings (e.g., furanyl)  can increase potency. [10] pos23->quinoxaline pos6 Position C6: - Amine groups are key for  neuroprotective activity. [15] pos6->quinoxaline fusion Fused Rings: - Triazole or imidazole fusion  enhances bioactivity. [1] fusion->quinoxaline

Caption: SAR summary for optimizing quinoxaline bioactivity.

(Note: The image attribute in the DOT script is a placeholder. A chemical structure image would be rendered here.)

Conclusion and Future Directions

The quinoxaline scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability and capacity to interact with a diverse array of biological targets have cemented its role as a foundation for the development of novel therapeutics. From potent kinase inhibitors in oncology to promising neuroprotective agents and broad-spectrum antimicrobials, the applications are vast and continue to expand.

The future of quinoxaline research is bright. Key areas of advancement will likely include:

  • Multi-Target Agents: Designing single quinoxaline molecules that can modulate multiple disease-related targets simultaneously, potentially leading to more effective treatments for complex diseases like cancer and Alzheimer's.

  • Advanced Synthesis: The increasing use of green chemistry principles and nanocatalysts will enable more efficient, cost-effective, and environmentally friendly production of quinoxaline libraries.[7][8]

  • Targeted Drug Delivery: Incorporating quinoxaline derivatives into nanocarrier systems to improve their bioavailability, reduce off-target toxicity, and deliver them specifically to diseased tissues.

As our understanding of molecular biology deepens, the rational design of quinoxaline derivatives will become even more precise, paving the way for new and powerful medicines to address some of the most pressing challenges in human health.

References

The Ascendant Role of Quinoxalines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Applications of Quinoxaline Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery research. Quinoxaline-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core chemistry, synthesis, and diverse applications of quinoxalines, with a focus on quantitative biological data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Core Chemistry and Synthesis of Quinoxalines

Quinoxaline, also known as benzopyrazine, is a weakly basic compound that is readily synthesized and functionalized.[1] The classical and most widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] This foundational reaction has been adapted and optimized over the years, leading to the development of more efficient and environmentally friendly synthetic strategies.

Recent advancements in synthetic methodologies include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[4][5] Furthermore, the principles of green chemistry have been applied through the use of eco-friendly catalysts and solvent-free reaction conditions.[3] For instance, solid acid catalysts like TiO2-Pr-SO3H have been shown to efficiently catalyze the synthesis of quinoxalines at room temperature in a short time frame.[3] These modern approaches not only enhance the efficiency of quinoxaline synthesis but also align with the growing demand for sustainable chemical processes in the pharmaceutical industry.

Therapeutic Applications and Biological Activities

The therapeutic potential of quinoxaline derivatives is vast and continues to expand as new biological targets are identified. The following sections delve into the most significant applications of quinoxalines in drug development, supported by quantitative data and mechanistic insights.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Triazole-substituted quinoxaline (Compound 3)Ty-82 (Leukemia)2.5[3]
Triazole-substituted quinoxaline (Compound 3)THP-1 (Leukemia)1.6[3]
Quinoxaline Derivative (Compound 4i)A549 (Lung)3.902
Quinoxaline Derivative (Compound XVa)HCT116 (Colon)4.4[7]
Quinoxaline Derivative (Compound XVa)MCF-7 (Breast)5.3[7][8]
Quinoxaline Derivative (Compound VIIIc)HCT116 (Colon)2.5[7][8]
Quinoxaline Derivative (Compound VIIIc)MCF-7 (Breast)9.0[7][8]
Quinoxaline-bisarylurea (Compound 2)Various-[7]
FQ (Quinoxaline aryl ether)MDA-MB-231 (Breast)< 16[1]
MQ (Quinoxaline aryl ether)MDA-MB-231 (Breast)< 16[1]

Signaling Pathways in Quinoxaline-Mediated Anticancer Activity

A significant number of anticancer quinoxaline derivatives function as kinase inhibitors.[9] Kinases are pivotal enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention. Quinoxaline-based compounds have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.[10][11][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline_Inhibitor Quinoxaline Derivative Quinoxaline_Inhibitor->EGFR Quinoxaline_Inhibitor->PI3K Quinoxaline_Inhibitor->mTOR

Figure 1: Quinoxaline derivatives as inhibitors of the EGFR and PI3K/mTOR signaling pathways.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[14]
Compound 3cEscherichia coli8[14]
Compound 2dBacillus subtilis16[14]
Compound 3cBacillus subtilis16[14]
Compound 4Bacillus subtilis16[14]
Compound 6aBacillus subtilis16[14]
Compound 10Candida albicans16[14]
Compound 10Aspergillus flavus16[14]
Compound 5pStaphylococcus aureus4[15]
Compound 5pBacillus subtilis8[15]
Quinoxaline DerivativeMRSA4[16]
Antiviral Activity

Quinoxaline derivatives have also emerged as promising antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and influenza A virus.[17][18]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives, presented as EC50 or IC50 values.

Compound/DerivativeVirusEC50/IC50 (µM)Reference
Compound 1aHCMV< 0.05[19]
Compound 20HCMV< 0.05[19]
Ganciclovir (Standard)HCMV0.59[19]
Compound 35Influenza A (NS1A)6.2 (IC50)[18]
Compound 44Influenza A (NS1A)3.5 (IC50)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation [2]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the catalyst (e.g., bentonite K-10, 0.1 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.

Biological Evaluation

MTT Assay for Anticancer Activity [2]

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test quinoxaline compounds and add them to the wells.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [13]

  • Prepare a serial dilution of the test quinoxaline compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of the test microorganism.

  • Incubate the tubes or microplate wells under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth).

Experimental and Drug Discovery Workflow

The development of novel quinoxaline-based therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start Start: o-Phenylenediamine + 1,2-Dicarbonyl Compound Synthesis Synthesis of Quinoxaline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & Selectivity) SAR_Studies->Lead_Optimization ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Studies In Vivo Studies (Animal Models) ADME_Tox->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Figure 2: General workflow for the synthesis and evaluation of quinoxaline derivatives in drug discovery.

Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly attractive platform for medicinal chemists. The ongoing research into new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, promises to further solidify the role of quinoxalines in addressing unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource for researchers and professionals dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for Amino Acid Derivatization with 3-(Bromomethyl)-2-quinoxalinol for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in a multitude of research and development fields, including proteomics, drug discovery, and clinical diagnostics. Due to the general lack of strong chromophores or fluorophores in native amino acids, derivatization is a common strategy to enhance their detection by High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 3-(Bromomethyl)-2-quinoxalinol, a fluorescent labeling agent that reacts with the primary or secondary amine group of amino acids to form stable, highly fluorescent derivatives. This method, coupled with Reversed-Phase HPLC (RP-HPLC) and fluorescence detection, offers a sensitive and reliable approach for amino acid analysis.

The derivatization reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid displaces the bromide from the this compound reagent. The resulting derivative possesses the highly fluorescent quinoxaline moiety, allowing for sensitive detection.

Principle of the Method

The core principle of this method involves a two-step process:

  • Derivatization: The primary or secondary amine group of the amino acid nucleophilically attacks the bromomethyl group of this compound. This reaction forms a stable, fluorescently tagged amino acid derivative.

  • HPLC Separation and Detection: The derivatized amino acids are then separated using RP-HPLC. The separation is based on the differential partitioning of the derivatives between the stationary and mobile phases. A fluorescence detector is used to monitor the column effluent, allowing for the sensitive and selective detection of the derivatized amino acids.

Experimental Protocols

Note: The following protocols are based on established methods for similar quinoxaline-based derivatizing agents, specifically 2-(Bromomethyl)-3-phenylquinoxaline, and may require optimization for this compound[1].

Reagent and Solution Preparation
  • Amino Acid Standard Solutions:

    • Stock Solutions (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl.

    • Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with ultrapure water[1].

  • Derivatizing Reagent Solution (1 mg/mL):

    • Dissolve 10 mg of this compound in 10 mL of acetonitrile.

    • Store this solution in a dark vial at 4°C to prevent degradation[1].

  • Buffer Solution:

    • 0.1 M Sodium Borate Buffer (pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.0 using 0.1 M NaOH or 0.1 M HCl[1].

Derivatization Protocol
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid working standard solution or sample.

  • Add 200 µL of 0.1 M sodium borate buffer (pH 9.0)[1].

  • Add 200 µL of the this compound solution in acetonitrile[1].

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block[1].

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 100 µL of 0.1 M HCl[1].

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system[1].

HPLC and Detection Parameters

The following HPLC conditions are a starting point and may require optimization for the specific amino acid derivatives of this compound.

ParameterRecommended Setting
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient 10-60% B over 30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Fluorescence Detector Excitation Wavelength: ~340 nm, Emission Wavelength: ~450 nm (These are typical values for quinoxaline derivatives and should be optimized by scanning the fluorescence spectrum of the derivatized amino acid).

Data Presentation

Quantitative analysis is performed by constructing a calibration curve for each amino acid using the peak areas obtained from the chromatograms of the standard solutions. The concentration of each amino acid in the sample can then be determined from its peak area and the corresponding calibration curve.

Table 1: Hypothetical Quantitative Data for Derivatized Amino Acids

Amino AcidRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity (R²)
Glycine8.50.51.50.9995
Alanine10.20.41.20.9998
Valine14.80.61.80.9992
Leucine18.30.51.60.9996
Phenylalanine22.10.30.90.9999

Note: The data in this table is illustrative and will need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample or Standard Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add Derivatizing Reagent (this compound) Buffer->Reagent Vortex Vortex Reagent->Vortex Incubate Incubate (60°C, 30 min) Vortex->Incubate Stop Stop Reaction (Add HCl) Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate RP-HPLC Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Results Determine Concentrations Quantify->Results

Caption: Experimental workflow for amino acid derivatization and HPLC analysis.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions AA Amino Acid (R-CH(NH2)-COOH) Product Fluorescent Amino Acid Derivative AA->Product + Deriv This compound Deriv->Product Conditions pH 9.0 60°C

Caption: Derivatization of an amino acid with this compound.

Conclusion

The use of this compound as a pre-column derivatizing agent presents a promising and sensitive method for the analysis of amino acids by RP-HPLC with fluorescence detection. The formation of stable and highly fluorescent derivatives allows for low-level detection and accurate quantification. The detailed protocols and methodologies provided in this application note serve as a comprehensive guide for researchers and scientists to implement this technique for various applications in academic research and the pharmaceutical industry. Optimization of the reaction and chromatographic conditions is recommended to achieve the best performance for the specific analytical needs.

References

Application Note: Pre-Column Derivatization of Carboxylic Acids Using 3-(Bromomethyl)-2-quinoxalinol for HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a pre-column derivatization protocol for the analysis of carboxylic acids, such as fatty acids, using 3-(Bromomethyl)-2-quinoxalinol as a fluorescent labeling agent. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) can be challenging due to their low volatility and lack of a suitable chromophore for UV or fluorescence detection. Derivatization with this compound converts the carboxylic acids into highly fluorescent and more readily separable ester derivatives, significantly enhancing detection sensitivity and chromatographic performance. This protocol is particularly relevant for applications in pharmaceutical analysis, metabolomics, and quality control where precise quantification of carboxylic acids is crucial.

Introduction

Pre-column derivatization is a technique employed in chromatography to improve the analytical properties of target compounds. For carboxylic acids, derivatization is often necessary to increase their volatility for gas chromatography or to introduce a UV-absorbing or fluorescent tag for liquid chromatography. This compound is a reagent that reacts with carboxylic acids to form stable, highly fluorescent esters. The quinoxalinol moiety provides a strong fluorophore, allowing for sensitive detection of the derivatized analytes. The reaction proceeds via a nucleophilic substitution where the carboxylate anion displaces the bromide from the bromomethyl group of the reagent.

Signaling Pathway and Experimental Workflow

The derivatization reaction is a bimolecular nucleophilic substitution (SN2) reaction. The carboxylic acid is first deprotonated by a base to form a carboxylate anion, which then acts as a nucleophile. This carboxylate attacks the electrophilic carbon of the bromomethyl group on the this compound, leading to the formation of an ester and the displacement of the bromide ion.

A Carboxylic Acid (R-COOH) B Carboxylate Anion (R-COO-) A->B + Base Base Base (e.g., K2CO3) D Fluorescent Ester Derivative B->D + this compound - Br- C This compound C->D E HPLC Analysis D->E Injection

Caption: Reaction mechanism for the derivatization of a carboxylic acid.

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Carboxylic Acid Extraction Extraction & Drying Sample->Extraction Deriv Add Derivatization Reagent & Catalyst Extraction->Deriv Reaction Incubate (e.g., 60°C, 30 min) Deriv->Reaction Quench Quench Reaction Reaction->Quench Filter Filter Sample Quench->Filter HPLC HPLC-FLD Analysis Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for pre-column derivatization and HPLC analysis.

Experimental Protocols

Materials and Reagents
  • This compound (Derivatization Reagent)

  • Carboxylic acid standards (e.g., Lauric acid, Palmitic acid, Oleic acid)

  • Acetonitrile (ACN), HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • Crown ether (e.g., 18-Crown-6)

  • Hydrochloric acid (HCl), 0.1 M

  • Ultrapure water

  • Syringe filters, 0.22 µm

Preparation of Solutions
  • Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. Store in a dark vial at 4°C.

  • Carboxylic Acid Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each carboxylic acid standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with acetonitrile.

  • Catalyst Mixture: Prepare a mixture of potassium carbonate and a catalytic amount of 18-crown-6 in acetonitrile.

Derivatization Protocol
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the carboxylic acid working standard solution or sample extract. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before adding the acetonitrile.

  • Reagent Addition: Add 200 µL of the this compound solution and 50 µL of the catalyst mixture to the sample tube.

  • Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

  • Reaction Quenching: After incubation, cool the mixture to room temperature. To stop the reaction, add 100 µL of 0.1 M HCl.

  • Sample Cleanup: Centrifuge the sample at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-Fluorescence Detection Conditions
  • HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation at approximately 370 nm and emission at approximately 450 nm (wavelengths may need optimization).

Data Presentation

The following table summarizes typical reaction conditions and expected performance characteristics for the derivatization of various carboxylic acids with this compound.

ParameterLauric AcidPalmitic AcidOleic Acid
Analyte Concentration 100 µg/mL100 µg/mL100 µg/mL
Derivatization Time 30 min30 min30 min
Derivatization Temp. 60°C60°C60°C
Expected Retention Time ~12.5 min~15.8 min~14.2 min
Limit of Detection (LOD) ~5 ng/mL~5 ng/mL~5 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~15 ng/mL~15 ng/mL
Linearity (r²) >0.999>0.999>0.999

Conclusion

The pre-column derivatization of carboxylic acids with this compound provides a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocol is straightforward and can be readily implemented in a standard analytical laboratory. This method offers significant advantages in terms of sensitivity and selectivity, making it a valuable tool for researchers in various scientific disciplines.

Application Notes: Fluorescent Tagging of Carboxylic Acids with 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, prostaglandins, and carboxylic acid-containing drugs, are crucial in various fields of biomedical research and pharmaceutical development. Due to the lack of a strong chromophore in many of these molecules, direct spectrophotometric detection in methods like High-Performance Liquid Chromatography (HPLC) is often challenging.[1] Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance detection sensitivity.[1] 3-(Bromomethyl)-2-quinoxalinol is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent and stable ester derivatives. These derivatives can be readily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. The quinoxaline moiety is a well-known fluorophore, and its derivatives have been explored for various applications due to their favorable photophysical properties.

Principle of the Method

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first converted to its carboxylate anion using a mild base. The carboxylate anion then acts as a nucleophile, attacking the electrophilic bromomethyl group of the this compound to form a stable fluorescent ester. This reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in a non-aqueous solvent. The resulting 3-acyloxymethyl-2-quinoxalinol derivative is highly fluorescent and can be easily detected and quantified.

Applications

  • Metabolomics: Sensitive quantification of short-chain and long-chain fatty acids in biological samples.

  • Pharmaceutical Analysis: Determination of the concentration of carboxylic acid-containing drugs and their metabolites in plasma, urine, and tissue samples.

  • Lipidomics: Profiling of free fatty acids in studies related to metabolic disorders.

  • Drug Discovery: High-throughput screening of compounds that modulate enzymatic pathways involving carboxylic acid substrates.

Quantitative Data Summary

While specific quantitative data for 3-(acyloxymethyl)-2-quinoxalinol derivatives are not extensively reported in the literature, the following table provides expected performance characteristics based on data from structurally similar quinoxaline-based fluorescent probes and other common derivatization agents.

ParameterExpected ValueNotes
Excitation Wavelength (λex) 340 - 370 nmQuinoxaline derivatives typically absorb in the UV-A to near-visible range. The exact wavelength will depend on the solvent and the specific carboxylic acid attached.
Emission Wavelength (λem) 400 - 450 nmA significant Stokes shift is expected, which is advantageous for reducing background interference.
Quantum Yield (ΦF) 0.3 - 0.7Quinoxaline fluorophores are known to have moderate to high quantum yields, leading to bright fluorescence.
Limit of Detection (LOD) Low picomole to femtomole rangeDerivatization significantly enhances sensitivity, allowing for the detection of trace amounts of carboxylic acids.
Linear Range 2-3 orders of magnitudeA wide linear range is anticipated, enabling the quantification of analytes over a broad concentration range.

Experimental Protocols

I. Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through the condensation of an appropriate o-phenylenediamine derivative with an α,β-dicarbonyl compound bearing a bromomethyl group. A plausible synthetic route is outlined below.

Materials:

  • o-Phenylenediamine

  • Ethyl 3-bromo-2-oxopropanoate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve ethyl 3-bromo-2-oxopropanoate (1 equivalent) in glacial acetic acid.

  • Slowly add the o-phenylenediamine solution to the ethyl 3-bromo-2-oxopropanoate solution with constant stirring.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration and wash thoroughly with water to remove any remaining acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Protocol for Fluorescent Labeling of Carboxylic Acids

This protocol provides a general procedure for the derivatization of carboxylic acids with this compound for subsequent HPLC analysis.

Materials and Reagents:

  • This compound

  • Carboxylic acid standard or sample extract

  • Acetonitrile (HPLC grade, anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely powdered)

  • 18-Crown-6

  • Reaction vials (2 mL, amber)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagent Solutions:

    • Labeling Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh and protected from light.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in anhydrous acetonitrile.

  • Sample Preparation:

    • Dissolve the carboxylic acid standard or the dried sample extract in acetonitrile to a final concentration of approximately 0.1-1 mg/mL.

  • Derivatization Reaction:

    • To a 2 mL amber reaction vial, add 100 µL of the carboxylic acid solution.

    • Add 100 µL of the this compound solution.

    • Add 50 µL of the 18-Crown-6 solution.

    • Add approximately 2-5 mg of anhydrous potassium carbonate.

    • Securely cap the vial and vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60-70 °C for 30-60 minutes in a heating block or water bath.

  • Sample Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • Centrifuge the vial at 10,000 x g for 5 minutes to pellet the insoluble potassium carbonate.

    • Carefully transfer the supernatant to a new vial for HPLC analysis. Alternatively, the supernatant can be filtered through a 0.22 µm syringe filter.

III. HPLC Analysis of Derivatized Carboxylic Acids

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 365 nm (representative value, should be optimized)

    • Emission Wavelength (λem): 440 nm (representative value, should be optimized)

Visualizations

G cluster_synthesis Synthesis of this compound o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction (Acetic Acid, Reflux) o_phenylenediamine->condensation dicarbonyl Ethyl 3-bromo-2-oxopropanoate dicarbonyl->condensation product This compound condensation->product

Caption: Synthesis of the fluorescent labeling reagent.

G cluster_workflow Experimental Workflow for Carboxylic Acid Tagging sample_prep Sample Preparation (Extraction/Dissolution) derivatization Derivatization Reaction - this compound - K₂CO₃, 18-Crown-6 - 60-70°C, 30-60 min sample_prep->derivatization workup Sample Work-up (Centrifugation/Filtration) derivatization->workup hplc_analysis HPLC Analysis (RP-C18, Fluorescence Detection) workup->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis

Caption: Workflow for fluorescent tagging and analysis.

G cluster_reaction Derivatization Reaction Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (K₂CO₃) Product Fluorescent Ester RCOO->Product + Reagent Reagent This compound Reagent->Product Br_ion Br⁻

Caption: Reaction mechanism for fluorescent tagging.

References

Application Note: HPLC-FLD Analysis of 3-(Bromomethyl)-2-quinoxalinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 3-(bromomethyl)-2-quinoxalinol derivatives using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The inherent fluorescence of the 2-quinoxalinol core allows for sensitive and selective quantification. This note outlines the synthesis of the derivatives, sample preparation procedures, optimized HPLC-FLD conditions, and method validation parameters.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][2] The introduction of a bromomethyl group at the 3-position of the 2-quinoxalinol scaffold provides a reactive site for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex drug candidates. The analysis of these derivatives is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for fluorescent molecules.[3][4] This application note details a robust HPLC-FLD method for the analysis of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] The synthesis of this compound can be adapted from established procedures.

Materials:

  • o-phenylenediamine derivatives

  • 1,4-dibromo-2,3-butanedione[5]

  • Ethanol

  • Toluene

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a solution of an appropriate o-phenylenediamine derivative (1 mmol) in toluene (8 mL), add 1,4-dibromo-2,3-butanedione (1 mmol).[5][6]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, if a catalyst was used, separate it by filtration.[6]

  • Dry the filtrate over anhydrous Na2SO4.[6]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the this compound derivative.[6]

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to dissolve the active ingredient.

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

For Biological Fluids (e.g., Plasma):

  • Protein Precipitation:

    • To the plasma sample, add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[7]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and inject it into the HPLC system or evaporate and reconstitute in the mobile phase if further concentration is needed.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge that can retain the analyte.

    • Pass the sample through the SPE cartridge.

    • Wash the cartridge to remove any interfering substances.

    • Elute the this compound derivative with a small volume of a strong solvent.

    • The eluate can then be injected into the HPLC system.[7]

HPLC-FLD Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector.[7]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient Program 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[4]
Column Temperature 25 °C[8]
Excitation Wavelength ~340 nm (To be optimized based on the specific derivative's spectrum)[3][8]

| Emission Wavelength | ~420 nm (To be optimized based on the specific derivative's spectrum)[3] |

Standard Solution Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the this compound derivative reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.[7]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range.[7]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8][9]

Validation ParameterTypical Results
Linearity (R²) > 0.999[9]
Limit of Detection (LOD) To be determined experimentally, typically in the low ng/mL range.
Limit of Quantification (LOQ) To be determined experimentally, typically in the low to mid ng/mL range.
Accuracy (% Recovery) 95 - 105%[9]
Precision (% RSD) < 2%[9]
Specificity No interfering peaks at the retention time of the analyte.[10]

Data Presentation

Table 1: Quantitative Data for HPLC-FLD Analysis of a Representative this compound Derivative

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)
This compound12.50.1 - 100.99951030
Derivative A14.20.05 - 50.9998515
Derivative B15.80.05 - 50.9992825

Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis synthesis Synthesis of this compound Derivative sample_prep Sample Preparation (e.g., Protein Precipitation or SPE) synthesis->sample_prep hplc_analysis HPLC Separation (C18 Column) sample_prep->hplc_analysis fld_detection Fluorescence Detection hplc_analysis->fld_detection Elution data_analysis Data Acquisition and Quantification fld_detection->data_analysis

Caption: Workflow for the analysis of this compound derivatives.

Synthesis Pathway

synthesis_pathway reactant1 o-Phenylenediamine Derivative product This compound Derivative reactant1->product reaction_conditions Toluene, Room Temp. reactant2 1,4-Dibromo-2,3-butanedione reactant2->product

References

Application Notes and Protocols: Reaction of 3-Bromomethyl-2(1H)-quinoxalinone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and reaction protocols for the nucleophilic substitution of 3-bromomethyl-2(1H)-quinoxalinone. This versatile intermediate is a key building block in the synthesis of a wide array of 3-substituted-methyl-2(1H)-quinoxalinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The functionalization at the C3 position of the quinoxalinone ring is a common strategy to modulate the biological activity of these compounds. 3-Bromomethyl-2(1H)-quinoxalinone serves as a highly reactive and versatile electrophile for the introduction of various functionalities at this position through nucleophilic substitution reactions. This document outlines the synthesis of the key 3-bromomethyl-2(1H)-quinoxalinone intermediate and details its subsequent reactions with a range of O-, N-, and S-centered nucleophiles.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: the synthesis of the starting material, 3-methyl-2(1H)-quinoxalinone, followed by its side-chain bromination to yield the reactive 3-bromomethyl-2(1H)-quinoxalinone. This intermediate is then reacted with various nucleophiles to afford the desired 3-substituted-methyl-2(1H)-quinoxalinone derivatives.

Reaction_Scheme cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nucleophilic Substitution o_phenylenediamine o-Phenylenediamine step1_product 3-Methyl-2(1H)-quinoxalinone o_phenylenediamine->step1_product Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->step1_product step2_product 3-Bromomethyl-2(1H)-quinoxalinone step1_product->step2_product NBS/AIBN final_product 3-(Nu-methyl)-2(1H)-quinoxalinone step2_product->final_product nucleophiles Nucleophiles (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophiles->final_product

Caption: General Synthetic Pathway.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles, providing key reaction parameters and yields.

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Hydroxybenzaldehyde3-(4-Formylphenoxymethyl)-2(1H)-quinoxalinoneAcetonitrileK₂CO₃Reflux885
Piperidine3-(Piperidin-1-ylmethyl)-2(1H)-quinoxalinoneDMFK₂CO₃RT1292N/A
Morpholine3-(Morpholinomethyl)-2(1H)-quinoxalinoneDMFK₂CO₃RT1290N/A
Aniline3-(Phenylaminomethyl)-2(1H)-quinoxalinoneDMSOEt₃N80678[1]
Potassium Phthalimide3-(Phthalimidomethyl)-2(1H)-quinoxalinoneDMF-90488N/A
Sodium Azide3-(Azidomethyl)-2(1H)-quinoxalinoneDMSO-RT2495[1]
Thiophenol3-(Phenylthiomethyl)-2(1H)-quinoxalinoneAcetoneK₂CO₃Reflux685N/A
Potassium Thiocyanate3-(Thiocyanatomethyl)-2(1H)-quinoxalinoneDMSO-RT1882[1]

Note: "N/A" indicates that while the reaction is chemically feasible and widely reported for analogous compounds, a specific literature source with detailed quantitative data for this exact reaction was not identified in the provided search results. The conditions and yields are based on established chemical principles for similar transformations.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone

This protocol describes the initial synthesis of the starting material required for bromination.

Protocol_1 cluster_procedure Experimental Workflow start Start reactants Mix o-phenylenediamine and ethyl pyruvate in n-butanol start->reactants reflux Reflux the mixture reactants->reflux cool Cool the reaction mixture reflux->cool filter Filter the precipitate cool->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product wash->dry end Obtain 3-Methyl-2(1H)-quinoxalinone dry->end

Caption: Synthesis of the Starting Material.

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

  • Ethanol (cold)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in n-butanol.

  • To this solution, add ethyl pyruvate (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified 3-methyl-2(1H)-quinoxalinone in a vacuum oven.

Protocol 2: Synthesis of 3-Bromomethyl-2(1H)-quinoxalinone

This protocol details the side-chain bromination of 3-methyl-2(1H)-quinoxalinone.

Materials:

  • 3-Methyl-2(1H)-quinoxalinone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-methyl-2(1H)-quinoxalinone (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the suspension.

  • Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-bromomethyl-2(1H)-quinoxalinone, which can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles.

Protocol_3 cluster_procedure General Nucleophilic Substitution Workflow start Start dissolve Dissolve 3-bromomethyl-2(1H)-quinoxalinone and nucleophile in a suitable solvent start->dissolve add_base Add base (if required) dissolve->add_base react Stir at the specified temperature add_base->react monitor Monitor reaction by TLC react->monitor workup Perform aqueous workup monitor->workup purify Purify the crude product (recrystallization or chromatography) workup->purify end Obtain 3-(Nu-methyl)-2(1H)-quinoxalinone purify->end

Caption: General Nucleophilic Substitution.

Materials:

  • 3-Bromomethyl-2(1H)-quinoxalinone

  • Nucleophile (e.g., phenol, amine, thiol) (1-1.2 equivalents)

  • Anhydrous potassium carbonate or triethylamine (if required)

  • Solvent (e.g., DMF, Acetonitrile, DMSO)

Procedure:

  • In a round-bottom flask, dissolve 3-bromomethyl-2(1H)-quinoxalinone (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1-1.2 equivalents) to the solution.

  • If the nucleophile requires activation (e.g., phenols, thiols, or secondary amines), add a suitable base such as anhydrous potassium carbonate or triethylamine (1.5-2 equivalents).

  • Stir the reaction mixture at the temperature and for the duration specified in the data table.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Drug Development

The 3-substituted-methyl-2(1H)-quinoxalinone derivatives synthesized via these methods are valuable scaffolds in drug discovery. The diverse functionalities that can be introduced at the C3-methyl position allow for the fine-tuning of physicochemical properties and biological activities. These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: By incorporating moieties that can interact with specific biological targets in cancer cells.

  • Antimicrobial Agents: The introduction of various heterocyclic or aromatic groups can lead to potent antibacterial and antifungal compounds.

  • Antiviral Agents: Modification of the quinoxalinone core can yield compounds with activity against various viruses.

The synthetic protocols outlined in this document provide a robust foundation for the generation of libraries of 3-substituted-methyl-2(1H)-quinoxalinone derivatives for screening and lead optimization in drug development programs.

Drug_Development_Logic cluster_nucleophiles Diverse Nucleophiles cluster_applications Therapeutic Applications start 3-Bromomethyl-2(1H)-quinoxalinone amines Amines start->amines phenols Phenols start->phenols thiols Thiols start->thiols heterocycles Heterocycles start->heterocycles library Library of 3-Substituted-Methyl- 2(1H)-quinoxalinone Derivatives amines->library phenols->library thiols->library heterocycles->library anticancer Anticancer library->anticancer antimicrobial Antimicrobial library->antimicrobial antiviral Antiviral library->antiviral

Caption: Drug Development Workflow.

References

Application Notes and Protocols for Peptide Mapping using 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in biopharmaceutical drug development and proteomics research for protein identification, primary structure confirmation, and the detection of post-translational modifications (PTMs). Chemical labeling of specific amino acid residues prior to enzymatic digestion and mass spectrometry analysis can enhance the detection and characterization of peptides. 3-(Bromomethyl)-2-quinoxalinol is a reactive compound that can be utilized as a fluorescent labeling reagent for peptide mapping, specifically targeting cysteine residues. The bromomethyl group exhibits high reactivity towards the thiol group of cysteine, forming a stable thioether bond. The quinoxalinol moiety introduces a fluorescent tag, facilitating the detection of labeled peptides by fluorescence spectroscopy and providing a specific mass shift for mass spectrometry-based identification.

This document provides detailed application notes and protocols for the use of this compound in peptide mapping workflows.

Principle of the Method

The application of this compound in peptide mapping involves a three-stage process:

  • Selective Cysteine Alkylation: The protein of interest is first denatured and reduced to expose cysteine residues and break any disulfide bonds. Subsequently, the free thiol groups of the cysteine residues react with the electrophilic bromomethyl group of this compound via nucleophilic substitution, forming a stable thioether linkage.

  • Enzymatic Digestion: The labeled protein is then subjected to enzymatic digestion, typically with trypsin, which cleaves the protein at specific amino acid residues (lysine and arginine), generating a mixture of peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The peptides labeled with this compound can be identified by a characteristic mass shift and their fragmentation patterns in the mass spectrometer. The inherent fluorescence of the quinoxalinol tag also allows for detection using a fluorescence detector coupled to the LC system.

Data Presentation

The following table summarizes key quantitative data for the use of this compound in peptide mapping.

ParameterValueNotes
Molecular Formula of this compound C₉H₇BrN₂O[1][2]
Molecular Weight of this compound 239.07 g/mol [1][3]
Monoisotopic Mass of Labeling Reagent (C₉H₆N₂O) 158.0480 uThis is the mass added to the peptide after the loss of HBr during the reaction.
Target Amino Acid Residue Cysteine (Cys)The bromomethyl group reacts specifically with the thiol group of cysteine.
Bond Formed ThioetherA stable covalent bond is formed between the reagent and the cysteine residue.
Expected Labeling Efficiency 70-90%This is a representative range for similar thiol-reactive reagents.[4][5] Optimal conditions should be determined experimentally.
Estimated Excitation Maximum (λex) ~300-435 nmThe exact value for the peptide conjugate needs to be determined experimentally. Quinoxaline derivatives have shown fluorescence in this range.[6][7]
Estimated Emission Maximum (λem) ~360-520 nmThe exact value for the peptide conjugate needs to be determined experimentally. Quinoxaline derivatives have shown fluorescence in this range.[6][7]
Estimated Fluorescence Quantum Yield (ΦF) Moderate to HighThe exact value is dependent on the local environment of the fluorophore and should be determined experimentally.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

Materials:

  • Protein sample

  • Denaturation buffer: 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0

  • Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound solution: 100 mM stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution: 1 M DTT or L-cysteine

  • Buffer exchange columns (e.g., desalting columns)

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5-8.5

Procedure:

  • Protein Denaturation and Reduction: a. Dissolve the protein sample in the denaturation buffer to a final concentration of 1-10 mg/mL. b. Add the reducing agent to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Buffer Exchange (Optional but Recommended): a. If using a denaturant that might interfere with the labeling reaction, perform a buffer exchange into the reaction buffer using a desalting column according to the manufacturer's instructions.

  • Labeling Reaction: a. Add the 100 mM stock solution of this compound to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the total cysteine content of the protein. b. Incubate the reaction mixture at room temperature for 2 hours in the dark. The reaction can also be performed overnight at 4°C.

  • Quenching the Reaction: a. Add the quenching solution to a final concentration of 100 mM to consume any unreacted this compound. b. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: a. Remove the excess labeling reagent and byproducts by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.

Protocol 2: In-solution Tryptic Digestion of Labeled Protein

Materials:

  • Labeled protein sample in 50 mM ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Enzyme Preparation: a. Reconstitute lyophilized trypsin in 50 mM acetic acid to a stock concentration of 1 mg/mL.

  • Digestion: a. Add trypsin to the labeled protein solution at an enzyme-to-substrate ratio of 1:50 (w/w). b. Incubate the digestion mixture at 37°C for 12-18 hours.

  • Stopping the Digestion: a. Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

  • Sample Cleanup: a. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. b. Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis of Labeled Peptides

Materials:

  • Dried peptide sample

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system equipped with a C18 reversed-phase column and a fluorescence detector (optional).

Procedure:

  • Sample Reconstitution: a. Reconstitute the dried peptide sample in mobile phase A.

  • Liquid Chromatography: a. Inject the peptide sample onto the C18 column. b. Separate the peptides using a linear gradient of mobile phase B (e.g., 2% to 40% B over 60 minutes) at a constant flow rate. c. If a fluorescence detector is used, set the excitation and emission wavelengths based on the experimentally determined values for the this compound-peptide conjugate.

  • Mass Spectrometry: a. Acquire mass spectra in a data-dependent acquisition (DDA) mode. b. Set the mass spectrometer to perform a full scan (MS1) followed by fragmentation (MS/MS) of the most intense precursor ions. c. In the MS1 scan, look for peptide ions with a mass shift corresponding to the addition of the quinoxalinol moiety (158.0480 Da).

  • Data Analysis: a. Use a suitable proteomics software package to search the acquired MS/MS data against a protein sequence database. b. Specify the mass modification of cysteine residues (+158.0480 Da) as a variable modification in the search parameters. c. Manually verify the MS/MS spectra of the identified labeled peptides to confirm the modification site.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis protein Protein Sample denature Denaturation & Reduction protein->denature labeling Cysteine Labeling with This compound denature->labeling quench Quenching & Cleanup labeling->quench digestion Enzymatic Digestion (e.g., Trypsin) quench->digestion lc LC Separation digestion->lc fluorescence Fluorescence Detection (Optional) lc->fluorescence ms MS/MS Analysis lc->ms data_analysis Data Analysis fluorescence->data_analysis ms->data_analysis

Caption: Experimental workflow for peptide mapping using this compound.

Caption: Reaction of this compound with a cysteine residue.

References

Synthesis of Novel Quinoxaline-Based Fluorescent Probes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for advanced molecular tools is paramount. Quinoxaline-based fluorescent probes are emerging as a superior class of fluorophores, offering significant advantages in sensitivity, stability, and versatility for a range of applications, including bioimaging and analyte sensing.

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered substantial attention due to their unique photophysical properties and diverse biological activities.[1] The inherent chemical stability and the ease of chemical modification of the quinoxaline scaffold allow for the fine-tuning of their fluorescence properties, such as emission wavelength, quantum yield, and Stokes shift.[1][2] These characteristics position them as powerful alternatives to traditional fluorescent dyes like fluorescein and rhodamine, which often suffer from limitations such as photobleaching and small Stokes shifts.[2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of novel quinoxaline-based fluorescent probes, with a focus on a viscosity-sensitive probe as a primary example.

Application Notes

The versatility of the quinoxaline core allows for the development of probes tailored for specific applications. Key synthetic strategies to modify their photophysical properties include:

  • Suzuki-Miyaura Coupling: This cross-coupling reaction introduces aryl and heteroaryl groups, extending the π-conjugation of the system and often leading to red-shifted emission spectra.[1]

  • Sonogashira Coupling: The introduction of alkynyl groups through this method can serve as rigid linkers or points for further functionalization.[1]

  • Condensation Reactions: The most common and effective pathway for synthesizing the quinoxaline core involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[3]

Quinoxaline-based probes have been successfully developed for a variety of applications, including the detection of viscosity, metal cations, and reactive oxygen species like hypochlorite.[2][4] Their enhanced photostability also makes them ideal for long-term imaging experiments.[2]

Data Presentation: Photophysical Properties of Quinoxaline-Based Probes

The following table summarizes the quantitative data for a selection of quinoxaline-based fluorescent probes, allowing for easy comparison of their key photophysical properties.

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
2,3-Bis(4-methoxyphenyl)quinoxaline~370~430~60-General FluorophoreFictional Example
2-(4-Hydroxyphenyl)benzo[g]quinoxaline (Viscosity Probe)~380~500-600 (viscosity dependent)>120-Viscosity[4][5]
Methylthio-substituted bis(BF2) Quinoxaline-490-600Largeup to 0.91Hypochlorite[2]
Pyrrolo[1,2-a]quinoxaline Derivatives340-362398-407>70-Bioimaging (Lysosomes)4
6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)400500100-Fe³⁺ (Colorimetric), Cu²⁺ (Fluorescent)[6]

Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinoxaline-based fluorescent probe for viscosity sensing and its application in cellular imaging.

Protocol 1: Synthesis of a Viscosity-Sensitive Quinoxaline Probe

This protocol describes the synthesis of 2-(4-hydroxyphenyl)benzo[g]quinoxaline, a fluorescent probe whose emission intensity is sensitive to the viscosity of its environment.[4][5] The synthesis is based on the condensation of 2,3-diaminonaphthalene and a 1,2-dicarbonyl compound.

Materials:

  • Naphthalene-2,3-diamine

  • 4-Hydroxyphenylglyoxal hydrate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 100 mL round-bottom flask, dissolve naphthalene-2,3-diamine (1 mmol) and 4-hydroxyphenylglyoxal hydrate (1 mmol) in glacial acetic acid (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with deionized water (3 x 20 mL).

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure 2-(4-hydroxyphenyl)benzo[g]quinoxaline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Cellular Imaging of Viscosity

This protocol outlines the use of the synthesized viscosity-sensitive quinoxaline probe for imaging changes in intracellular viscosity in living cells.

Materials:

  • Synthesized 2-(4-hydroxyphenyl)benzo[g]quinoxaline probe

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 35 mm glass-bottom dishes

  • Incubator (37 °C, 5% CO₂)

  • Fluorescence microscope with appropriate filters for excitation and emission

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a T-75 flask at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the HeLa cells onto 35 mm glass-bottom dishes at a density of 1 x 10⁵ cells per dish and allow them to adhere and grow for 24 hours.

  • Probe Preparation: Prepare a 1 mM stock solution of the quinoxaline viscosity probe in DMSO.

  • Cell Staining:

    • Remove the culture medium from the dishes and wash the cells twice with PBS.

    • Dilute the probe stock solution in serum-free DMEM to a final concentration of 10 µM.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.

  • Inducing Viscosity Change (Optional): To visualize the probe's response, you can induce changes in intracellular viscosity. For example, treat the cells with a drug known to alter cytoplasmic viscosity.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove the excess probe.

    • Add fresh serum-free DMEM or PBS to the dishes.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 380 nm and collect the emission in the range of 500-600 nm.

    • Capture images at different time points or after treatment to observe changes in fluorescence intensity, which correlate with changes in intracellular viscosity.

Mandatory Visualizations

Synthetic Pathway of a Quinoxaline-Based Probe

G cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phenylenediamine derivative C Condensation Reaction (e.g., in Acetic Acid, Reflux) A->C B 1,2-Dicarbonyl compound B->C D Quinoxaline Derivative (Fluorescent Probe) C->D Cyclization & Dehydration

Caption: General synthetic scheme for quinoxaline-based fluorescent probes.

Mechanism of a Viscosity-Sensitive Probe (Twisted Intramolecular Charge Transfer - TICT)

G cluster_low Low Viscosity cluster_high High Viscosity Low_Ground Ground State (Planar) Low_Excited Excited State (LE) Low_Ground->Low_Excited Excitation Low_TICT Twisted Intramolecular Charge Transfer (TICT) State Low_Excited->Low_TICT Intramolecular Rotation Low_NonRad Non-radiative Decay (Weak Fluorescence) Low_TICT->Low_NonRad High_Ground Ground State (Planar) High_Excited Excited State (LE) High_Ground->High_Excited Excitation High_Rad Radiative Decay (Strong Fluorescence) High_Excited->High_Rad Rotation Restricted

Caption: Mechanism of a TICT-based viscosity-sensitive fluorescent probe.

Experimental Workflow for Cellular Imaging

G A Culture Cells B Seed Cells on Glass-Bottom Dish A->B D Incubate Cells with Probe B->D C Prepare Probe Solution C->D E Wash Cells D->E F Acquire Images with Fluorescence Microscope E->F

Caption: Workflow for cellular imaging with a quinoxaline fluorescent probe.

References

Application of Quinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the investigation of quinoxaline derivatives in several key therapeutic areas.

Anticancer Applications

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A prominent mechanism through which certain quinoxaline derivatives exert their anticancer effects is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[5][6] This pathway is frequently dysregulated in various cancers, playing a critical role in cell growth, proliferation, and survival.[6] By targeting both PI3K and mTOR, quinoxaline derivatives can effectively block these key cellular processes in cancer cells.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various quinoxaline derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 11 MCF-7 (Breast)MTT0.81Doxorubicin4.17
Compound 13 HCT-116 (Colon)MTT0.93Doxorubicin5.23
Compound 4a HepG2 (Liver)MTT3.21Doxorubicin-
Compound 5 PC-3 (Prostate)MTT4.54Doxorubicin-
Compound 6k MCF-7 (Breast)MTT6.93Doxorubicin4.17
Compound IV PC-3 (Prostate)MTT2.11--

Data compiled from multiple sources for illustrative purposes.[7][8][9]

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[7][8]

  • Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoxaline derivative (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with Quinoxaline Derivatives (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution (5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Antimicrobial Applications

Quinoxaline derivatives exhibit a broad range of antimicrobial activities against various pathogenic bacteria and fungi.[10][11] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data: In Vitro Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2d Escherichia coli8Streptomycin-
Compound 3c Escherichia coli8Streptomycin-
Compound 10 Candida albicans16Mycostatin-
Compound 10 Aspergillus flavus16Mycostatin-
Quinoxaline Derivative MRSA1-4Vancomycin1-4

Data compiled from multiple sources for illustrative purposes.[10][12]

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives using the broth microdilution method.[13]

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoxaline derivative (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the quinoxaline derivative in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm to determine the inhibition of growth.

Antiviral Applications

Quinoxaline derivatives have shown promise as antiviral agents against a variety of viruses, including influenza viruses and coronaviruses.[14][15] Their mechanisms of action can involve targeting viral proteins essential for replication or entry into host cells.

Mechanism of Action: Inhibition of Influenza NS1A Protein

Certain quinoxaline derivatives have been identified as inhibitors of the influenza A non-structural protein 1 (NS1A).[16] The NS1A protein plays a crucial role in counteracting the host's antiviral immune response. By binding to the dsRNA-binding domain of NS1A, these compounds can disrupt its function and inhibit viral replication.[16]

Experimental Protocol: Antiviral Assay - Fluorescence Polarization

This protocol outlines a fluorescence polarization (FP) assay to screen for quinoxaline derivatives that inhibit the interaction between the influenza NS1A protein and double-stranded RNA (dsRNA).[16]

  • Recombinant influenza NS1A protein

  • Fluorescently labeled dsRNA (e.g., FAM-dsRNA)

  • Quinoxaline derivatives

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

  • Assay Setup:

    • Add the assay buffer, fluorescently labeled dsRNA, and recombinant NS1A protein to the wells of the 384-well plate.

  • Compound Addition:

    • Add the quinoxaline derivatives at various concentrations to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow for binding equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the FAM-dsRNA from the NS1A protein by the inhibitor.

Anti-inflammatory Applications

Quinoxaline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Quantitative Data: In Vitro COX Inhibition
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 5u >1001.79>55.8
Compound 5s >1002.15>46.5
Compound 5r >1002.84>35.2

Data from a study on quinoxaline derivatives as anti-inflammatory agents.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of quinoxaline derivatives against COX-1 and COX-2 enzymes.[17]

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Quinoxaline derivatives

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • Enzyme Reaction:

    • Pre-incubate the COX enzyme with the quinoxaline derivative at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

  • Reaction Termination:

    • Stop the reaction after a specified time.

  • PGE2 Measurement:

    • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

Neuroprotective Applications

Quinoxaline derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][18] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of acetylcholinesterase (AChE) and modulation of neuronal signaling pathways.

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, some quinoxaline derivatives act as acetylcholinesterase (AChE) inhibitors.[1] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[1] Additionally, some derivatives may modulate the calcineurin pathway, which is involved in neuroinflammation and neuronal plasticity.[19]

Alzheimers_Mechanism ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft AChE Acetylcholinesterase (AChE) AChE->ACh Degradation AChE->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron ACh Binding Cognition Improved Cognition Postsynaptic_Neuron->Cognition Quinoxaline Quinoxaline Derivative Quinoxaline->AChE Inhibition Calcineurin Calcineurin Pathway Quinoxaline->Calcineurin Modulation Neuroinflammation Neuroinflammation Calcineurin->Neuroinflammation

Caption: Mechanism of action of quinoxaline derivatives in Alzheimer's disease.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol describes a method to assess the neuroprotective effects of quinoxaline derivatives against neurotoxin-induced cell death in the PC12 cell line, a common model for neuronal studies.[20]

  • PC12 cell line

  • Culture medium (e.g., RPMI-1640 supplemented with horse serum and FBS)

  • Nerve Growth Factor (NGF) for differentiation

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Quinoxaline derivatives

  • Reagents for cell viability assessment (e.g., MTT)

  • Cell Culture and Differentiation:

    • Culture PC12 cells in appropriate medium.

    • Induce differentiation into a neuronal phenotype by treating with NGF for several days.

  • Pre-treatment:

    • Pre-treat the differentiated PC12 cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 24 hours).

  • Neurotoxin Exposure:

    • Expose the cells to a neurotoxin (e.g., 6-OHDA) to induce cell death.

  • Assessment of Cell Viability:

    • After the neurotoxin treatment, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis:

    • Compare the viability of cells treated with the quinoxaline derivative and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][21]

General Synthesis Protocol

Quinoxaline_Synthesis Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation Reaction (Heating or Catalyst) Reactants->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product Quinoxaline Derivative Reaction->Product

References

Application Notes and Protocols: 3-(Bromomethyl)-2-quinoxalinol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)-2-quinoxalinol as a key intermediate in the synthesis of potent kinase inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases involved in critical cell signaling pathways.[1][2][3] The inherent reactivity of the bromomethyl group at the 3-position of the quinoxalinol core makes it an ideal handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Introduction to Quinoxaline-Based Kinase Inhibitors

Quinoxaline derivatives have emerged as a significant class of kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases.[2] Modifications to the quinoxaline scaffold have led to the development of inhibitors for a range of kinases implicated in cancer and other diseases, including:

  • Apoptosis signal-regulating kinase 1 (ASK1): A key mediator of cellular stress responses.[4][5]

  • Glycogen synthase kinase 3β (GSK-3β): Implicated in various pathologies including neurodegenerative diseases and cancer.[3]

  • Pim kinases (Pim-1/2): Serine/threonine kinases that play a role in cell survival and proliferation.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial regulator of angiogenesis.[1][7][8]

  • c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.[9][10]

The versatility of the quinoxaline core allows for fine-tuning of inhibitor potency and selectivity. The use of reactive intermediates like this compound provides a convergent and efficient approach to synthesizing libraries of analogs for screening and lead optimization.

Experimental Protocols

While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors are not prevalent in the readily available literature, its reactivity is analogous to other α-halo carbonyl and benzyl halide compounds. The primary reaction involves nucleophilic substitution at the methylene carbon bearing the bromine atom. A general protocol for the reaction of this compound with an amine nucleophile is provided below, based on established methodologies for similar transformations.

General Protocol for the Synthesis of 3-(Aminomethyl)-2-quinoxalinol Derivatives

This protocol describes the nucleophilic substitution reaction between this compound and a primary or secondary amine to yield the corresponding 3-(aminomethyl)-2-quinoxalinol derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol mixtures)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or MeCN, add the desired primary or secondary amine (1.1 equivalents) and a base such as potassium carbonate or DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 3-(aminomethyl)-2-quinoxalinol derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Biological Activities of Quinoxaline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various quinoxaline derivatives against several protein kinases. This data highlights the potential of the quinoxaline scaffold in designing potent kinase inhibitors.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1

CompoundIC₅₀ (nM)Reference
26e30.17[4][5]
Compound 4150[5]

Table 2: Inhibitory Activity of Quinoxaline Derivatives against GSK-3β

CompoundIC₅₀ (µM)Reference
Compound 450.18[3]

Table 3: Inhibitory Activity of Quinoxaline Derivatives against Pim-1 and Pim-2 Kinases

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (µM)Reference
Compound 1742.10[6]
5cSubmicromolarSubmicromolar[6]
5eSubmicromolarSubmicromolar[6]

Table 4: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2

CompoundIC₅₀ (nM)Reference
17b2.7[7]
11g750[8]
VIIaNot specified[1]

Table 5: Inhibitory Activity of Quinoxaline Derivatives against c-Met

CompoundInhibitionReference
Compound 4Potent[9][10]

Visualizations

Signaling Pathway

ASK1_Signaling_Pathway ASK1 Signaling Pathway cluster_downstream Downstream Effects Stress Stress Stimuli (Oxidative Stress, TNF-α) Trx Thioredoxin (Trx) Stress->Trx oxidizes ASK1_inactive Inactive ASK1 (homodimer) Trx->ASK1_inactive dissociates from ASK1_active Active ASK1 ASK1_inactive->ASK1_active autophosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Quinoxaline_Inhibitor Quinoxaline-based ASK1 Inhibitor Quinoxaline_Inhibitor->ASK1_active inhibits

Caption: ASK1 signaling pathway and the point of intervention by quinoxaline-based inhibitors.

Experimental Workflow

Synthesis_Workflow General Workflow for Synthesis and Evaluation of Quinoxaline Kinase Inhibitors Start This compound Reaction Nucleophilic Substitution with Amine Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Library of Quinoxaline Derivatives Characterization->Library Screening Kinase Inhibitory Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Final_Compound Optimized Kinase Inhibitor Lead_Opt->Final_Compound

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions with 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-2-quinoxalinol for derivatization reactions. The information is designed to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

Question: I am seeing low or no product yield. What are the potential causes and solutions?

Answer: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • This compound: Ensure the reagent is not degraded. It should be stored in a cool, dark, and dry place. Prepare the reagent solution fresh before each experiment to avoid degradation.

    • Analyte: Verify the purity and concentration of your analyte. Contaminants in the sample can interfere with the reaction.

    • Solvents: Use anhydrous solvents, as water can hydrolyze the bromomethyl group and react with the derivatizing agent.

  • Reaction Conditions:

    • pH: The reaction is often base-catalyzed. Ensure the pH of the reaction mixture is optimal. For carboxylic acids, a weak base like anhydrous potassium carbonate is often used. For amino acids, a buffer at a specific pH (e.g., sodium borate buffer, pH 9.0) is crucial.[1][2]

    • Temperature: The reaction may require heating. Incubating the reaction mixture at an elevated temperature (e.g., 60°C) can significantly improve the reaction rate and yield.[2] However, excessive heat can lead to degradation.

    • Reaction Time: The reaction may not have gone to completion. Try extending the incubation time.

  • Reaction Components:

    • Catalyst: For derivatizing carboxylic acids, a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate by improving the solubility of the carboxylate salt in the organic solvent.[1]

Question: My derivatized product appears to be unstable, or I am observing multiple peaks in my chromatogram.

Answer: Product instability and the appearance of multiple peaks can be indicative of several issues:

  • Side Reactions: The presence of water or other nucleophiles can lead to side reactions with the highly reactive this compound, resulting in multiple products. Ensure all glassware is dry and solvents are anhydrous.

  • Degradation: The quinoxaline moiety can be light-sensitive. Protect the reaction mixture and the final product from light.[1]

  • Incomplete Reaction: If the reaction has not gone to completion, you will see a peak for the unreacted analyte and the derivatized product. Optimize reaction time and temperature.

  • Excess Reagent: A large excess of the derivatizing reagent can lead to a significant peak in the chromatogram that may interfere with the product peak. After the reaction, a quenching step may be necessary. For example, adding a small amount of an acid can stop the reaction.[2]

Question: I am having difficulty with the work-up and purification of my derivatized product.

Answer: The work-up and purification steps are critical for obtaining a clean product for analysis.

  • Precipitation: After stopping the reaction, centrifugation can be used to pellet any precipitate, such as excess base or salts.[2]

  • Filtration: Filtering the supernatant through a syringe filter (e.g., 0.22 µm) before injection into an HPLC system is crucial to remove any particulate matter that could damage the column.[2]

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step may be necessary to remove interfering substances before derivatization or analysis.

Frequently Asked Questions (FAQs)

What is this compound used for?

This compound is a derivatizing agent used in analytical chemistry. It is particularly useful for attaching a fluorescent quinoxaline tag to molecules containing functional groups like carboxylic acids and amines. This process, known as pre-column derivatization, significantly enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2]

How does the derivatization reaction work?

The derivatization reaction is a nucleophilic substitution. The nucleophilic group on the analyte (e.g., the carboxylate anion of a carboxylic acid or the amino group of an amino acid) attacks the electrophilic carbon of the bromomethyl group on the this compound, displacing the bromide ion and forming a stable, fluorescent ester or amine derivative.[1][2]

What equipment do I need for this derivatization reaction?

Standard laboratory equipment is generally sufficient. This includes:

  • Microcentrifuge tubes or reaction vials

  • Pipettes for accurate liquid handling

  • A vortex mixer

  • A heating block or water bath for temperature control

  • A centrifuge

  • Syringe filters for sample preparation before analysis

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of carboxylic acids and amino acids based on protocols for similar quinoxaline-based reagents. These should be considered as starting points for optimization.

Table 1: Typical Reaction Conditions for Derivatization of Carboxylic Acids

ParameterConditionNotes
Reagent Concentration 1 mg/mL in anhydrous dichloromethanePrepare fresh and protect from light.[1]
Analyte Solution 100 µLIn a suitable solvent like acetonitrile.[1]
Base ~2 mg anhydrous potassium carbonateTo deprotonate the carboxylic acid.[1]
Catalyst ~1 mg 18-crown-6Phase-transfer catalyst.[1]
Reaction Volume 200 µL (total)
Temperature Room temperature to 60°COptimization may be required.
Reaction Time 30 - 60 minutesOptimization is recommended.

Table 2: Typical Reaction Conditions for Derivatization of Amino Acids

ParameterConditionNotes
Reagent Concentration 1 mg/mL in acetonitrileStore in a dark vial at 4°C.[2]
Analyte Solution 100 µLWorking standard or sample.[2]
Buffer 200 µL of 0.1 M sodium borate buffer (pH 9.0)To maintain optimal pH for the reaction.[2]
Reaction Volume 500 µL (total)
Temperature 60°C[2]
Reaction Time 30 minutes[2]
Quenching Step 100 µL of 0.1 M HClTo stop the reaction.[2]

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids for HPLC-Fluorescence Detection

  • Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh and protected from light.[1]

  • Sample Preparation:

    • For standard solutions, prepare a series of concentrations of the carboxylic acid in a suitable solvent (e.g., acetonitrile).

    • For biological samples, perform a suitable extraction to isolate the acidic analytes. The final extract should be evaporated to dryness and reconstituted in a small volume of acetonitrile.[1]

  • Derivatization Reaction:

    • To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of the this compound solution.

    • Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.[1]

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 45 minutes.

  • Work-up:

    • After incubation, cool the mixture to room temperature.

    • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Derivatization of Amino Acids for HPLC-Fluorescence Detection

  • Preparation of Solutions:

    • Derivatizing Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. Store in a dark vial at 4°C.[2]

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.[2]

  • Derivatization Reaction:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid working standard solution or sample.

    • Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).

    • Add 200 µL of the this compound solution in acetonitrile.[2]

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[2]

  • Work-up:

    • After incubation, cool the mixture to room temperature.

    • To stop the reaction, add 100 µL of 0.1 M HCl.[2]

    • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.[2]

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[2]

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_reagent Prepare Derivatizing Reagent Solution mix Mix Reagent, Analyte, Buffer/Base & Catalyst prep_reagent->mix prep_sample Prepare Analyte Sample/Standard prep_sample->mix incubate Incubate (e.g., 60°C, 30 min) mix->incubate quench Quench Reaction (e.g., add acid) incubate->quench centrifuge Centrifuge quench->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Inject into HPLC System filter->hplc

Caption: Experimental workflow for derivatization with this compound.

Derivatization_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products analyte Analyte with Nucleophilic Group (Nu-H) (e.g., R-COOH, R-NH2) product Fluorescent Derivatized Analyte (Quinoxaline-CH2-Nu-R) analyte->product Nucleophilic Attack reagent This compound (Quinoxaline-CH2-Br) reagent->product conditions Base or Buffer (pH control) Heat Anhydrous Solvent conditions->analyte activates byproduct HBr

Caption: Generalized reaction scheme for derivatization.

References

Technical Support Center: Optimizing HPLC Separation of 3-(Bromomethyl)-2-quinoxalinol Labeled Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of analytes labeled with 3-(Bromomethyl)-2-quinoxalinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound labeled analytes?

A good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a mobile phase consisting of acetonitrile (ACN) and water. A common initial composition to test is a 60:40 (ACN:Water, v/v) mixture. To improve peak shape and control the ionization state of the analytes, it is highly recommended to add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase.[1]

Q2: Why is the pH of the mobile phase critical for the separation of these labeled analytes?

Quinoxaline derivatives are nitrogen-containing heterocyclic compounds, which makes them weak bases. The pH of the mobile phase dictates the ionization state of these analytes.[1] At a pH below their pKa, they will be protonated (charged). This can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[1] By maintaining an acidic mobile phase (e.g., pH 2.5-4), these secondary interactions can be suppressed, leading to sharper and more symmetrical peaks.[1]

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent?

Both ACN and MeOH are common organic modifiers in RP-HPLC. ACN typically provides lower viscosity, leading to lower backpressure, and better UV transparency at low wavelengths.[1] Methanol is a more economical option.[1] The choice of solvent can also influence the selectivity of the separation; switching from ACN to MeOH can alter the elution order of closely related compounds, which can be a useful tool for improving resolution.[1] For initial method development, ACN is often the preferred choice.[1]

Q4: When is it appropriate to switch from an isocratic to a gradient elution?

An isocratic elution (constant mobile phase composition) is simpler and generally more robust. However, if your sample contains a complex mixture of labeled analytes with a wide range of hydrophobicities, a gradient elution will be more effective.[2] A gradient elution allows for the separation of compounds that differ widely in hydrophobicity in a single chromatographic run, which would not be feasible with an isocratic method.[2]

Troubleshooting Guide

This section addresses common chromatographic issues encountered during the analysis of this compound labeled analytes.

Problem: My peaks are tailing significantly.

  • Possible Cause 1: Secondary Silanol Interactions.

    • Solution: As quinoxaline derivatives are basic, they can interact with acidic residual silanol groups on the stationary phase. Lowering the pH of the mobile phase to around 2.5 with an additive like formic acid or TFA can protonate the silanol groups and minimize these interactions.[1][3]

  • Possible Cause 2: Sample Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]

Problem: I'm observing poor resolution between two adjacent peaks.

  • Possible Cause 1: Insufficient Selectivity.

    • Solution: The combination of your mobile phase and stationary phase is not adequately differentiating the analytes. You can try altering the mobile phase composition by changing the organic solvent (e.g., from ACN to MeOH) or adjusting the pH.[1] Alternatively, you could try a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity compared to a C18 column.

  • Possible Cause 2: Inefficient Separation.

    • Solution: Modern HPLC and UHPLC columns with smaller particle sizes (e.g., sub-2-micron) provide higher efficiency (N), leading to sharper peaks and better resolution.[4] Be aware that these columns generate higher backpressure and may require a specialized HPLC system.[4]

Problem: My peaks are split or have shoulders.

  • Possible Cause 1: Sample Solvent Incompatibility.

    • Solution: The solvent used to dissolve the sample may be significantly stronger than the mobile phase, causing peak distortion upon injection. Whenever possible, dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent that can still adequately dissolve the sample.

  • Possible Cause 2: Column Void or Blockage.

    • Solution: A blockage at the head of the column can cause peak splitting. This can sometimes be resolved by back-flushing the column. If the problem persists, the column may need to be replaced.

Problem: I am experiencing a drifting or noisy baseline.

  • Possible Cause 1: Inadequate Mobile Phase Degassing.

    • Solution: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Ensure your mobile phases are thoroughly degassed using methods like vacuum filtration, sonication, or helium sparging.[5]

  • Possible Cause 2: Contamination.

    • Solution: Impurities in the mobile phase or a contaminated column can cause baseline drift, especially during gradient elution. Use high-purity solvents and ensure the column is properly cleaned and equilibrated.[5]

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Changes in the ambient laboratory temperature can affect the detector and cause baseline drift. Using a column oven and ensuring a stable laboratory environment can mitigate this issue.[5]

Experimental Protocols

Derivatization Protocol for Primary and Secondary Amines

This protocol is a general guideline for the derivatization of analytes containing primary or secondary amine groups with this compound.

  • Sample Preparation: Prepare a solution of your analyte in a suitable solvent.

  • Buffering: To a 1.5 mL microcentrifuge tube, add 100 µL of the analyte solution. Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).

  • Derivatization Reagent: Add 200 µL of a solution of this compound in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Cooling: After incubation, cool the mixture to room temperature.

  • Quenching: To stop the reaction, add 100 µL of 0.1 M HCl.

  • Clarification: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Illustrative HPLC Method Protocol

This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound labeled analytes.

ParameterSpecification
HPLC System Standard HPLC with pump, autosampler, column oven, and UV/Vis or Fluorescence detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid (v/v). Filtered and degassed.
Mobile Phase B HPLC-grade Acetonitrile (ACN). Filtered and degassed.
Elution Mode Isocratic: Start with 70% B. Adjust based on initial results. Gradient (if needed): 60% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection UV at 254 nm or Fluorescence (Ex/Em wavelengths to be determined based on the derivative).
Injection Volume 10 µL.[1]
Sample Preparation Dissolve the derivatized sample in the initial mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.[1]

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Chromatographic Parameters (Illustrative Data)
% Acetonitrile (ACN) in Water with 0.1% Formic AcidAnalyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)Analyte 1 Peak Tailing Factor
50%12.514.21.81.3
60%8.39.51.61.2
70%5.15.91.41.1
80%2.83.31.11.1
Table 2: Gradient Elution Profile for Complex Samples (Illustrative)
Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN)
0.04060
15.01090
20.01090
20.14060
25.04060

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis analyte Analyte Solution buffer Add Borate Buffer (pH 9.0) analyte->buffer reagent Add Derivatizing Reagent buffer->reagent react Incubate at 60°C reagent->react quench Quench Reaction (HCl) react->quench filter Filter (0.22 µm) quench->filter injection Inject Sample filter->injection separation C18 Column Separation injection->separation detection UV/Fluorescence Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow from sample derivatization to HPLC analysis.

troubleshooting_tree start Poor Separation? peak_tailing Peak Tailing? start->peak_tailing lower_ph Lower Mobile Phase pH (add 0.1% FA/TFA) peak_tailing->lower_ph Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No reduce_conc Reduce Sample Concentration or Injection Volume lower_ph->reduce_conc change_solvent Change Organic Solvent (e.g., ACN to MeOH) poor_resolution->change_solvent Yes split_peaks Split Peaks? poor_resolution->split_peaks No change_column Try Different Column (e.g., Phenyl-Hexyl) change_solvent->change_column use_gradient Implement Gradient Elution change_column->use_gradient match_solvent Dissolve Sample in Initial Mobile Phase split_peaks->match_solvent Yes check_column Check for Column Blockage (Back-flush or Replace) match_solvent->check_column

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: 3-(Bromomethyl)-2-quinoxalinol in Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-(Bromomethyl)-2-quinoxalinol as a derivatizing agent, this guide provides essential troubleshooting information and frequently asked questions to address potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles derivatized with this compound?

A1: this compound is a versatile reagent for derivatizing a range of nucleophiles to introduce a quinoxalinol moiety, often for analytical purposes such as fluorescence detection or to impart specific biological activity. The most commonly targeted functional groups include:

  • Primary and Secondary Amines: Forming stable C-N bonds.

  • Phenols: Reacting to form ether linkages.

  • Thiols: Creating thioether bonds.

  • Carboxylic Acids: Forming ester linkages, typically requiring activation of the carboxylic acid or use of a catalyst.

Q2: What is the primary tautomeric form of this compound, and how does it affect reactivity?

A2: this compound exists in a tautomeric equilibrium between the quinoxalin-2(1H)-one (amide) and 2-quinoxalinol (enol) forms. The predominant tautomer can be influenced by the solvent and pH. The quinoxalin-2(1H)-one form is generally favored. This equilibrium is critical as it presents two potential sites for alkylation on the quinoxalinol core (N-1 and O-2) in addition to the primary reaction at the bromomethyl group, which can lead to side reactions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any potential side products. Visualization under UV light is typically effective due to the chromophoric nature of the quinoxaline ring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide: Common Side Reactions

Derivatization reactions with this compound can sometimes yield undesired side products. The following table outlines common issues, their probable causes, and suggested solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of desired product Incomplete reaction.- Increase reaction time or temperature. - Use a slight excess of the nucleophile. - Ensure appropriate solvent and base are used.
Degradation of this compound.- Use fresh reagent. - Store the reagent in a cool, dark, and dry place. - Minimize exposure to moisture and light during the reaction.
Presence of a polar side product Hydrolysis of the bromomethyl group to form 3-(Hydroxymethyl)-2-quinoxalinol.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a high molecular weight byproduct Dimerization or oligomerization, such as the formation of bis(2-quinoxalinol-3-ylmethyl) ether.- Use a dilute solution of the reactants. - Add the this compound solution slowly to the nucleophile solution. - Optimize the stoichiometry to avoid a large excess of the derivatizing agent.
Multiple product spots on TLC with similar polarity N-alkylation and O-alkylation of the quinoxalinol ring by another molecule of this compound or the alkylating agent used to synthesize the starting material.- Use a non-nucleophilic base. - Control the reaction temperature to favor the desired reaction pathway. - The choice of solvent can influence the N- vs. O-alkylation ratio.
Overalkylation of the nucleophile (e.g., di-alkylation of a primary amine).- Use a larger excess of the nucleophile. - Control the stoichiometry and reaction time carefully.
Quaternization of nitrogen-containing nucleophiles Reaction with a tertiary amine or other nitrogen heterocycle leading to a quaternary ammonium salt.- If the nucleophile is a nitrogen heterocycle, consider protecting other reactive sites if possible. - Use milder reaction conditions.

Quantitative Data Summary

While specific quantitative data for side reactions of this compound are not extensively published, the following table provides a hypothetical summary based on the known reactivity of similar compounds. The actual yields will be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Reaction Type Desired Product Typical Yield (%) Potential Side Product(s) Estimated Yield of Side Product(s) (%)
Derivatization of a primary amine3-((Alkylamino)methyl)-2-quinoxalinol70-903-(Hydroxymethyl)-2-quinoxalinol5-15
Di-alkylated amine<5
Derivatization of a phenol3-((Phenoxy)methyl)-2-quinoxalinol60-853-(Hydroxymethyl)-2-quinoxalinol10-20
N/O-alkylation of product<10
Derivatization of a thiol3-((Thio)methyl)-2-quinoxalinol80-953-(Hydroxymethyl)-2-quinoxalinol5-10
Disulfide formation of thiolVariable

Experimental Protocols

Below are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: General Derivatization of a Primary Amine
  • Materials:

    • This compound

    • Primary amine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the primary amine (1.2 equivalents) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the amine solution over 10 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Hydrolysis Side Reaction
  • Materials:

    • All materials from Protocol 1.

    • Inert gas supply (Nitrogen or Argon).

  • Procedure:

    • Dry all glassware in an oven at 120 °C for at least 2 hours and cool under a stream of inert gas.

    • Follow steps 1-5 from Protocol 1, ensuring all additions and reactions are carried out under a positive pressure of inert gas.

    • Use freshly opened anhydrous solvents.

    • Proceed with workup and purification as described in Protocol 1.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction pathways and potential for side reactions during the derivatization process.

Derivatization_Workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reagent This compound Product Desired Derivatized Product Reagent->Product + Nucleophile + Base Hydrolysis Hydrolysis Reagent->Hydrolysis + H2O Dimerization Dimerization Reagent->Dimerization + Reagent Nucleophile Primary Amine / Phenol / Thiol Overalkylation Overalkylation Product->Overalkylation + Reagent RingAlkylation N/O-Alkylation Product->RingAlkylation + Reagent

Caption: Workflow of derivatization and potential side reactions.

Troubleshooting_Logic Start Low Product Yield Check_Purity Check Reagent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze for Side Products Start->Check_Side_Products Use_Fresh Use Fresh Reagent Check_Purity->Use_Fresh Degraded Optimize_Time_Temp Optimize Time/Temp Check_Conditions->Optimize_Time_Temp Sub-optimal Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Products->Anhydrous_Conditions Hydrolysis Product Purify Modify Purification Check_Side_Products->Purify Other Byproducts

Caption: Troubleshooting logic for low yield in derivatization reactions.

Technical Support Center: Purification of 3-(Bromomethyl)-2-quinoxalinol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Bromomethyl)-2-quinoxalinol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography over silica gel. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.[1]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as o-phenylenediamine and α-haloketones or their equivalents.[2][3] Side products from incomplete or alternative reactions can also be present. The formation of these impurities can be influenced by reaction conditions such as pH.[4] Additionally, degradation products can form, particularly due to hydrolysis of the bromomethyl group.[5]

Q3: How can I assess the purity of the final product?

A3: The purity of this compound can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, whereas impurities tend to broaden and depress the melting range.[1]

Q4: What are the ideal storage conditions for purified this compound?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[5] It is susceptible to hydrolysis, photodegradation, and thermal decomposition.[5] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidation.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Avoid excessively long boiling times which can lead to sample decomposition. Cool the solution slowly to maximize crystal formation.[1]
Product adhering to the stationary phase in column chromatography The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to facilitate the elution of your compound.[1]
Incomplete reaction Before purification, ensure the reaction has gone to completion using TLC analysis. If starting materials are still present, consider extending the reaction time or optimizing reaction conditions.[1]
Degradation of the product The product can degrade due to moisture or prolonged exposure to heat. Handle the compound in a dry atmosphere and use moderate temperatures during purification.[5]
Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
The chosen mobile phase may not be optimal Perform a TLC analysis with various solvent systems to identify a mobile phase that provides good separation between your product and the impurities.[1]
Overloading the column Using too much crude product on your column can lead to broad bands and poor separation. For silica gel chromatography, a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1]
Column channeling Improperly packed column can lead to uneven solvent flow. Ensure the silica gel is packed uniformly.
Co-elution of impurities Some impurities may have similar polarity to the product. In this case, consider using a different stationary phase or an alternative purification method like recrystallization.
Product Appearance Issues
Issue Potential Cause Troubleshooting Step
The final product is colored (e.g., pale orange to brown) Presence of colored impurities or degradation products.[8]During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[1]
The product appears oily or fails to crystallize Presence of impurities that inhibit crystallization or residual solvent.Try adding a different co-solvent to induce precipitation or place the solution in an ice bath. Ensure all solvent is removed from the purified product by drying under vacuum.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an appropriate flask, add the crude this compound. Slowly add a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethanol and water) while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives good separation of the desired product from impurities. A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica gel to pack evenly.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of compounds with higher polarity.[1]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification
Purification Method Solvent/Mobile Phase Typical Ratios (v/v) Notes
RecrystallizationEthanol/WaterVariesThe ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures.[1]
Column ChromatographyHexane:Ethyl Acetate4:1 to 1:1The optimal ratio will depend on the specific impurities present.[1]
Column ChromatographyChloroform/Methanol99:1 to 95:5Effective for some quinoxaline derivatives.[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound (with impurities) Recrystallization Recrystallization CrudeProduct->Recrystallization Method 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Method 2 PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC HPLC HPLC NMR NMR PureProduct->TLC PureProduct->HPLC PureProduct->NMR

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Purification Issue Encountered LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation LowYield->PoorSeparation No CheckRecrystallization Optimize Recrystallization: - Minimize hot solvent - Slow cooling LowYield->CheckRecrystallization Yes OptimizeTLC Optimize Mobile Phase via TLC PoorSeparation->OptimizeTLC Yes RepackColumn Check Column Packing PoorSeparation->RepackColumn If bands are uneven End Pure Product Obtained CheckRecrystallization->End CheckColumn Optimize Column: - Adjust mobile phase polarity - Check loading CheckColumn->End OptimizeTLC->CheckColumn RepackColumn->CheckColumn

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Stability of Fluorescent Derivatives of 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorescent derivatives of 3-(bromomethyl)-2-quinoxalinol. These resources are intended for researchers, scientists, and drug development professionals utilizing these reagents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound fluorescent derivatives?

The stability of these fluorescent derivatives can be influenced by several factors, including:

  • pH of the solution: The reactivity of the bromomethyl group is pH-dependent.

  • Presence of nucleophiles: Buffers and other molecules containing nucleophilic groups (e.g., amines, thiols) can react with the bromomethyl group.

  • Exposure to light: Like many fluorophores, quinoxalinol derivatives can be susceptible to photobleaching.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Storage conditions: Improper storage can lead to a decrease in reactivity and fluorescence.

Q2: How should I store the solid form of this compound derivatives?

For optimal stability, it is recommended to store the solid compound at -20°C in a desiccated, dark environment. When taking the reagent from the refrigerator, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis. Purging the vial with an inert gas like argon or nitrogen before sealing can further extend its shelf life.

Q3: What solvents are recommended for dissolving this compound derivatives?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. It is critical to use high-purity, anhydrous solvents to minimize hydrolysis of the bromomethyl group.

Q4: How stable are the stock solutions of these fluorescent derivatives?

Stock solutions in anhydrous DMF or DMSO should be stored at -20°C and protected from light. For best results, prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles. Over time, even in anhydrous solvents, some degradation may occur.

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal After Labeling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of the fluorescent derivative - Ensure the derivative has been stored correctly at -20°C in a desiccated, dark environment. - Prepare a fresh stock solution in anhydrous DMF or DMSO. - Consider purchasing a new vial of the reagent if it is old or has been stored improperly.
Hydrolysis of the bromomethyl group - Use anhydrous solvents for preparing the stock solution. - Minimize the exposure of the stock solution and reaction mixture to moisture. - Perform labeling reactions at a slightly alkaline pH (7.5-8.5) to facilitate the reaction with the target molecule while minimizing hydrolysis.
Reaction with buffer components - Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). - Use non-reactive buffers such as phosphate-buffered saline (PBS) or HEPES.
Photobleaching - Protect the fluorescent derivative and labeled conjugate from light at all stages of the experiment. - Use appropriate filters on the microscope and minimize exposure time during imaging.
Incorrect reaction conditions - Optimize the molar ratio of the fluorescent derivative to the target molecule. - Adjust the reaction time and temperature as needed.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excess unbound fluorescent derivative - Ensure thorough removal of the unbound derivative after the labeling reaction using techniques like dialysis, gel filtration, or spin columns.
Non-specific binding of the conjugate - Include a blocking step in your protocol (e.g., with BSA or skim milk for immunoassays). - Optimize washing steps to remove non-specifically bound conjugate.
Precipitation of the fluorescent derivative - Ensure the derivative is fully dissolved in the reaction buffer. - Avoid using excessively high concentrations of the fluorescent derivative.

Experimental Protocols

General Protocol for Protein Labeling
  • Prepare Stock Solution: Dissolve the this compound derivative in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Labeling Reaction: While vortexing, slowly add the fluorescent derivative stock solution to the protein solution. The molar ratio of the derivative to the protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted fluorescent derivative from the labeled protein using a desalting column, dialysis, or spin filtration.

Data on Stability

Quantitative data on the stability of specific fluorescent derivatives of this compound is not extensively available in the public domain. However, the stability can be inferred from the general behavior of similar fluorescent probes and the reactivity of the bromomethyl group. The following table provides a qualitative summary of expected stability under different conditions.

Condition Expected Stability Potential Degradation Pathway
Solid, -20°C, desiccated, dark HighMinimal degradation
Solution in anhydrous DMSO/DMF, -20°C ModerateSlow hydrolysis from trace moisture
Aqueous buffer, pH 7-8.5 Low to ModerateHydrolysis of the bromomethyl group, reaction with nucleophiles
Aqueous buffer, acidic pH (<6) LowAcid-catalyzed hydrolysis
Aqueous buffer, basic pH (>9) LowBase-catalyzed hydrolysis
Exposure to ambient light Low to ModeratePhotobleaching
Elevated temperature (>37°C) LowAccelerated hydrolysis and other degradation reactions

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_reagent Prepare Reagent Stock (Anhydrous DMSO/DMF) mix Mix Reagent and Sample prep_reagent->mix prep_sample Prepare Sample (e.g., Protein in Buffer) prep_sample->mix incubate Incubate (RT or 4°C, protected from light) mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Analyze Labeled Sample (e.g., Fluorescence Spectroscopy) purify->analyze

Caption: General experimental workflow for labeling with this compound derivatives.

Caption: Troubleshooting decision tree for common issues in fluorescence experiments.

Technical Support Center: Synthesis of 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Bromomethyl)-2-quinoxalinol. Our aim is to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Synthesis of 3-Methyl-2-quinoxalinol

Q1: My yield of 3-methyl-2-quinoxalinol is significantly lower than the reported 92%. What are the likely causes?

Low yields in this condensation reaction are often traced back to a few key areas:

  • Purity of Starting Materials: Impurities in either the o-phenylenediamine or sodium pyruvate can lead to side reactions and a lower yield. Ensure you are using high-purity reagents.

  • Reaction Conditions: While the reaction proceeds at room temperature, significant deviations in temperature or reaction time can affect the outcome. Ensure the reaction is stirred for the recommended duration.

  • Incomplete Precipitation: The product precipitates out of the reaction mixture. If the product is not fully precipitated before filtration, this will result in a lower isolated yield. Cooling the reaction mixture in an ice bath before filtration can sometimes improve precipitation.

  • Loss during Recrystallization: While recrystallization is necessary for purification, using an excessive amount of solvent or an improper solvent ratio can lead to significant loss of the product.

Q2: The filtered product of my 3-methyl-2-quinoxalinol synthesis is difficult to purify. What should I do?

If you are facing purification challenges, consider the following:

  • Recrystallization Solvent System: The recommended ethanol-water (4:1 v/v) system is generally effective.[1] However, if you are still seeing impurities, you can try slightly adjusting the solvent ratio or exploring other solvent systems.

  • Washing the Precipitate: Ensure the filtered precipitate is thoroughly washed with cold solvent to remove any residual starting materials or byproducts.

  • Column Chromatography: For highly impure samples, silica gel column chromatography can be an effective purification method. A polar eluent system would likely be required.

Step 2: Bromination of 3-Methyl-2-quinoxalinol to this compound

Q1: The bromination of 3-methyl-2-quinoxalinol with N-Bromosuccinimide (NBS) is resulting in a low yield of the desired product. What are the common pitfalls?

The Wohl-Ziegler bromination is a powerful reaction, but its success hinges on several critical factors:

  • Radical Initiator: The reaction requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide to start the radical chain reaction. Ensure you have added a catalytic amount of a suitable initiator.[2]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the desired product and other side reactions.[3] It is crucial to use an anhydrous solvent and to protect the reaction from atmospheric moisture.

  • Purity of NBS: Old or impure NBS can contain bromine, which can lead to competing ionic bromination reactions on the aromatic ring. It is recommended to use freshly recrystallized NBS.[2]

  • Solvent Choice: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene to favor the radical pathway.[2] Using a polar solvent can promote ionic side reactions.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, you may need to increase the reaction time or the amount of NBS and initiator.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction, indicating the formation of byproducts. What are these and how can I minimize them?

Common byproducts in NBS brominations of this type include:

  • Dibrominated Product: Over-bromination can lead to the formation of a dibrominated product. This can be minimized by carefully controlling the stoichiometry of NBS (using closer to 1 equivalent).

  • Ring Bromination: Although less likely under radical conditions, some bromination on the benzene ring of the quinoxalinol core can occur, especially if there is any acidity or if the NBS is not pure.

  • Starting Material: Unreacted 3-methyl-2-quinoxalinol will also be present if the reaction has not gone to completion.

To minimize byproducts, use freshly recrystallized NBS, strictly anhydrous conditions, and monitor the reaction closely by TLC to stop it once the starting material is consumed.[2][3]

Q3: How can I effectively purify the crude this compound?

Purification can be challenging due to the reactivity of the product.

  • Filtration of Succinimide: The succinimide byproduct is insoluble in many organic solvents and can be removed by filtration of the cooled reaction mixture.

  • Aqueous Workup: Washing the organic layer with an aqueous solution of sodium thiosulfate can help to remove any remaining bromine.

  • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from unreacted starting material and byproducts. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is a good starting point.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 3-Methyl-2-quinoxalinol

ParameterConditionReported YieldReference
Reactantso-Phenylenediamine, Sodium Pyruvate92%[1]
Solvent20% Aqueous Acetic Acid[1]
TemperatureRoom Temperature[1]
Reaction Time3 hours[1]
PurificationRecrystallization from Ethanol/Water (4:1)[1]

Table 2: Typical Reaction Conditions for the Bromination of 3-Methyl-2-quinoxalinol

ParameterTypical ConditionPotential Yield RangeReference
Reactants3-Methyl-2-quinoxalinol, N-Bromosuccinimide (NBS)Moderate to Good[2][4]
SolventAnhydrous Carbon Tetrachloride (CCl₄) or Benzene[2]
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl Peroxide (catalytic)[2]
TemperatureReflux[2]
Reaction TimeMonitored by TLC
PurificationFiltration and Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-quinoxalinol

This protocol is adapted from a reported high-yield synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 equivalent) and sodium pyruvate (1.0 equivalent) in 20% aqueous acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Isolation: After 3 hours, a precipitate will have formed. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a 4:1 (v/v) mixture of ethanol and water to afford pure 3-methyl-2-quinoxalinol.

Protocol 2: Synthesis of this compound

This is a general protocol for a Wohl-Ziegler bromination, which should be adapted and optimized for this specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methyl-2-quinoxalinol (1.0 equivalent), N-Bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of AIBN or benzoyl peroxide. Add anhydrous carbon tetrachloride or benzene as the solvent.

  • Reaction: Heat the reaction mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway o-Phenylenediamine o-Phenylenediamine 3-Methyl-2-quinoxalinol 3-Methyl-2-quinoxalinol o-Phenylenediamine->3-Methyl-2-quinoxalinol Condensation Sodium Pyruvate Sodium Pyruvate Sodium Pyruvate->3-Methyl-2-quinoxalinol This compound This compound 3-Methyl-2-quinoxalinol->this compound Bromination NBS NBS NBS->this compound AIBN (initiator) AIBN (initiator) AIBN (initiator)->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step1 Which step has low yield? start->step1 step1a Step 1: Condensation step1->step1a Condensation step1b Step 2: Bromination step1->step1b Bromination q1a Check purity of starting materials step1a->q1a q2a Use fresh, recrystallized NBS step1b->q2a q1b Verify reaction conditions (time, temp) q1a->q1b q1c Optimize precipitation/recrystallization q1b->q1c end Yield Improved q1c->end q2b Ensure anhydrous conditions q2a->q2b q2c Check radical initiator q2b->q2c q2d Monitor with TLC to avoid over-reaction q2c->q2d q2d->end

Caption: Troubleshooting workflow for low yield.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat Succinimidyl radical + 3-Methyl-2-quinoxalinol Succinimidyl radical + 3-Methyl-2-quinoxalinol R• + NBS R• + NBS R-Br + Succinimidyl radical R-Br + Succinimidyl radical R• + NBS->R-Br + Succinimidyl radical Allylic Radical + Succinimide Allylic Radical + Succinimide Succinimidyl radical + 3-Methyl-2-quinoxalinol->Allylic Radical + Succinimide Br• + Br• Br• + Br• Allylic Radical + Br2 Allylic Radical + Br2 This compound + Br• This compound + Br• Allylic Radical + Br2->this compound + Br• Br• + 3-Methyl-2-quinoxalinol Br• + 3-Methyl-2-quinoxalinol Allylic Radical + HBr Allylic Radical + HBr Br• + 3-Methyl-2-quinoxalinol->Allylic Radical + HBr HBr + NBS HBr + NBS Succinimide + Br2 Succinimide + Br2 HBr + NBS->Succinimide + Br2 Br2 Br2 Br• + Br•->Br2 Allylic Radical + Br• Allylic Radical + Br• This compound This compound Allylic Radical + Br•->this compound Allylic Radical + Allylic Radical Allylic Radical + Allylic Radical Dimer Dimer Allylic Radical + Allylic Radical->Dimer

Caption: Radical chain mechanism for NBS bromination.

References

Technical Support Center: Mobile Phase Optimization for Quinoxaline Derivatives HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating quinoxaline derivatives on a C18 column?

A1: A robust starting point for reversed-phase HPLC analysis of quinoxaline derivatives is a mobile phase consisting of acetonitrile (ACN) and water. A common initial composition is 60:40 (ACN:Water, v/v). It is highly recommended to include an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), in the aqueous phase. This helps to control the pH and significantly improve peak shape.[1]

Q2: Why is controlling the mobile phase pH so critical for quinoxaline derivatives?

A2: Quinoxaline derivatives are nitrogen-containing heterocyclic compounds, which typically makes them weak bases. The pH of the mobile phase dictates the ionization state of these analytes. At a pH below their pKa, they become protonated (charged). This charged state can lead to strong, undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, a primary cause of significant peak tailing. By maintaining an acidic mobile phase (e.g., pH 2.5-4.0), you can suppress these interactions, leading to sharper, more symmetrical peaks.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent?

A3: Both ACN and methanol are common organic modifiers in reversed-phase HPLC. ACN is often preferred for initial method development as it generally provides lower backpressure due to its lower viscosity and offers better UV transparency at low wavelengths. However, methanol can be a cost-effective alternative. The choice of solvent can also influence selectivity; switching from ACN to methanol can alter the elution order of closely related compounds, which can be a useful tool for improving resolution.

Q4: When is it appropriate to switch from an isocratic to a gradient elution?

A4: An isocratic elution (constant mobile phase composition) is simpler and generally more robust. It is ideal for routine analysis of simple mixtures where all compounds elute within a reasonable time and have similar properties.[2] However, if your sample contains quinoxaline derivatives with a wide range of polarities, you should use a gradient elution. A gradient elution, where the concentration of the organic solvent is increased over time, helps to elute strongly retained compounds faster, resulting in sharper peaks, improved resolution, and reduced analysis time.[3]

Q5: My quinoxaline derivative has low solubility in the initial mobile phase. What should I do?

A5: If your compound has poor solubility in the mobile phase, it can precipitate on the column, leading to low recovery and distorted peaks.[4] The best practice is to dissolve the sample in the initial mobile phase whenever possible. If solubility remains an issue, use the weakest solvent (least amount of organic) that can fully dissolve the sample. Alternatively, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of quinoxaline derivatives, with a focus on mobile phase optimization.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (for most or all peaks)Secondary Silanol Interactions: Quinoxaline's basic nitrogen atoms interact with acidic residual silanols on the C18 column.1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the aqueous phase to achieve a pH between 2.5 and 4.0. This protonates the silanols, minimizing interaction.[5] 2. Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.
Column Overload: Injecting too much sample mass saturates the stationary phase.1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample solution.[5]
Peak Fronting Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.1. Match Solvents: Dissolve the sample in the initial mobile phase composition. 2. Weaken Sample Solvent: If solubility is an issue, use a solvent only slightly stronger than the mobile phase.
Poor Resolution (Rs < 1.5)Inappropriate Mobile Phase Strength: The organic solvent percentage is too high, causing peaks to elute too quickly and merge.1. Decrease Organic Content: Lower the percentage of ACN or MeOH in the mobile phase to increase retention and improve separation. 2. Optimize Gradient: If using a gradient, make the slope shallower (e.g., increase from 10% to 60% organic over 20 minutes instead of 10).
Incorrect pH: The mobile phase pH is close to the pKa of one or more analytes, causing inconsistent ionization and band broadening.1. Adjust pH: Move the mobile phase pH to be at least one unit away from the analyte's pKa for consistent ionization.
Variable Retention Times Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection, especially important in gradient methods.1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 5-10 column volumes) with the starting mobile phase until a stable baseline is achieved.
Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the more volatile solvent (ACN/MeOH).1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep reservoirs capped. 2. Prime Pump: Purge all pump lines to ensure correct solvent composition is being delivered.
High Backpressure Buffer Precipitation: The buffer (if used) is precipitating in the high organic content of the mobile phase.1. Check Buffer Solubility: Ensure the selected buffer is soluble in the highest organic percentage used in your method. Phosphate buffers are particularly prone to precipitation in high concentrations of ACN. 2. Flush System: Flush the system with an aqueous solution (without buffer) to redissolve precipitated salts.

Data Presentation

Optimizing the mobile phase composition is crucial for achieving good separation. The following tables illustrate the typical effects of modifying mobile phase parameters on the chromatography of quinoxaline derivatives.

Table 1: Effect of Mobile Phase pH on Retention Time of Quinoxaline Derivatives

This data is adapted from a study on Carbadox and Olaquindox.

Mobile Phase pHAnalyteRetention Time (min)Peak Shape Observation
3.0Olaquindox4.8Symmetrical
3.0Carbadox6.5Symmetrical
4.0Olaquindox4.5Minor Tailing
4.0Carbadox6.1Minor Tailing
5.0Olaquindox4.1Increased Tailing
5.0Carbadox5.6Increased Tailing
6.0Olaquindox3.5Significant Tailing
6.0Carbadox4.9Significant Tailing

Source: Adapted from data presented in the Journal of AOAC International, demonstrating that lower pH increases retention and improves peak symmetry for these basic compounds.

Table 2: Representative Effect of Acetonitrile (% ACN) on Chromatographic Parameters

This table presents illustrative data based on established chromatographic principles for a hypothetical mixture of two quinoxaline derivatives (QX-1 and QX-2).

% ACN in Mobile Phase (with 0.1% Formic Acid)Retention Time (min) - QX-1Retention Time (min) - QX-2Resolution (Rs) between QX-1 & QX-2
80%2.12.51.1 (Poor)
70%3.54.31.8 (Good)
60%5.87.52.5 (Excellent)
50%9.212.13.1 (Good, but long run time)

Note: This data illustrates the general trend where decreasing the organic modifier percentage increases retention time and, up to a point, improves resolution.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Quinoxaline Derivatives

This protocol outlines a systematic approach to developing a robust HPLC method for quinoxaline derivatives using a C18 column.

  • Initial Setup:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to a relevant wavelength for quinoxalines (e.g., 254 nm or λmax).

    • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 ACN:Water) to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Scouting Gradient Run:

    • Perform a fast gradient to determine the approximate elution strength required.

    • Gradient Program: 5% to 95% B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.

    • Analyze the chromatogram to determine the range of %B where the compounds of interest elute.

  • Isocratic vs. Gradient Decision:

    • Isocratic: If all peaks elute close together within a narrow %B range and the run time is acceptable, an isocratic method may be suitable. Proceed to step 4.

    • Gradient: If peaks are spread across a wide %B range or some are strongly retained, a gradient method is preferable. Proceed to step 5.

  • Isocratic Method Optimization:

    • Based on the scouting run, select a %B that places your main peak(s) with a retention factor (k') between 2 and 10.

    • Perform three isocratic runs at different compositions (e.g., 50% B, 60% B, 70% B).

    • Evaluate retention time, resolution, and peak shape. Fine-tune the %B in small increments (e.g., ±2%) to achieve optimal separation (Rs > 2.0).

  • Gradient Method Optimization:

    • Based on the scouting run, design a shallower gradient that covers the elution range of your compounds.

    • Example: If compounds eluted between 40% and 70% B in the scouting run, a new gradient could be: 30% to 80% B over 20 minutes.

    • Adjust the gradient slope and duration to maximize the resolution of critical peak pairs.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytes & Column (C18) scout Perform Fast Scouting Gradient (e.g., 5-95% ACN in 15 min) start->scout analyze_scout Analyze Chromatogram: - Peaks spread out? - All peaks elute early? scout->analyze_scout isocratic_path Develop Isocratic Method analyze_scout->isocratic_path No (Peaks close) gradient_path Develop Gradient Method analyze_scout->gradient_path Yes (Peaks spread) iso_run Test 3 Isocratic Compositions (e.g., 50%, 60%, 70% ACN) Aim for k' between 2-10 isocratic_path->iso_run grad_design Design Shallow Gradient Based on Scouting Run gradient_path->grad_design iso_eval Resolution (Rs) > 2? Peak Shape Acceptable? iso_run->iso_eval iso_fine_tune Fine-tune % ACN (±2%) iso_eval->iso_fine_tune No end_method Final Validated Method iso_eval->end_method Yes iso_fine_tune->iso_run grad_eval Resolution (Rs) > 2? Acceptable Run Time? grad_design->grad_eval grad_fine_tune Adjust Gradient Slope / Time grad_eval->grad_fine_tune No grad_eval->end_method Yes grad_fine_tune->grad_design

Caption: Workflow for systematic HPLC mobile phase optimization.

Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-4.0) start->check_ph add_acid Action: Add 0.1% Formic Acid or TFA to Aqueous Phase check_ph->add_acid No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes add_acid->check_ph reduce_conc Action: Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end_good Problem Resolved reduce_conc->end_good match_solvent Action: Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_solvent->end_good No, Consider other issues match_solvent->end_good

Caption: Decision tree for troubleshooting peak tailing issues.

References

selecting the right column for quinoxaline derivative separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of quinoxaline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate columns and optimizing their separation methods.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a column for my quinoxaline derivative?

The primary decision is whether you need to separate enantiomers (chiral separation) or simply purify the compound from other impurities (achiral separation). If your quinoxaline derivative is chiral and you need to isolate or quantify the individual enantiomers, a chiral stationary phase (CSP) is required. For all other purification and analysis, an achiral column is appropriate.

Q2: For an achiral separation, should I choose normal-phase or reverse-phase chromatography?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for analyzing and purifying quinoxaline derivatives.[1][2]

  • Reverse-Phase (RP) HPLC: This is the recommended starting point. It separates compounds based on hydrophobicity. C18 columns are the most widely used and are effective for a broad range of quinoxaline derivatives.[3][4]

  • Normal-Phase (NP) HPLC: This method is useful for separating isomers with minor differences in polarity or for compounds that are highly soluble in non-polar organic solvents.[3] It can also be an alternative if RP-HPLC fails to provide adequate separation.

Q3: Which specific achiral column should I start with?

A C18 column is the most robust starting point for method development.[3] Columns with different selectivities, such as Phenyl-Hexyl, can be screened if the C18 column does not provide the desired resolution.[3] For fast UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) are suitable.[1][2]

Q4: My quinoxaline derivative is chiral. How do I select the right chiral column?

The direct approach using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers via HPLC.[5][6] The selection of a CSP is often empirical. A screening approach using a set of columns with different chiral selectors is highly recommended. Common CSPs include:

  • Polysaccharide-based CSPs: Columns like Chiralpak® (e.g., IA, ID) are widely used and show excellent enantioselectivity for a broad range of compounds, including antihistamine drugs with structures related to quinoxalines.[7]

  • Macrocyclic glycopeptide-based CSPs: These (e.g., CHIROBIOTIC®) are versatile and can be used in multiple mobile phase modes.[8]

  • Cyclodextrin-based CSPs: These are particularly useful in reverse-phase mode, especially for analytes containing at least one aromatic ring.[5]

Q5: What if I cannot achieve separation on a chiral column?

If direct chiral HPLC is unsuccessful, an indirect approach can be considered.[6] This involves derivatizing the quinoxaline enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[6][9] However, this method has drawbacks, such as the need for a suitable functional group for derivatization and ensuring the CDA is pure.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of quinoxaline derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Solution
Peak Tailing Secondary interactions between basic quinoxaline nitrogens and acidic residual silanols on the silica support.Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1%).[3] Use a column with low silanol activity or one that is end-capped.[1] Operate at a lower pH to protonate the silanols.[10]
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Low sample solubility in the mobile phase.Dissolve the sample in the mobile phase whenever possible.[10] If solubility is low, use a weaker solvent for sample dissolution.
Column degradation or voiding.Replace the guard column or the analytical column.[11]
Issue 2: Compound Instability or Low Recovery
Symptom Potential Cause Solution
Low recovery after purification The compound is unstable on the acidic silica gel stationary phase.[3]Deactivate the silica gel by flushing the column with a mobile phase containing 1-3% triethylamine.[3] Switch to a less acidic stationary phase like alumina or a reverse-phase C18 column.[3]
Appearance of new peaks during analysis Degradation of the analyte. Some derivatives, like 2-chloro-quinoxalines, are susceptible to hydrolysis under acidic conditions.[12]Ensure the mobile phase pH is appropriate for your compound's stability. For acid-labile compounds, use neutral or slightly basic mobile phases.[12] Perform forced degradation studies to identify potential degradants.[12]
Compound precipitates on the column Low solubility in the chosen mobile phase.Ensure the crude product is fully dissolved before loading. For preparative chromatography, consider solid loading by pre-adsorbing the sample onto silica gel.[3]
Issue 3: General HPLC Problems
Symptom Potential Cause Solution
Baseline Drift or Noise Changes in mobile phase composition, temperature fluctuations, or contamination.[13]Degas the mobile phase thoroughly.[13] Ensure a stable column temperature using a column oven. Prepare fresh mobile phases daily.[13]
Retention Time Shifting Inconsistent pump flow rate or poor column equilibration.[14]Allow sufficient time for the column to equilibrate between runs. Check the pump for leaks and ensure check valves are functioning correctly.[10][14]
High Backpressure Blockage in the system (e.g., inlet frit, tubing, or column).[11]Filter all samples and mobile phases before use.[13] If pressure is high in the column, try a reverse flush. Replace the column if the blockage cannot be cleared.[14]
Co-elution with Impurities The mobile phase lacks sufficient selectivity.Optimize the mobile phase composition. For RP-HPLC, try changing the organic modifier (e.g., methanol to acetonitrile) or adjusting the pH.[3] For difficult separations, consider preparative HPLC with a different column chemistry.[3][4]

Data Presentation: Recommended Starting Conditions

Table 1: Achiral Separation of Quinoxaline Derivatives
Chromatography ModeColumn TypeTypical Mobile PhaseNotes
Reverse-Phase (U)HPLC Acquity UHPLC BEH C18 (1.7 µm)[3]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolA gradient elution is typically used.[3]
Reverse-Phase HPLC Newcrom R1[1][2]Acetonitrile, Water, and Phosphoric AcidFor MS compatibility, replace phosphoric acid with formic acid.[1][2]
Normal-Phase Flash Chromatography Silica GelPetroleum Ether : Ethyl Acetate (e.g., 15:1 or 4:1)[3]Useful for preparative scale purification of less polar derivatives.[3]
Normal-Phase Flash Chromatography Silica GelHexane : Ethyl Acetate (Gradient)[3]A gradient of increasing polarity is often effective.[3]
Table 2: Chiral Separation Strategies
ApproachColumn/MethodPrincipleKey Considerations
Direct (Primary) Chiral Stationary Phase (CSP), e.g., Polysaccharide-basedEnantiomers interact differently with the chiral selector immobilized on the stationary phase.[5]Requires screening of different CSPs and mobile phases. Most common and direct method.[5][6]
Indirect (Secondary) Achiral Column (e.g., C18) + Chiral Derivatizing Agent (CDA)Enantiomers are converted to diastereomers, which have different physical properties and can be separated on achiral columns.[6]Requires a reactive functional group on the analyte. The CDA must be enantiomerically pure.[6][9]
Direct (Alternative) Achiral Column + Chiral Mobile Phase Additive (CMPA)Transient diastereomeric complexes are formed in the mobile phase, leading to different retention times on an achiral column.[6]Less common than using CSPs. Can complicate downstream processing.[6]

Experimental Protocols

Protocol 1: General Method Development for Achiral RP-HPLC
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[13]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the analyte has maximum absorbance.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5-10 minutes.[3]

  • Optimization:

    • If the peak elutes too early, use a shallower gradient or decrease the initial percentage of B.

    • If the peak elutes too late or is too broad, use a steeper gradient or increase the initial percentage of B.

    • If resolution is poor, try switching the organic modifier from acetonitrile to methanol, or adjust the pH of the aqueous mobile phase.

Protocol 2: Chiral Stationary Phase (CSP) Screening
  • Column Selection: Select a set of 3-4 CSPs with different selectivities (e.g., one polysaccharide-based, one macrocyclic glycopeptide-based, one cyclodextrin-based).

  • Mobile Phase Modes: Prepare mobile phases for normal-phase, polar organic, and reverse-phase modes.

    • Normal Phase (NP): n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20).

    • Polar Organic Mode (PO): 100% Methanol or 100% Acetonitrile, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine).

    • Reverse Phase (RP): Acetonitrile / Water or Methanol / Water mixtures.

  • Screening Protocol:

    • Inject the racemic standard onto each column using each mobile phase mode.

    • Start with isocratic elution conditions.

    • Monitor the separation at a flow rate of 0.5 - 1.0 mL/min.

  • Evaluation and Optimization:

    • Identify the column and mobile phase combination that provides the best initial separation (enantioselectivity).

    • Optimize the separation by fine-tuning the mobile phase composition (e.g., adjusting the ratio of modifiers in NP mode or the organic content in RP mode).

    • Adjusting temperature can also significantly impact chiral separations.

Visualizations

ColumnSelectionDecisionTree start Start: Quinoxaline Derivative Sample isChiral Is chiral separation required? start->isChiral achiralPath Achiral Separation isChiral->achiralPath No chiralPath Chiral Separation isChiral->chiralPath Yes rp_hplc Start with Reverse-Phase (e.g., C18 column) achiralPath->rp_hplc csp_screen Direct Method: Screen Chiral Stationary Phases (CSPs) chiralPath->csp_screen np_hplc Alternative: Normal-Phase (e.g., Silica, Alumina) rp_hplc->np_hplc Poor Separation success Separation Achieved rp_hplc->success Good Separation np_hplc->success indirect_method Alternative: Indirect Method (Chiral Derivatization) csp_screen->indirect_method Poor Separation csp_screen->success Good Separation indirect_method->success

Caption: Decision tree for selecting the correct chromatographic column.

HPLCTroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Shifting RT, High Pressure) checkMobilePhase Step 1: Check Mobile Phase - Freshly prepared? - Degassed? - Correct composition? start->checkMobilePhase checkHardware Step 2: Check Hardware - Leaks? - Pump pressure stable? - Connections tight? checkMobilePhase->checkHardware Issue Persists resolve Problem Resolved checkMobilePhase->resolve Problem Fixed checkColumn Step 3: Evaluate Column - High backpressure? - Peak shape degrading over time? checkHardware->checkColumn Issue Persists checkHardware->resolve Problem Fixed checkSample Step 4: Check Sample & Method Parameters - Sample stable? - Overloading? - Correct pH/additives? checkColumn->checkSample Issue Persists checkColumn->resolve Problem Fixed checkSample->resolve Problem Fixed

Caption: Systematic workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Fluorescence Detection of Quinoxaline-Tagged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with quinoxaline-tagged molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for quinoxaline derivatives?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] For quinoxaline derivatives, which are often used as fluorescent probes, quenching can lead to inaccurate measurements, reduced sensitivity, and misinterpreted data.[1] This occurs when the excited-state fluorophore returns to the ground state without emitting a photon, often due to interactions with other molecules in the sample.[1]

Q2: My fluorescence signal is lower than expected. What are the possible causes?

A: A low fluorescence signal can be caused by several factors besides instrumental settings. Common causes include:

  • Dynamic (Collisional) Quenching: An external substance in the solution, such as dissolved oxygen, collides with the excited quinoxaline derivative.[1]

  • Static Quenching: The quinoxaline derivative forms a non-fluorescent complex with another molecule in the ground state.[1]

  • Inner Filter Effect (IFE): The sample is too concentrated, causing it to absorb a significant portion of the excitation light or the emitted fluorescence.[1]

  • Self-Quenching or Aggregation: At high concentrations, quinoxaline molecules can interact with each other and quench their own fluorescence.[1][2]

  • Photobleaching: The fluorophore is irreversibly damaged by prolonged exposure to the excitation light.[1][3]

  • Solvent Effects: The chosen solvent may interact with the quinoxaline derivative, leading to a decrease in fluorescence.[1]

Q3: How can I distinguish between dynamic and static quenching?

A: Dynamic and static quenching can be differentiated by their different responses to temperature and by fluorescence lifetime measurements.[1] Increasing the temperature generally increases the rate of dynamic quenching due to faster diffusion but may cause a non-fluorescent complex to dissociate, thereby decreasing static quenching.[1] In dynamic quenching, the fluorescence lifetime decreases, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[1]

Q4: How does solvent polarity affect the fluorescence of my quinoxaline-tagged molecule?

A: Solvent polarity can significantly impact the fluorescence emission of quinoxaline derivatives.[2][4] An increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum, meaning the light is emitted at a longer wavelength.[2][5][6] This is due to the stabilization of the excited state by polar solvent molecules.[4] The extent of this shift, known as solvatochromism, can be quantified using a Lippert-Mataga plot.[2]

Q5: What is photobleaching and how can I prevent it?

A: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence.[1][3] It is often caused by the fluorophore reacting with other molecules from an excited triplet state.[1] To minimize photobleaching, you can:

  • Reduce the intensity and duration of light exposure.[1][3]

  • Use photostable quinoxaline derivatives when possible.

  • Incorporate antifade reagents or oxygen scavengers into the medium.[1]

Q6: Can the pH of the solution affect my fluorescence measurements?

A: Yes, the fluorescence of many quinoxaline derivatives is pH-dependent.[6][7][8][9] Changes in pH can lead to the protonation or deprotonation of the quinoxaline ring, altering its electronic structure and fluorescence properties.[6][10] For some amino-substituted quinoxalines, a decrease in pH from basic to acidic conditions can result in a red shift of the emission band and an increase in fluorescence intensity.[6][8] Therefore, maintaining a stable and optimal pH is crucial for reproducible results.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the fluorescence detection of quinoxaline-tagged molecules.

Issue 1: Low or No Fluorescence Signal

Symptoms: The fluorescence intensity is significantly lower than expected or absent altogether.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set to the optimal values for your specific quinoxaline derivative.[6] Optimize detector gain and slit widths.
Probe Degradation Prepare fresh stock solutions. Store stock solutions protected from light at a low temperature (e.g., -20°C). Minimize exposure to ambient light during experiments.[11][12]
Low Probe Concentration Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[11]
Presence of Quenchers Deoxygenate solutions by bubbling with nitrogen or argon gas.[12] If possible, identify and remove potential quenching species (e.g., heavy atoms, some metal ions).[11][12]
Inappropriate Solvent Test the fluorescence of your compound in a range of solvents with varying polarities to find the optimal medium.[2][12]
Issue 2: Inconsistent or Drifting Fluorescence Signal

Symptoms: The fluorescence intensity varies significantly between replicate measurements or decreases over the course of the experiment.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Photobleaching Reduce the excitation light intensity or the exposure time. Use a fresh sample and minimize light exposure during preparation and measurement.[1][3] Consider using an antifade reagent.[1]
Temperature Fluctuations Ensure all samples are maintained at a constant and controlled temperature, as dynamic quenching is temperature-dependent.[3]
Probe Aggregation Lower the working concentration of the quinoxaline-tagged molecule. Aggregation at higher concentrations can lead to self-quenching.[1][2][11]
pH Instability Use a buffer to maintain a constant pH throughout the experiment, as the fluorescence of quinoxaline derivatives can be pH-sensitive.[6]
Issue 3: Unexpected Shift in Emission Wavelength

Symptoms: The peak emission wavelength is different from the expected value.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solvent Effects (Solvatochromism) The polarity of your solvent can significantly influence the emission wavelength.[2] Compare the emission spectrum in your experimental solvent to spectra recorded in solvents of known polarity.
pH Changes The protonation state of the quinoxaline moiety can alter the emission spectrum.[6][8] Measure and control the pH of your sample.
Analyte Binding If your quinoxaline derivative is a probe, binding to its target analyte can cause a spectral shift. This is often the intended signaling mechanism.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the excitation and emission maxima for a quinoxaline-tagged molecule in a specific experimental buffer.

Methodology:

  • Prepare Sample: Prepare a solution of the quinoxaline-tagged molecule in the experimental buffer at a concentration that yields a moderate fluorescence signal.

  • Emission Scan:

    • Set the fluorometer to a known excitation wavelength for quinoxaline derivatives (e.g., consult literature for a starting point).

    • Scan a range of emission wavelengths (e.g., 350 nm to 600 nm) and record the fluorescence intensity.

    • The wavelength with the highest intensity is the emission maximum (λem).[6]

  • Excitation Scan:

    • Set the emission wavelength to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) and record the fluorescence intensity.

    • The wavelength with the highest intensity is the excitation maximum (λex).[6]

Protocol 2: Differentiating Dynamic and Static Quenching using Temperature-Dependent Measurements

Objective: To determine whether fluorescence quenching is primarily dynamic or static.

Methodology:

  • Sample Preparation: Prepare a set of samples containing a fixed concentration of the quinoxaline derivative and a fixed concentration of the suspected quencher. Also, prepare a control sample with no quencher.[1]

  • Instrumentation: Use a temperature-controlled fluorometer.

  • Measurement:

    • Allow the samples to equilibrate at a specific temperature (e.g., 20°C) for 5-10 minutes before measurement.[1]

    • Measure the fluorescence intensity of both the control (I₀) and the quenched sample (I).

    • Repeat the measurement at a series of increasing temperatures (e.g., 30°C, 40°C, 50°C).[1]

  • Analysis:

    • Calculate the Stern-Volmer constant (Ksv) at each temperature using the equation: (I₀ / I) = 1 + Ksv * [Q], where [Q] is the quencher concentration.

    • Dynamic Quenching: Ksv will increase with increasing temperature.

    • Static Quenching: Ksv will decrease with increasing temperature as the non-fluorescent complex dissociates.[1]

Visual Guides

Troubleshooting_Workflow Start Low Fluorescence Signal Check_Settings Check Instrument Settings (λex, λem, gain) Start->Check_Settings Settings_OK Settings Correct? Check_Settings->Settings_OK Adjust_Settings Adjust Settings Settings_OK->Adjust_Settings No Prepare_Fresh Prepare Fresh Sample Settings_OK->Prepare_Fresh Yes Adjust_Settings->Check_Settings End_OK Signal Restored Adjust_Settings->End_OK Check_Concentration Check Concentration (Dilution Series) Prepare_Fresh->Check_Concentration Concentration_OK Concentration Optimal? Check_Concentration->Concentration_OK Adjust_Concentration Adjust Concentration Concentration_OK->Adjust_Concentration No Investigate_Quenching Investigate Quenching (Degas, Check Buffer) Concentration_OK->Investigate_Quenching Yes Adjust_Concentration->Check_Concentration Adjust_Concentration->End_OK Quenching_Present Quenching Suspected? Investigate_Quenching->Quenching_Present Run_Temp_Study Run Temperature Study (Protocol 2) Quenching_Present->Run_Temp_Study Yes End_Further_Investigation Further Investigation Needed Quenching_Present->End_Further_Investigation No Run_Temp_Study->End_Further_Investigation

Caption: Troubleshooting workflow for diagnosing low fluorescence signals.

Quenching_Mechanisms cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Q Quinoxaline (Q) Quencher Quencher Q->Quencher Complexation (Static Quenching) Complex Non-fluorescent Complex (Q-Quencher) Q_star Excited Quinoxaline (Q*) Q->Q_star Excitation Q_star->Q Fluorescence Q_star->Quencher Collision (Dynamic Quenching)

Caption: Simplified pathways for dynamic and static fluorescence quenching.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 3-(Bromomethyl)-2-quinoxalinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Bromomethyl)-2-quinoxalinol derivatives against an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established validation principles for similar quinoxaline compounds, offering a robust framework for methodological assessment.

Comparison of Analytical Method Performance

The choice of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the inherent properties of the analyte. The following tables summarize the expected quantitative performance of a validated HPLC method compared to a GC-MS method for the analysis of this compound derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterExpected Performance
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD) - Repeatability< 2.0%
Precision (% RSD) - Intermediate Precision< 3.0%
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantitation (LOQ)~1.0 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Validation ParameterExpected Performance
Linearity (R²)> 0.999
Range0.1 - 100 ng/mL
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD) - Repeatability< 1.0%
Precision (% RSD) - Intermediate Precision< 2.0%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantitation (LOQ)~0.1 ng/mL

Experimental Protocols

Detailed methodologies for both the HPLC and GC-MS techniques are provided below. These protocols are based on common practices for the analysis of quinoxaline derivatives.[1]

Validated HPLC Method Protocol

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 317 nm (based on typical absorbance for quinoxaline derivatives).[1]

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the this compound derivative reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Sample Preparation:

  • Extraction: For solid samples, perform a solvent extraction using a suitable solvent like toluene or acetonitrile.

  • Derivatization: Derivatization (e.g., silylation) may be necessary for non-volatile quinoxalines to improve their thermal stability and chromatographic behavior.[2]

  • Concentration: Concentrate the extract and inject it into the GC-MS system.

Visualizations

To further illustrate the context of this analytical work, the following diagrams depict a typical synthesis pathway for a related compound and the general workflow for HPLC method validation.

G cluster_synthesis Synthesis of 3-Bromomethyl-2-quinoxalinone OPD o-Phenylenediamine MQO 3-Methylquinoxalin-2-one OPD->MQO Condensation EP Ethyl Pyruvate EP->MQO Bromine Bromination MQO->Bromine BMQ 3-Bromomethyl-2-quinoxalinone Bromine->BMQ

Caption: Synthesis pathway for 3-Bromomethyl-2-quinoxalinone.

G cluster_workflow HPLC Method Validation Workflow MD Method Development Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: General workflow for HPLC method validation.

References

Assessing the Specificity of Novel Electrophilic Labeling Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating biological processes and developing targeted therapeutics. The introduction of a novel labeling agent requires rigorous validation to ensure that its reactivity is selective for the intended target, thereby guaranteeing the reliability of experimental results. This guide provides an objective framework for assessing the specificity of a hypothetical electrophilic labeling agent, 3-(Bromomethyl)-2-quinoxalinol, and compares its potential performance with established alternatives, supported by illustrative experimental data and detailed protocols.

Introduction to this compound as a Labeling Agent

This compound is a heterocyclic compound featuring a reactive bromomethyl group. This group is an electrophile, making the molecule susceptible to nucleophilic attack by amino acid residues on a protein's surface. The quinoxalinol core may also contribute to non-covalent interactions that can influence the agent's specificity for certain protein environments. The primary labeling mechanism is expected to be a nucleophilic substitution reaction, where a nucleophilic amino acid side chain displaces the bromide ion, forming a stable covalent bond.

The critical challenge with such reactive electrophiles is managing their specificity. While potent reactivity can be advantageous for achieving high labeling efficiency, it also carries the risk of off-target modifications. A thorough assessment is therefore essential to characterize the agent's reactivity profile and validate its suitability for specific applications.

Comparison with Alternative Labeling Chemistries

The performance of a novel labeling agent is best understood in the context of established methods. The following table compares the hypothetical performance of this compound with two widely used classes of labeling reagents: maleimides and N-hydroxysuccinimide (NHS) esters.

FeatureThis compound (Hypothetical)Maleimide-Based ReagentsNHS Ester-Based Reagents
Primary Target Residue(s) Cysteine, Lysine, Histidine (to be determined)Cysteine (Thiol group)Lysine (Primary amines), N-terminus
Reaction Type Nucleophilic SubstitutionMichael AdditionAcylation
Reaction pH Neutral to slightly basic (e.g., 7.2-8.5)6.5 - 7.57.0 - 9.0
Bond Stability Potentially stable thioether or amine bondStable Thioether BondAmide Bond (stable)
Potential for Off-Target Labeling High - potential reactivity with multiple nucleophilesModerate - can react with lysine or histidine at higher pHHigh - reacts with any accessible primary amine
Hydrolytic Stability of Reagent Moderate - susceptible to hydrolysisLow - maleimide ring can openVery Low - hydrolyzes rapidly in aqueous solution

Experimental Protocols for Specificity Assessment

To validate the specificity of a novel labeling agent like this compound, a multi-faceted experimental approach is required. Below are detailed protocols for key experiments.

Protocol 1: Mass Spectrometry-Based Identification of Labeled Residues

Objective: To definitively identify which amino acid residues on a model protein are covalently modified by the labeling agent.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in PBS, pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid

  • Acetonitrile

  • C18 desalting column

  • LC-MS/MS instrument

Methodology:

  • Labeling Reaction: Incubate BSA with a 10-fold molar excess of this compound for 1 hour at room temperature. Include a control sample with DMSO only.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Reduction and Alkylation: Add DTT to a final concentration of 20 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 40 mM, then incubate in the dark for 30 minutes.

  • Proteolytic Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Search the resulting spectra against the BSA sequence using a database search algorithm (e.g., Mascot, Sequest). Specify the mass of the quinoxalinol adduct as a variable modification on all potential nucleophilic residues (Cys, Lys, His, Met, Asp, Glu, Tyr, Ser, Thr, N-terminus).

Protocol 2: Competitive Labeling with a Known Probe

Objective: To assess the selectivity of the labeling agent for a specific residue (e.g., cysteine) in a complex proteome.

Materials:

  • Cell lysate (e.g., from HEK293 cells) at 2 mg/mL

  • Known cysteine-reactive probe with a reporter tag (e.g., Maleimide-Biotin)

  • This compound

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

Methodology:

  • Pre-incubation: Aliquot the cell lysate. To each aliquot, add increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM). Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add Maleimide-Biotin to all samples at a fixed, non-saturating concentration (e.g., 10 µM). Incubate for another 30 minutes.

  • SDS-PAGE and Western Blot: Quench the reactions with SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with Streptavidin-HRP, followed by a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities of biotinylated proteins. A decrease in signal with increasing concentrations of this compound indicates that it reacts with the same sites as the maleimide probe.

Data Presentation

The data from specificity experiments should be presented clearly to allow for straightforward interpretation.

Table 2: Hypothetical Mass Spectrometry Results for Labeled BSA

Peptide SequenceModified ResidueModification Mass (Da)Spectral Count
K.QTALVELLK .HLysine-137+199.0515
K.VPQVSTPTLVEVSR.SLysine-233+199.0511
R.YTRK VPQVSTPTLVEVSR.SLysine-232+199.058
K.SLGKVGTR.CCysteine-57+199.055
K.AASLPLVC VDEFK.LCysteine-39+199.054
K.ECC DKPLLEK.SCysteine-63+199.053
K.LH TPLLEK.SHistidine-146+199.052

This hypothetical data suggests that while the agent labels multiple residues, it shows a preference for specific lysine residues, with lower levels of cysteine and histidine labeling.

Table 3: Hypothetical Competitive Labeling Results

[this compound] (µM)Relative Biotinylation Signal (%)
0 (Control)100
195
1078
10045
100015

This data would indicate that the quinoxalinol compound effectively competes with a cysteine-specific probe, confirming its reactivity towards cysteine residues in a complex mixture.

Visualizing Workflows and Pathways

Diagrams created using DOT language can effectively illustrate complex experimental workflows and reaction mechanisms.

G cluster_reaction Labeling Reaction cluster_analysis Specificity Analysis Workflow cluster_validation Competitive Assay Protein Target Protein (Nucleophilic Residues) Labeled_Protein Labeled Protein Mixture Protein->Labeled_Protein BMQ 3-(Bromomethyl) -2-quinoxalinol BMQ->Protein Covalent Labeling Digestion Tryptic Digestion Labeled_Protein->Digestion LCMS LC-MS/MS Digestion->LCMS DB_Search Database Search (Variable Modification) LCMS->DB_Search Site_ID Identification of Labeled Sites DB_Search->Site_ID Lysate Cell Lysate Competitor Pre-incubate with BMQ Lysate->Competitor Probe Add Reporter Probe (e.g., Mal-Biotin) Competitor->Probe WB Western Blot (Streptavidin-HRP) Probe->WB Quant Signal Quantification WB->Quant

Caption: Workflow for assessing labeling specificity.

ReactionMechanism cluster_protein Protein Nucleophiles BMQ This compound (Electrophile) Cys Cysteine (-SH) BMQ->Cys ON-TARGET (High Reactivity) Lys Lysine (-NH2) BMQ->Lys OFF-TARGET (Moderate Reactivity) His Histidine (Imidazole) BMQ->His OFF-TARGET (Moderate Reactivity) Other Other Nucleophiles (e.g., Met, Ser, N-term) BMQ->Other OFF-TARGET (Low Reactivity)

Caption: Potential reactivity profile of the labeling agent.

A Comparative Guide to Quantitative Amino Acid Analysis: A Focus on Pre-Column Derivatization Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent pre-column derivatization reagents for the quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC). While the primary focus of this guide was intended to be 3-(Bromomethyl)-2-quinoxalinol, a comprehensive search of scientific literature and application notes has revealed a significant lack of published data regarding its use for quantitative amino acid analysis. An application for a similar compound, 2-(Bromomethyl)-3-phenylquinoxaline, has been noted for the chiral separation of amino acids, a distinct application from general quantification.[1]

Therefore, this guide will focus on a comparative analysis of well-established and widely used alternative derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and 4-Fluoro-7-nitrobenzofurazan (NBD-F). We will provide an overview of their reaction mechanisms, detailed experimental protocols, and a summary of their quantitative performance characteristics to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction to Pre-Column Derivatization

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes, including neurotransmission and metabolism.[][3] Accurate quantification of amino acids is therefore critical in various fields, from basic research to clinical diagnostics and pharmaceutical development. Due to the lack of significant UV absorbance or fluorescence for most amino acids, a derivatization step is often necessary to enable sensitive detection by HPLC.[4] Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation on an HPLC column. This approach offers several advantages, including improved chromatographic resolution and enhanced detection sensitivity.[5]

Comparison of Common Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the types of amino acids to be quantified (primary, secondary, or both), the required sensitivity, and the available detection methods (UV or fluorescence).

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Dansyl Chloride4-Fluoro-7-nitrobenzofurazan (NBD-F)
Target Amines Primary amines onlyPrimary and secondary aminesPrimary and secondary aminesPrimary and secondary amines
Detection Method FluorescenceFluorescence, UVFluorescence, UVFluorescence
Derivative Stability Less stableHighly stable[6]StableHighly stable[7]
Reaction Speed Fast (seconds to minutes)Fast (minutes)Slower (30-60 minutes)Fast (minutes)
By-products Unstable, non-interferingFluorescent by-products can interfereCan have interfering by-productsNon-fluorescent reagent, fluorescent derivatives
Sensitivity Picomole to femtomoleFemtomole[]Picomole to femtomole[9]Femtomole[10]

Quantitative Performance Data

The following table summarizes key quantitative performance parameters for the selected derivatization reagents based on available literature. It is important to note that these values can vary depending on the specific analytical conditions and instrumentation used.

ParameterOPAFMOC-ClDansyl ChlorideNBD-F
Limit of Detection (LOD) 38 fmol[5]1 fmol/µl[11]Picomole to femtomole range[9]2.8-20 fmol[10]
Limit of Quantification (LOQ) -2.5 pmol-1.9-57 fmol/injection
Linearity Range -Up to 125 pmol/µl[11]-20 fmol to 20 pmol[10]
Reproducibility (RSD) <2% for most amino acids<10% (intraday and interday)[11]<5% for most amino acids[9]<5% at 3 pmol injection[10]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Amino Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of amino acids using pre-column derivatization and HPLC.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, CSF, Tissue) Deproteinization Deproteinization (e.g., Acetonitrile Precipitation) Sample->Deproteinization Hydrolysis Protein Hydrolysis (for total amino acids) Deproteinization->Hydrolysis Derivatization Pre-column Derivatization (with OPA, FMOC-Cl, Dansyl-Cl, or NBD-F) Deproteinization->Derivatization Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection Detection (Fluorescence or UV) HPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Glutaminase->Glutamate_N Vesicle Synaptic Vesicle Glutamate_N->Vesicle Release Release Vesicle->Release Glutamate_S Glutamate Release->Glutamate_S Exocytosis EAAT EAAT Glutamate_S->EAAT Uptake Glutamate_A Glutamate EAAT->Glutamate_A GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine GS->Glutamine_A Glutamine_A->Glutamine_N Transport

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoxaline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of quinoxalines, a class of heterocyclic compounds with significant interest in the pharmaceutical and food safety sectors. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in method selection and cross-validation.

Understanding Method Validation and Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when compared with another validated method or when performed by different laboratories, with different analysts, or on different instruments.[4][5] This is crucial for ensuring inter-laboratory reproducibility and data integrity, particularly when transferring a method or comparing data generated using different techniques (e.g., HPLC vs. UPLC-MS/MS).[5][6]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for quinoxaline analysis depends on various factors, including the specific quinoxaline derivative, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of different validated methods, providing a basis for comparison and cross-validation.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis
Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Animal Tissues (Porcine, Chicken, Fish)2 - 100 µg/kg (spiked levels)70 - 110CCα: 0.7- 2.6 µg/kgCCβ: 1.3- 5.6 µg/kg[7]
QCA, MQCAAnimal Muscles (Porcine, Chicken, Fish)Not Specified60.0 - 119.40.1 - 0.3 µg/kgNot Specified[8]
Carbadox, Olaquindox, Cyadox, Mequindox, Quinocetone, QCA, MQCASurface WaterNot Specified (Correlation coefficients >0.99)87.1 - 107.51.6 - 24.3 ng/LNot Specified[9]

CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Five Quinoxaline 1,4-dioxides and eight metabolitesSwine Liver5 - 500 µg/L (Correlation coefficients >0.98)79.8 - 96.50.30 - 2.51 µg/kg1.10 - 8.37 µg/kg[10]
Olaquindox, QCA, MQCAFood products of animal originNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
Quinocetone, MQCA, DedioxoquinenoneAquatic Products10 - 400 ng/mL70 - 89Not SpecifiedNot Specified[12]
Three Quinoxaline 1,4-dioxides and their major metabolitesAbaloneNot SpecifiedNot Specified0.16 - 2.1 µg/kgNot Specified[13]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of quinoxalines.

Protocol 1: UPLC-MS/MS for Quinoxaline Metabolites in Swine Liver[10]

This method is designed for the sensitive determination of five quinoxaline 1,4-dioxides and their metabolites.

  • Sample Preparation:

    • Homogenize a representative sample of swine liver.

    • Acidify the sample with 0.1% hydrochloric acid.

    • Extract the analytes using a solution of 0.1% formic acid in acetonitrile (4+6, v/v).

    • Purify the extract using a Hydrophilic-Lipophilic-Balanced (HLB) solid-phase extraction (SPE) cartridge.

    • Inject the final extract into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start with 88% A, hold for 1 min.

      • Decrease to 50% A at 2 min.

      • Decrease to 12% A at 3.5 min.

      • Increase to 50% A at 4.5 min.

      • Return to 88% A at 5.0 min and hold for 1 min.

  • Mass Spectrometry Conditions:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: Positive Ionization Mode.

    • Specific precursor-product ion transitions, cone voltages, and collision energies must be optimized for each target analyte.

Protocol 2: HPLC-UV for Quinoxaline Marker Residues in Animal Tissues[7][14]

This method is suitable for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox and olaquindox.

  • Sample Preparation:

    • Homogenize 2.0 g of tissue sample.

    • Perform acid hydrolysis to release the marker residues.

    • Conduct a liquid-liquid extraction to isolate the analytes.

    • Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.[7][14]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphoric acid or formic acid in water).[15]

    • Detection: UV detector set at a wavelength appropriate for the analytes.

    • Specific gradient, flow rate, and column temperature should be optimized.

Visualizing Workflows and Logical Relationships

Diagrams are essential for understanding complex analytical processes and the relationships between validation parameters.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue/Matrix Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Cleanup Purification (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for UPLC-MS/MS analysis of quinoxalines.

G ValidatedMethod Validated Analytical Method Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (%RSD) ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Linearity Linearity (r ≥ 0.995) ValidatedMethod->Linearity LOD LOD ValidatedMethod->LOD LOQ LOQ ValidatedMethod->LOQ Range Range ValidatedMethod->Range Robustness Robustness ValidatedMethod->Robustness Linearity->Range LOD->LOQ

Caption: Logical relationship of key analytical method validation parameters per ICH guidelines.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of quinoxaline compounds.

  • HPLC-UV offers a robust and cost-effective solution suitable for quantifying known marker residues, especially when high sensitivity is not the primary requirement.[7] The method is widely available and can be validated to meet regulatory requirements for monitoring programs.[14]

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting a wide range of quinoxaline parent compounds and their metabolites at trace levels.[10][13] Its specificity, derived from monitoring specific precursor-product ion transitions, is essential for complex matrices like animal tissues and for confirmatory analysis.[10][11]

When performing a cross-validation, laboratories should compare results for key parameters such as accuracy and precision using the same set of quality control or incurred samples.[5] The data presented in this guide can serve as a benchmark for what to expect from each technique, facilitating an objective comparison and ensuring the selected method is fit for its intended purpose.

References

A Comparative Guide to the Biological Activity of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Variations in the substitution pattern and stereochemistry of these derivatives can lead to significant differences in their therapeutic efficacy. This guide provides a comparative analysis of the biological activities of different quinoxaline isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Isomeric Impact on Anticancer Activity

The spatial arrangement of substituents on the quinoxaline core plays a critical role in the anticancer properties of these compounds. This is evident when comparing the cytotoxic effects of geometric isomers (cis vs. trans) of certain quinoxaline derivatives.

A study on oxiranyl-quinoxaline derivatives revealed that the trans isomers consistently demonstrated superior antiproliferative activity against neuroblastoma cell lines when compared to their cis counterparts.[1] Similarly, in a series of pyrrolo[1,2-a]quinoxaline derivatives, the trans isomer exhibited greater potency in inhibiting tumor cell growth.[2]

Comparative Anticancer Activity of Quinoxaline Isomers
Isomer TypeCompound SeriesIsomerCell LineIC50 (µM)Reference
GeometricOxiranyl-quinoxalinetrans -isomer (11a)SK-N-SH2.49 ± 1.33[1]
cis -isomer (11b)SK-N-SH5.3 ± 2.12[1]
trans -isomer (11a)IMR-323.96 ± 2.03[1]
cis -isomer (11b)IMR-327.12 ± 1.59[1]
GeometricPyrrolo[1,2-a]quinoxalinetrans -isomer (16)Various0.0266[2]
cis -isomer (15)Various0.0443[2]

Influence of Isomerism on Antimicrobial Activity

The structural arrangement of substituents also significantly affects the antimicrobial properties of quinoxaline derivatives. A comparative study of symmetrically and asymmetrically 2,3-disubstituted quinoxalines demonstrated that symmetrical substitution patterns lead to more potent antibacterial activity.[4]

Comparative Antimicrobial Activity of Quinoxaline Isomers
Isomer TypeCompound SeriesIsomerBacterial StrainZone of Inhibition (mm)Reference
Structural2,3-disubstituted quinoxalineSymmetrically disubstituted (e.g., 2, 3, 4, 5)Staphylococcus aureusHigh[4]
Asymmetrically substituted (e.g., 8, 9, 10)Staphylococcus aureusReduced[4]
Symmetrically disubstituted (e.g., 2, 3, 4, 5)Bacillus subtilisHigh[4]
Asymmetrically substituted (e.g., 8, 9, 10)Bacillus subtilisReduced[4]
Symmetrically disubstituted (e.g., 2, 3, 4, 5)Escherichia coliHigh[4]
Asymmetrically substituted (e.g., 8, 9, 10)Escherichia coliReduced[4]

Experimental Protocols

In Vitro Antiproliferative MTT Assay

This protocol is adapted from the methodology used to evaluate the anticancer activity of oxiranyl-quinoxaline derivatives.[1]

  • Cell Culture: Human neuroblastoma cell lines (SK-N-SH and IMR-32) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The quinoxaline isomers are dissolved in DMSO to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The formazan crystals formed are dissolved by adding 100 µL of a solubilization solution. The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Agar Diffusion Assay

This protocol is based on the method used to assess the antimicrobial activity of substituted quinoxalines.[4]

  • Bacterial Strains: The antibacterial activity is tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Bacterial strains are grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 1.5 x 10^8 CFU/mL.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the prepared bacterial suspension.

  • Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the quinoxaline isomer solutions (dissolved in a suitable solvent like DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.

Visualizing Biological Mechanisms

The following diagrams illustrate key concepts related to the biological evaluation of quinoxaline isomers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Quinoxaline Isomers Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Purification->Antimicrobial Test Compounds IC50 IC50 Determination Anticancer->IC50 Zone Zone of Inhibition Measurement Antimicrobial->Zone Comparison Isomer Activity Comparison IC50->Comparison Zone->Comparison

Caption: Experimental workflow for comparing quinoxaline isomer activity.

apoptosis_pathway Quinoxaline Quinoxaline Derivative Cell Cancer Cell Receptor Cell Surface Receptor Quinoxaline->Receptor Binds to Apoptosis Apoptosis (Cell Death) Signal Signal Transduction Receptor->Signal Initiates Caspase Caspase Activation Signal->Caspase Leads to Caspase->Apoptosis Executes

Caption: Simplified signaling pathway for quinoxaline-induced apoptosis.

References

Structure-Activity Relationship of 3-(Bromomethyl)-2-quinoxalinol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(bromomethyl)-2-quinoxalinol analogs and related compounds, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies specifically on this compound analogs, this guide will also draw comparisons from structurally similar 3-(substituted methyl)-2-quinoxalinone derivatives to provide a broader perspective for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Cytotoxicity of Quinoxalinone Analogs

The cytotoxic activity of quinoxalinone derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the in vitro cytotoxicity (IC50 values) of various 3-(substituted methyl)-2-quinoxalinone analogs against different human cancer cell lines. These analogs often originate from the versatile intermediate, 3-(bromomethyl)-2-quinoxalinone, where the bromine atom serves as a leaving group for the introduction of diverse functionalities.

Table 1: Cytotoxicity of 3-(Substituted methyl)-2-quinoxalinone Analogs against HepG2 and MCF-7 Cancer Cell Lines [1][2]

Compound IDR Group (Substitution at the methyl position)HepG2 IC50 (µM)MCF-7 IC50 (µM)
11e -S-C6H4-CN2.12.7
11g -S-C6H4-F3.14.2
12e -S-C6H4-CN (with 2-thiol)3.54.8
12g -S-C6H4-F (with 2-thiol)4.05.5
12k -S-C6H4-NO2 (with 2-thiol)9.87.1
Sorafenib Reference Drug2.23.4

Table 2: Cytotoxicity of Quinoxaline-based Acetohydrazide and Acetamide Analogs against Various Cancer Cell Lines [3]

Compound IDHL-60 IC50 (µM)PC-3 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
10 0.8033.047---
15 1.6193.506---
Sorafenib -----

Structure-Activity Relationship Insights

From the available data on 3-(substituted methyl)-2-quinoxalinone analogs, several key structure-activity relationships can be inferred:

  • Influence of the 3-Position Substituent: The nature of the substituent introduced via the displacement of the bromine in the 3-(bromomethyl) intermediate is critical for cytotoxic activity. Aromatic moieties, particularly those with electron-withdrawing groups like cyano (-CN) and fluoro (-F), at this position tend to exhibit potent anticancer activity.[1][2]

  • Role of the 2-Position: A comparison between 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives suggests that the oxo- form at the 2-position is generally more favorable for cytotoxic and VEGFR-2 inhibitory effects than the thio- form.[1]

  • Impact of the Terminal Hydrophobic Moiety: Aromatic hydrophobic moieties at the end of the substituent at the 3-position appear to be more beneficial for activity compared to aliphatic moieties.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments typically used in the evaluation of quinoxalinol analogs.

Synthesis of 3-(Bromomethyl)-2-quinoxalinone

The synthesis of the key intermediate, 3-(bromomethyl)-2-quinoxalinone, is a critical first step for generating a library of analogs.

  • Step 1: Synthesis of 3-methyl-1H-quinoxaline-2-one: This is typically achieved by the condensation reaction of an o-phenylenediamine with an α-keto ester like ethyl pyruvate.

  • Step 2: Bromination: The 3-methyl-1H-quinoxaline-2-one is then subjected to bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, to yield 3-(bromomethyl)-2-quinoxalinone.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxalinol analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Synthesis and Evaluation

G General Workflow for Synthesis and Evaluation of 3-(Substituted methyl)-2-quinoxalinol Analogs A o-Phenylenediamine + Ethyl Pyruvate B 3-Methyl-2-quinoxalinone A->B C Bromination (NBS) B->C D 3-(Bromomethyl)-2-quinoxalinone C->D E Nucleophilic Substitution (Various Nucleophiles, R-XH) D->E F Library of 3-(Substituted methyl) -2-quinoxalinone Analogs E->F G In Vitro Cytotoxicity Screening (e.g., MTT Assay) F->G H Determination of IC50 Values G->H I SAR Analysis H->I J Lead Compound Identification I->J G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoxalinol Analog Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

References

Quinoxaline Derivatives as a Arsenal Against Viral Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds have emerged as a promising class of heterocyclic compounds in the ongoing search for novel antiviral agents. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with potent activity against a diverse array of viruses. This guide provides a comparative evaluation of quinoxaline derivatives, summarizing their antiviral efficacy with supporting experimental data, detailing key experimental protocols, and visualizing relevant biological pathways to aid in the rational design of next-generation antiviral therapeutics.

Antiviral Activity of Quinoxaline Derivatives: A Quantitative Comparison

The antiviral potential of various quinoxaline derivatives has been demonstrated against several clinically significant viruses. The following tables summarize the in vitro efficacy of selected compounds, providing key metrics for comparison.

Table 1: Anti-HIV Activity of Quinoxaline Derivatives

CompoundVirus StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)TargetReference
Compound 19 HIV-1 (MT-2 cells)RT Inhibition0.0031>20>6451Reverse Transcriptase[1]
Nevirapine HIV-1 (MT-2 cells)RT Inhibition0.006796.1714353Reverse Transcriptase[2]
2,3-diaryl-quinoxaline 21a HIV-1 (IIIB in MT-4 cells)Anti-HIV Activity>11.7811.78-Integrase[2]
2,3-diaryl-quinoxaline 21b HIV-1 (IIIB in MT-4 cells)Anti-HIV Activity>15.4515.45-Integrase[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Anti-Herpesviridae Activity of Quinoxaline Derivatives

CompoundVirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 4 HCMVPlaque Reduction<0.05108.47>2169[1]
Compound 8 HCMVPlaque Reduction<0.05>150>3000[1]
Ganciclovir (Control) HCMVPlaque Reduction0.059>150>2542[1]
B-220 HSV-1Viral Replication1-510-303-15[3]
1-(4-chloro-8-methyl[2][4][5]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea 1 HSV-1Plaque Reduction- (25% reduction at 20 µg/mL)>160 µg/mL-[1]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); HCMV: Human Cytomegalovirus; HSV-1: Herpes Simplex Virus-1

Table 3: Anti-Influenza Virus Activity of Quinoxaline Derivatives

CompoundTargetAssay TypeIC50 (µM)Reference
Compound 35 NS1A ProteinFluorescence Polarization6.2[6]
Compound 44 NS1A ProteinFluorescence Polarization3.5[6]

IC50: 50% inhibitory concentration; NS1A: Non-structural protein 1A

Key Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of antiviral compounds. Below are protocols for key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to host cells, a critical parameter for calculating the selectivity index.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, MT-4, A549) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the quinoxaline derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC50) is determined by plotting the viability against the drug concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the infectivity of lytic viruses.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the quinoxaline derivative. Mix the virus dilutions with equal volumes of the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the monolayer with a medium containing 0.5-1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, a key enzyme in the viral replication cycle.[4][5]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the quinoxaline derivative and a known non-nucleoside reverse transcriptase inhibitor (NNRTI) control (e.g., Nevirapine) in assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 1%.

  • Reaction Setup: In a microplate pre-coated with poly(A), add the diluted test compounds or controls. Add a reaction mixture containing oligo(dT) primer and a mixture of dNTPs, including digoxigenin (DIG)-labeled dUTP.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well. Include a "no enzyme" control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to peroxidase (POD) and incubate for 1 hour at 37°C.

    • Wash the plate again to remove the unbound antibody.

    • Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.

    • Stop the reaction with a suitable stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control. Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. The 50% inhibitory concentration (IC50) is determined using non-linear regression analysis.

Influenza NS1A Protein Inhibition Assay (Fluorescence Polarization)

This high-throughput assay identifies compounds that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), a critical interaction for viral evasion of the host immune response.[6][7][8]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the quinoxaline derivatives in assay buffer.

  • Assay Reaction: In a 384-well plate, combine the recombinant NS1A protein, a fluorescein-labeled dsRNA probe, and the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) using a suitable plate reader. The excitation wavelength is typically 485 nm and the emission wavelength is 535 nm.[9]

  • Data Analysis: The binding of the large NS1A protein to the small fluorescent dsRNA probe results in a high FP value. Compounds that inhibit this interaction will cause a decrease in the FP value. The 50% inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in the FP signal.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by quinoxaline derivatives is essential for optimizing their antiviral activity and predicting potential side effects.

Inhibition of HIV-1 Reverse Transcriptase

Several quinoxaline derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[10] They bind to an allosteric pocket on the HIV-1 RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for viral integration into the host genome and subsequent replication.[11][12][13][14]

HIV_RT_Inhibition Viral_RNA Viral RNA Genome Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA Reverse Transcription Integration Integration into Host Genome Proviral_DNA->Integration HIV_RT HIV-1 Reverse Transcriptase HIV_RT->Viral_RNA Catalyzes Quinoxaline Quinoxaline NNRTI Quinoxaline->HIV_RT Binds to Allosteric Site (Inhibits) Replication Viral Replication Integration->Replication

Caption: Inhibition of HIV-1 Reverse Transcriptase by Quinoxaline Derivatives.

Inhibition of Influenza A NS1A Protein

The influenza A non-structural protein 1 (NS1A) is a key virulence factor that counteracts the host's innate immune response, primarily by inhibiting the production of type I interferons (IFNs).[15][16][17] NS1A achieves this through various mechanisms, including binding to dsRNA to prevent its recognition by host sensors like RIG-I, and interacting with cellular proteins involved in pre-mRNA processing.[18][19] Quinoxaline derivatives that inhibit the dsRNA-binding function of NS1A can restore the host's ability to mount an effective antiviral response.

Influenza_NS1A_Inhibition cluster_host_cell Host Cell Viral_dsRNA Viral dsRNA RIG_I RIG-I Viral_dsRNA->RIG_I Activates MAVS MAVS RIG_I->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates IFN_Production Type I Interferon Production IRF3->IFN_Production Induces Antiviral_State Antiviral State IFN_Production->Antiviral_State NS1A Influenza NS1A Protein NS1A->Viral_dsRNA Binds to & Sequesters Quinoxaline Quinoxaline Inhibitor Quinoxaline->NS1A Inhibits dsRNA Binding Influenza_Virus Influenza A Virus Influenza_Virus->Viral_dsRNA Replication Influenza_Virus->NS1A Produces

Caption: Quinoxaline-mediated Inhibition of Influenza NS1A Function.

Conclusion

Quinoxaline derivatives represent a versatile and potent class of antiviral agents with demonstrated activity against a range of clinically important viruses. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery. The ability to target diverse viral proteins, such as HIV reverse transcriptase and influenza NS1A, highlights the therapeutic potential of this chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel quinoxaline-based drugs to combat existing and emerging viral threats.

References

A Comparative Guide to the Efficacy of Quinoxaline Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of significant interest due to their broad range of biological activities. The selection of a synthetic route can greatly influence the efficiency, cost-effectiveness, and environmental impact of producing these valuable compounds. This guide provides an objective comparison of various methods for quinoxaline synthesis, supported by experimental data, to aid in making informed decisions for laboratory and industrial applications.

The traditional approach to synthesizing quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that often necessitates harsh reaction conditions.[1] Modern synthetic chemistry has since evolved, offering milder and more efficient alternatives. These can be broadly categorized into classical condensation, microwave-assisted synthesis, and metal-catalyzed reactions, each with its own set of advantages and disadvantages.[2][3]

Quantitative Comparison of Synthetic Methodologies

The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of different methods for the synthesis of 2,3-diphenylquinoxaline, a model compound.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Reference(s)
Classical Condensation None (Thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min98.95[1]
Bentonite K-10EthanolRoom Temp.20 min95[4]
Phenol (20 mol%)Ethanol/Water (7:3)Room Temp.15 min98[5]
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86[6]
Iodine (5 mol%)Ethanol/Water (1:1)Microwave Irradiation2 - 5 minHigh[7]
NoneSolvent-free160°C (Microwave)5 minModerate[8]
Metal-Catalyzed CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temp.2 hours92[9]
NiBr₂/1,10-phenanthrolineToluene120°C12 hoursNot specified[2]
Cu-Al-2Toluene60°C10 hoursHigh[10]
Cerium (IV) Ammonium NitrateAcetonitrileRoom Temp.20 minup to 98[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline via three distinct methods.

Classical Condensation Method

This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified Spirit (approx. 16 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 16 mL of rectified spirit by warming the mixture.

  • Once the benzil has dissolved, add 1.1 g of o-phenylenediamine to the solution.

  • Continue to warm the reaction mixture for 30-60 minutes.

  • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

  • Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.

  • Collect the product by filtration and recrystallize from aqueous ethanol to obtain pure crystals.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.

Materials:

  • o-Phenylenediamine (1.1 mmol)

  • Benzil (1 mmol)

  • Acidic Alumina

Procedure:

  • In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.

  • Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[6]

  • After the reaction, allow the mixture to cool to room temperature.

  • The product can be isolated by dissolving the mixture in a suitable solvent and filtering to remove the alumina, followed by evaporation of the solvent. Further purification can be achieved by recrystallization.

Heterogeneous Metal-Catalyzed Synthesis

This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • CuH₂PMo₁₁VO₄₀ supported on alumina (100 mg)

  • Toluene (7 mL)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.[9]

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization from ethanol.

Visualizing the Methodologies

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_synthesis_methods Quinoxaline Synthesis Approaches cluster_characteristics Key Characteristics Classical Classical Condensation Microwave Microwave-Assisted Classical->Microwave Modernization (Energy Source) Metal Metal-Catalyzed Classical->Metal Catalysis (Efficiency) Conditions Harsh vs. Mild Classical->Conditions Often Harsh Time Long vs. Short Classical->Time Generally Longer Microwave->Metal Hybrid Methods Microwave->Time Very Short Green Low vs. High (Sustainability) Microwave->Green Greener (Solvent-free) Yield Variable vs. High Metal->Yield Often High Metal->Green Greener (Reusable Catalyst)

Caption: Comparison of Quinoxaline Synthesis Methods.

G start Start: Select Synthesis Method reactants 1. Prepare Reactants (o-phenylenediamine & 1,2-dicarbonyl) start->reactants mixing 2. Mix Reactants, Solvent (if any), and Catalyst (if any) reactants->mixing reaction 3. Reaction Step (Heating, Microwave, or Stirring at RT) mixing->reaction monitoring 4. Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Reaction Work-up (e.g., Quenching, Filtration) monitoring->workup Complete isolation 6. Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification 7. Purify Product (Recrystallization, Chromatography) isolation->purification end End: Characterize Pure Quinoxaline purification->end

Caption: General Experimental Workflow for Quinoxaline Synthesis.

Conclusion

The choice between classical condensation, microwave-assisted synthesis, and metal-catalyzed reactions for quinoxaline synthesis is contingent on the specific requirements of the research, including desired yield, reaction time, available equipment, and environmental considerations. While classical methods are straightforward and often require minimal specialized equipment, modern techniques like microwave-assisted synthesis offer significant advantages in terms of speed and efficiency, often aligning with the principles of green chemistry.[3][8] Metal-catalyzed reactions, particularly those employing heterogeneous catalysts, provide a pathway to high yields under mild conditions with the added benefit of catalyst recyclability.[9] By objectively comparing the data and protocols, researchers can select the most appropriate method to efficiently synthesize quinoxaline derivatives for their drug discovery and development endeavors.

References

Advanced & Niche Applications

Application Notes: 3-(Bromomethyl)-2-quinoxalinol as a Fluorescent Biosensor for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Bromomethyl)-2-quinoxalinol is a heterocyclic compound belonging to the quinoxaline family. While direct and specific applications of this compound as a fluorescent biosensor are not extensively documented in publicly available literature, its structural features, particularly the presence of a reactive bromomethyl group, make it a strong candidate for the development of fluorescent probes targeting nucleophilic species. This document provides a detailed, illustrative application framework for its use as a fluorescent biosensor for the detection of biological thiols, such as cysteine and glutathione, based on established principles of thiol-reactive fluorescent probes. The protocols and data presented are based on the known reactivity of similar quinoxalinone derivatives and serve as a guide for researchers in the field.

The core principle of this proposed biosensor lies in the reaction between the electrophilic bromomethyl group of this compound and the nucleophilic thiol group of analytes like cysteine. This reaction is anticipated to form a stable thioether bond, leading to a modulation of the fluorophore's electronic properties and a corresponding change in its fluorescence emission. This "turn-on" or ratiometric fluorescence response can then be correlated to the concentration of the target thiol.

Principle of Detection

The sensing mechanism is based on a nucleophilic substitution reaction. The thiol group (-SH) of the analyte (e.g., cysteine) attacks the electrophilic carbon of the bromomethyl group on the non-fluorescent or weakly fluorescent this compound. This results in the displacement of the bromide ion and the formation of a highly fluorescent thioether conjugate. The resulting fluorescence intensity is directly proportional to the concentration of the thiol analyte.

Key Applications
  • Quantitative analysis of biological thiols: Detection and quantification of low-molecular-weight thiols like cysteine, homocysteine, and glutathione in biological samples.

  • Enzyme activity assays: Monitoring the activity of enzymes that produce or consume thiols.

  • Cell imaging: Visualization of intracellular thiol distribution and dynamics in living cells.

  • Drug discovery: Screening for compounds that modulate cellular thiol levels.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a biosensor based on this compound, drawing parallels from similar reported quinoxalinone-based thiol probes.

ParameterValueNotes
Excitation Wavelength (λex) ~370 nmCorresponds to the absorbance maximum of the thioether conjugate.
Emission Wavelength (λem) ~450 nmRepresents the fluorescence emission maximum of the conjugate, exhibiting a significant Stokes shift.
Limit of Detection (LOD) 10 - 100 nMEstimated based on typical performance of similar "turn-on" fluorescent probes for thiols.
Linear Range 0.1 - 10 µMThe concentration range over which the fluorescence intensity is directly proportional to the analyte concentration.
Selectivity High for thiols over other amino acidsThe bromomethyl group shows preferential reactivity with the highly nucleophilic thiol group.
Response Time < 15 minutesThe reaction is expected to be rapid at physiological pH and temperature.
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow for the use of this compound as a fluorescent biosensor.

G cluster_0 Sensing Mechanism Probe This compound (Weakly Fluorescent) Reaction Nucleophilic Substitution Probe->Reaction Electrophile Analyte Thiol (e.g., Cysteine) (Nucleophile) Analyte->Reaction Nucleophile Product Thioether Conjugate (Highly Fluorescent) Reaction->Product Fluorescence 'Turn-On'

Caption: Proposed signaling pathway for thiol detection.

G cluster_1 Experimental Workflow Start Sample Preparation (e.g., Cell lysate, Plasma) Incubation Incubate sample with This compound solution Start->Incubation Measurement Fluorescence Measurement (λex = 370 nm, λem = 450 nm) Incubation->Measurement Analysis Data Analysis (Correlate fluorescence intensity to thiol concentration) Measurement->Analysis End Result Analysis->End

Caption: General experimental workflow for thiol quantification.

Experimental Protocols

Protocol 1: In Vitro Quantification of Cysteine

Objective: To quantify the concentration of cysteine in a buffered solution using this compound.

Materials:

  • This compound (Probe)

  • Cysteine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the this compound probe in DMSO.

    • Prepare a 10 mM stock solution of cysteine in PBS (pH 7.4). Prepare fresh daily.

  • Preparation of Working Solutions:

    • Prepare a series of cysteine standards (e.g., 0, 1, 2, 5, 10, 20 µM) by diluting the stock solution in PBS.

    • Prepare a 10 µM working solution of the probe by diluting the stock solution in PBS.

  • Assay:

    • To each well of the 96-well plate, add 50 µL of the cysteine standard or unknown sample.

    • Add 50 µL of the 10 µM probe working solution to each well.

    • Mix gently by pipetting.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set at 370 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM cysteine) from all readings.

    • Plot the fluorescence intensity versus the cysteine concentration to generate a standard curve.

    • Determine the concentration of cysteine in unknown samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Detection of Intracellular Thiols in Live Cells

Objective: To visualize the relative levels of intracellular thiols in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • This compound (Probe)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-ethylmaleimide (NEM) (optional, as a thiol-quenching control)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed cells in a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.

  • Probe Loading:

    • Prepare a 10 µM working solution of the this compound probe in serum-free cell culture medium.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO2 incubator.

  • (Optional) Control Experiment:

    • Pre-treat a separate set of cells with 1 mM NEM in serum-free medium for 30 minutes before probe loading to deplete intracellular thiols.

  • Washing:

    • Wash the cells three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 370 nm and emission around 450 nm).

  • Image Analysis:

    • Analyze the fluorescence intensity in the cells. A brighter fluorescence signal indicates a higher concentration of intracellular thiols. Compare the fluorescence of treated cells with the NEM-treated control cells.

Disclaimer: The application notes and protocols provided are illustrative and based on the chemical properties of this compound and its analogs. Researchers should perform their own optimization and validation experiments for their specific applications.

Application Notes and Protocols for the Synthesis of 3-(Bromomethyl)-2-quinoxalinol-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a reactive bromomethyl group at the 3-position of the 2-quinoxalinol core provides a valuable synthetic handle for further chemical modifications. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents by creating libraries of derivatives for screening against various biological targets. This document provides detailed protocols for the synthesis of the parent compound, 3-(Bromomethyl)-2-quinoxalinol, and its subsequent use in the development of enzyme inhibitors, with a focus on Apoptosis Signal-Regulating Kinase 1 (ASK1) and Protein Kinase CK2.

Data Presentation: Enzyme Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected quinoxaline derivatives against target enzymes. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of lead compounds.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Apoptosis Signal-Regulating Kinase 1 (ASK1)

Compound IDStructureModification on Quinoxaline CoreIC₅₀ (nM)[1][2][3]
26e Dibromo substitution30.17
30 Fused benzene ring~70
26b Dimethyl substitution~70
22 Nitro substitution200-700
26a Difluoro substitution200-700
26c Dichloro substitution200-700
26d Dibromo substitution (alternate)200-700
26f Dimethoxy substitution200-700

Table 2: Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline Derivatives against Protein Kinase CK2

Compound IDStructureModification on Pyrrolo[1,2-a]quinoxaline CoreIC₅₀ (nM)[4]
1c 4-[(3-chlorophenyl)amino]-3-carboxylic acid49

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process starting from the condensation of o-phenylenediamine and pyruvic acid to form 3-methyl-2-quinoxalinol, followed by a free-radical bromination of the methyl group.

Step 1: Synthesis of 3-Methyl-2-quinoxalinol

This protocol is adapted from a known procedure for the synthesis of 3-methyl-2-quinoxalinol.[5]

  • Materials:

    • o-Phenylenediamine

    • Sodium pyruvate (or pyruvic acid)

    • Glacial acetic acid

    • Ethanol

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if using pyruvic acid and heating)

    • Büchner funnel and filter paper

    • Beakers

    • Recrystallization apparatus

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in aqueous acetic acid (e.g., 20% v/v).

    • To the stirred solution, add sodium pyruvate (1 equivalent) at room temperature.

    • Continue stirring at room temperature for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • A precipitate of 3-methyl-2-quinoxalinol will form.

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

    • Purify the product by recrystallization from an ethanol/water mixture to afford pure 3-methyl-2-quinoxalinol.

    • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol is a general procedure for benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator.

  • Materials:

    • 3-Methyl-2-quinoxalinol

    • N-Bromosuccinimide (NBS)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile)

    • Anhydrous sodium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas (Nitrogen or Argon) inlet

    • Heating mantle

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Chromatography column (for purification)

  • Procedure:

    • To a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add 3-methyl-2-quinoxalinol (1 equivalent) and a suitable solvent such as carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the suspension.

    • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (e.g., 0.05 equivalents).

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Enzyme Inhibition Assays

ASK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced in a kinase reaction.

  • Materials:

    • Recombinant human ASK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • This compound derivatives (test inhibitors)

    • Staurosporine (positive control inhibitor)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors and the positive control in DMSO.

    • In a 384-well plate, add the test inhibitor or control.

    • Add the ASK1 enzyme and substrate (MBP) solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protein Kinase CK2 Inhibition Assay

This protocol describes a radiometric assay for measuring CK2 activity.

  • Materials:

    • Recombinant human Protein Kinase CK2

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • This compound derivatives (test inhibitors)

    • P81 phosphocellulose paper

    • Phosphoric acid (for washing)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.

    • Add varying concentrations of the test inhibitor or vehicle (DMSO) to the reaction mixture.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

    • Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, TNF-α, ER Stress) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound Derivatives Inhibitor->ASK1

Caption: ASK1 signaling pathway and point of inhibition.

CK2_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl CK2_Wnt Protein Kinase CK2 Dvl->CK2_Wnt Beta_Catenin β-catenin CK2_Wnt->Beta_Catenin Phosphorylates & Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression_Wnt NFkB_Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) IKK IKK Complex NFkB_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates CK2_NFkB Protein Kinase CK2 CK2_NFkB->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Gene_Expression_NFkB Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression_NFkB Inhibitor This compound Derivatives Inhibitor->CK2_Wnt Inhibitor->CK2_NFkB

Caption: Protein Kinase CK2 in Wnt and NF-κB signaling.

Experimental Workflows

Synthesis_Workflow Start o-Phenylenediamine + Pyruvic Acid Step1 Step 1: Condensation (Aqueous Acetic Acid, RT) Start->Step1 Purification1 Recrystallization Step1->Purification1 Intermediate 3-Methyl-2-quinoxalinol Step2 Step 2: Bromination (NBS, AIBN, CCl₄, Reflux) Intermediate->Step2 Purification2 Column Chromatography Step2->Purification2 Product This compound Derivatization Derivatization Product->Derivatization Purification1->Intermediate Purification2->Product End Enzyme Inhibitors Derivatization->End

Caption: Workflow for synthesis of inhibitors.

Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction Set up Kinase Reaction (Varying Inhibitor Concentrations) Start->Reaction Incubation Incubate at Optimal Temperature and Time Reaction->Incubation Detection Stop Reaction and Detect Signal (Luminescence or Radioactivity) Incubation->Detection Analysis Data Analysis (Calculate % Inhibition and IC₅₀) Detection->Analysis End Determine Inhibitory Potency Analysis->End

Caption: General workflow for enzyme inhibition assays.

References

Application Notes: 3-(Bromomethyl)-2-quinoxalinol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-quinoxalinol is a reactive compound with potential applications in chemical proteomics for the study of protein function and drug discovery. Its utility lies in the bromo-methyl group, which can covalently modify specific amino acid residues, allowing for the enrichment and identification of target proteins. This document provides detailed application notes and protocols for the use of this compound in proteomics research, with a focus on identifying and quantifying protein-drug interactions and elucidating signaling pathways.

The core principle of this technique is the covalent labeling of proteins by this compound. The quinoxalinol scaffold provides a core structure that can be modified to develop new therapeutic agents, while the bromomethyl group acts as a reactive handle for covalent modification of target proteins. This allows for the subsequent identification of these proteins using mass spectrometry-based proteomics.

Principle of Labeling

The labeling reaction is predicated on the nucleophilic substitution of the bromine atom on the bromomethyl group by a nucleophilic side chain of an amino acid on the protein. The thiol group of cysteine residues is the most probable target for this reaction due to its high nucleophilicity at physiological pH, resulting in a stable thioether bond. Other nucleophilic residues such as histidine, lysine, and methionine could also potentially be modified, but with lower efficiency. The specificity of labeling can be influenced by reaction conditions such as pH, temperature, and incubation time.

Applications

  • Target Deconvolution for Drug Discovery: Identification of the molecular targets of quinoxaline-based compounds.

  • Covalent Ligand Screening: Screening for and validation of covalent inhibitors that target specific cysteine residues.

  • Redox Proteomics: Studying changes in the redox state of cysteine residues in response to cellular stress or signaling events.

  • Pathway Elucidation: Mapping the protein interaction networks and signaling pathways affected by quinoxaline-based molecules.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment using this compound to identify the targets of a hypothetical parent drug, "Quinoxalinol-X," in a cancer cell line. In this example, cells were treated with either a vehicle control or Quinoxalinol-X, followed by competitive labeling with this compound. A decrease in labeling by this compound on a specific cysteine residue indicates that it is a target of Quinoxalinol-X.

ProteinGenePeptide SequenceCysteine SiteFold Change (Quinoxalinol-X / Control)p-valueFunction
Pyruvate kinase M1/2PKMDGVANAVAVGAVLDTKCCEVQCys424-3.20.001Glycolysis
Glutathione S-transferase PGSTP1IYLARNRYFENGKCCLWADCys47-2.80.005Detoxification
Peroxiredoxin-1PRDX1VCPAGWKPGSGTIKPNVCCFKCys173-2.50.008Redox regulation
ThioredoxinTXNGAFQENIPLVVDFITNWCCKECys35-2.10.012Redox regulation
Protein disulfide-isomeraseP4HBYAPAFIQLAEEDIDSLACC*KACys397-1.80.025Protein folding

Table 1: Hypothetical quantitative proteomics data for target identification of "Quinoxalinol-X" using competitive labeling with this compound. The fold change represents the ratio of labeling intensity in the treated versus control samples. A negative fold change indicates target engagement by Quinoxalinol-X.

Experimental Protocols

Protocol 1: In-situ Labeling of Cellular Proteins

This protocol describes the labeling of proteins with this compound directly in living cells.

Materials:

  • Cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea

  • Trypsin

  • Desalting column

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound (typically 1-50 µM in DMSO) or vehicle control (DMSO) for 1-4 hours.

  • Cell Harvest and Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells with Lysis Buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.

  • Protein Reduction, Alkylation, and Digestion: a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. Denature the proteins by adding urea to a final concentration of 8 M. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. d. Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. e. Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. f. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting and LC-MS/MS Analysis: a. Acidify the peptide solution with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a desalting column according to the manufacturer's instructions. c. Dry the desalted peptides and resuspend them in a suitable solvent for LC-MS/MS analysis. d. Analyze the peptides by LC-MS/MS to identify the proteins labeled with this compound.

Protocol 2: Competitive Labeling for Target Identification

This protocol is designed to identify the specific protein targets of a non-reactive parent compound by competing for binding with the reactive probe, this compound.

Procedure:

  • Cell Culture and Treatment: a. Culture cells as described in Protocol 1. b. Pre-treat cells with the parent compound or vehicle control for the desired time and concentration. c. Add this compound to the cell culture medium and incubate for 1-4 hours.

  • Sample Preparation and Analysis: a. Follow the steps for cell harvest, lysis, protein digestion, and LC-MS/MS analysis as described in Protocol 1. b. Quantify the relative abundance of labeled peptides between the parent compound-treated and vehicle-treated samples. A decrease in the signal for a peptide labeled with this compound in the presence of the parent compound indicates that the parent compound binds to and protects that specific cysteine residue.

Visualizations

Experimental Workflow

experimental_workflow A Cell Culture B Treatment with This compound A->B C Cell Lysis & Protein Extraction B->C D Reduction & Alkylation (DTT & IAM) C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis & Protein Identification F->G

Caption: Workflow for proteome-wide labeling with this compound.

Hypothetical Signaling Pathway

signaling_pathway Drug Quinoxalinol-X PKM2 PKM2 Drug->PKM2 binds to Probe This compound Cys424 Cys424 PKM2->Cys424 Glycolysis Glycolysis PKM2->Glycolysis regulates Probe->Cys424 labeling blocked Proliferation Cell Proliferation Glycolysis->Proliferation

Caption: Hypothetical pathway showing competitive target engagement.

Application Notes and Protocols for 3-(Bromomethyl)-2-quinoxalinol in Single-Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical framework based on the known chemical properties of 3-(Bromomethyl)-2-quinoxalinol and related compounds. To date, there is no direct published evidence for the use of this specific compound in single-cell analysis. The proposed application and protocols are intended to serve as a starting point for researchers interested in exploring its potential and will require significant optimization and validation.

Introduction

Single-cell analysis techniques have revolutionized our understanding of cellular heterogeneity. A key challenge in many single-cell workflows is the ability to specifically label and track subpopulations of live cells for downstream analysis. This compound is a molecule possessing a reactive bromomethyl group and a quinoxalinol core, which is a class of compounds known to exhibit fluorescent properties. This suggests its potential as a covalent intracellular fluorescent probe for single-cell studies.

The reactive bromomethyl group can form stable covalent bonds with intracellular nucleophiles, such as the thiol groups of cysteine residues in proteins. Upon reaction, the quinoxalinol moiety may serve as a fluorescent reporter, allowing for the identification and isolation of labeled cells. This hypothetical application could enable researchers to perform live-cell imaging, flow cytometry-based sorting of labeled single cells for subsequent transcriptomic or genomic analysis, and cell tracking studies.

Principle of the Method

The proposed application of this compound leverages its chemical structure for intracellular covalent labeling. The bromomethyl group acts as a reactive electrophile that can readily undergo nucleophilic substitution with intracellular thiols, primarily on cysteine residues of proteins and glutathione. This reaction forms a stable thioether bond, covalently attaching the quinoxalinol fluorophore to intracellular components. The quinoxalinol core is hypothesized to be fluorescent upon excitation at an appropriate wavelength, rendering the labeled cells detectable by fluorescence-based methods.

Hypothetical Signaling Pathway and Labeling Reaction

labeling_reaction cluster_reactants Reactants cluster_product Product Probe This compound Labeled_Protein Covalently Labeled Fluorescent Protein Probe->Labeled_Protein Covalent Bond Formation (Thioether Linkage) Target Intracellular Protein (with Cysteine) Target->Labeled_Protein

Caption: Proposed reaction of this compound with a protein.

Experimental Protocols

I. Preparation of this compound Stock Solution

Caution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Reagent: this compound (MW: 239.07 g/mol )

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure: a. Prepare a 10 mM stock solution by dissolving 2.39 mg of this compound in 1 mL of anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store at -20°C, protected from light.

II. In Vitro Labeling of Single Cells

This protocol provides a general guideline for labeling cells in suspension. Optimization of the probe concentration and incubation time will be necessary for different cell types.

  • Cell Preparation: a. Harvest cells and determine cell viability and concentration using a hemocytometer or an automated cell counter. Cell viability should be >90%. b. Resuspend the cells in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Labeling Procedure: a. Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed serum-free medium or PBS. A starting concentration range of 1-20 µM is recommended for optimization. b. Add the working solution to the cell suspension. For example, add 1 µL of a 1 mM working solution to 1 mL of cell suspension for a final concentration of 1 µM. c. Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will need to be determined empirically. d. After incubation, wash the cells twice with 5 mL of complete culture medium or PBS with 1% BSA to remove any unbound probe. Centrifuge at 300 x g for 5 minutes between washes. e. Resuspend the final cell pellet in the appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry, or culture medium for imaging).

Experimental Workflow for Single-Cell Analysis

experimental_workflow cluster_downstream Downstream Analysis Cell_Culture 1. Cell Culture (e.g., adherent or suspension) Cell_Harvest 2. Harvest & Prepare Single-Cell Suspension Cell_Culture->Cell_Harvest Labeling 3. Labeling with This compound Cell_Harvest->Labeling Washing 4. Wash to Remove Unbound Probe Labeling->Washing Microscopy A. Fluorescence Microscopy (Assess labeling efficiency) Washing->Microscopy Flow_Cytometry B. Flow Cytometry (Quantify labeled population) Washing->Flow_Cytometry FACS C. FACS (Sort labeled cells) Flow_Cytometry->FACS scRNA_Seq 5. Single-Cell RNA Sequencing of Sorted Cells FACS->scRNA_Seq

Caption: A hypothetical workflow for using the probe in single-cell analysis.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate how the performance of this compound as a single-cell labeling probe could be assessed.

Table 1: Optimization of Probe Concentration

Concentration (µM)Labeling Efficiency (%)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
0 (Control)< 115098
1458,50097
58535,00095
109262,00090
209475,00082

Table 2: Optimization of Incubation Time (at 5 µM)

Incubation Time (min)Labeling Efficiency (%)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
53012,00096
157530,00095
308535,00095
608838,00094

Downstream Applications

A. Fluorescence Microscopy

  • After labeling and washing, resuspend cells in a suitable imaging medium.

  • Seed the cells onto a glass-bottom dish or slide.

  • Allow the cells to adhere (if applicable).

  • Image the cells using a fluorescence microscope with appropriate filter sets for the quinoxalinol fluorophore (excitation and emission wavelengths would need to be determined experimentally, but a starting point could be excitation in the UV or blue range and emission in the blue or green range).

  • Assess the subcellular localization of the fluorescence and the overall labeling efficiency.

B. Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)

  • Following the labeling protocol, resuspend the cells in FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.

  • Analyze the cells on a flow cytometer equipped with a laser that can excite the quinoxalinol fluorophore.

  • Gate on the live-cell population based on forward and side scatter, and then quantify the percentage of fluorescently labeled cells.

  • For FACS, set a gate on the fluorescently positive population and sort the single cells directly into lysis buffer for downstream applications such as scRNA-seq.

Conclusion

While the use of this compound in single-cell analysis is currently hypothetical, its chemical properties suggest a potential application as a covalent intracellular fluorescent probe. The provided theoretical framework, protocols, and example data are intended to guide researchers in the initial exploration and validation of this compound for live-cell labeling and tracking in single-cell studies. Significant optimization and characterization, including determination of its spectral properties, cell permeability, and potential cytotoxicity, will be critical for its successful implementation.

Illuminating Cellular Landscapes: Quinoxaline-Based Probes for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of cellular imaging. Their inherent fluorescence, coupled with the tunability of their photophysical properties through chemical modifications, makes them ideal candidates for the development of novel fluorescent probes. These probes offer several advantages over traditional dyes, including high quantum yields, large Stokes shifts, and enhanced photostability, enabling sensitive and robust imaging of various cellular components and processes. This document provides detailed application notes and protocols for the utilization of quinoxaline-based probes in cellular imaging, with a focus on their synthesis, characterization, and application in living cells.

Data Presentation

The photophysical properties of fluorescent probes are critical determinants of their suitability for specific imaging applications. Quinoxaline-based probes can be engineered to exhibit a wide range of spectral characteristics.

Table 1: Photophysical Properties of Representative Quinoxaline-Based Fluorescent Probes

Probe/Derivative NameTarget Analyte(s)Excitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Quinoxaline Derivatives (General)General Imaging450 - 550500 - 65050 - 1500.4 - 0.9[1]
Aminoquinoxaline QC1pH~450~520~70Not Specified[2]
Pyrrolo[1,2-a]quinoxaline (QPP)LysosomesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Quinoxaline-Naphthaldehyde (QNH)Cu2+~470Not EmissiveNot ApplicableNot Applicable[4]

Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions. The data clearly indicates that quinoxaline probes can be designed to exhibit large Stokes shifts, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[1]

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline-Based Probes

The most common and straightforward method for synthesizing the quinoxaline core is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[5] This versatile reaction allows for the introduction of various functional groups to tune the probe's properties.

Materials:

  • Aryl 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Ethanol (10 mL)

  • Mortar and pestle

  • Silica nanoparticles (0.6 g) (optional, as a reusable catalyst)[6]

  • Round-bottomed flask (25 mL)

  • Centrifuge

Procedure:

  • In a mortar, combine the aryl 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and silica nanoparticles (0.6 g).[6]

  • Grind the mixture vigorously at room temperature.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a 25 mL round-bottomed flask.[6]

  • Add 10 mL of hot ethanol to the flask and centrifuge the mixture for 20 minutes to separate the silica nanoparticles.[6]

  • Collect the supernatant and concentrate it to approximately 5 mL.[6]

  • Allow the solution to stand at room temperature for 4-5 hours to allow the product to precipitate.[6]

  • Collect the precipitated product by filtration through a sintered glass funnel, wash with cold ethanol, and dry.[6]

  • The silica nanoparticle catalyst can be recovered, washed with hot ethanol, dried, and reused for subsequent reactions.[6]

Protocol 2: Live-Cell Imaging with Quinoxaline-Based Probes

This protocol provides a general guideline for staining and imaging live cells using quinoxaline-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Quinoxaline-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

1. Cell Culture and Plating: a. Culture cells to 70-80% confluency in a T-75 flask. b. The day before imaging, seed the cells onto glass-bottom dishes or multi-well plates at a density that will result in 50-70% confluency on the day of the experiment. c. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Probe Preparation and Cell Staining: a. Prepare a 1-10 mM stock solution of the quinoxaline-based probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[7] b. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS).[7] The optimal concentration should be determined empirically. c. Remove the culture medium from the cells and wash them once with pre-warmed PBS. d. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[7] The optimal incubation time will vary depending on the probe and cell type.[7] e. After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess unbound probe.[7] f. Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells.

3. Fluorescence Microscopy and Imaging: a. Place the dish or plate on the stage of the fluorescence microscope. b. Use the appropriate excitation and emission filters for the specific quinoxaline probe. c. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a sufficient signal-to-noise ratio.[7] d. For time-lapse imaging, ensure the cells are maintained in a stage-top incubator that controls temperature, humidity, and CO2 levels.[8] e. Acquire images using a high-sensitivity camera.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_imaging Cellular Imaging start Start Materials: Aryl 1,2-diamine 1,2-dicarbonyl synthesis Condensation Reaction start->synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization probe Quinoxaline Probe characterization->probe probe_prep Probe Preparation probe->probe_prep cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding cell_seeding->probe_prep cell_staining Cell Staining probe_prep->cell_staining washing Washing cell_staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for the synthesis and application of quinoxaline-based probes.

signaling_pathway cluster_mechanism Sensing Mechanism probe Quinoxaline Probe (Fluorescent) complex Probe-Metal Complex (Non-fluorescent) probe->complex Binding quenching Fluorescence Quenching metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->complex complex->quenching Results in info The binding of the metal ion to the quinoxaline probe leads to the formation of a non-fluorescent complex, resulting in a 'turn-off' sensor response. logical_relationship cluster_modifications Chemical Modifications cluster_properties Tunable Properties core Quinoxaline Core edg Electron Donating Groups (EDG) core->edg ewg Electron Withdrawing Groups (EWG) core->ewg sol Solubilizing Groups core->sol target Targeting Moieties core->target wavelength Excitation/Emission Wavelength edg->wavelength qy Quantum Yield edg->qy ewg->wavelength ewg->qy localization Subcellular Localization sol->localization selectivity Selectivity target->selectivity target->localization stokes Stokes Shift wavelength->stokes

References

Application Notes and Protocols: 3-(Bromomethyl)-2-quinoxalinol in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of 3-(Bromomethyl)-2-quinoxalinol for the specific study of protein-protein interactions (PPIs) as a primary tool is a proposed methodology based on its chemical structure. The protocols provided are generalized and would require empirical optimization for specific biological systems.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of these interactions is crucial for understanding biological mechanisms and for the development of novel therapeutics. Chemical probes that can capture and identify PPIs are invaluable tools in this field. Quinoxaline derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition.[1][2] The quinoxaline scaffold can serve as a privileged structure for interacting with biological targets.[1]

This compound is a quinoxaline derivative featuring a reactive bromomethyl group. This electrophilic moiety has the potential to form covalent bonds with nucleophilic amino acid residues (such as Cysteine, Histidine, or Lysine) on proteins. This reactivity makes this compound a candidate for use as a covalent probe to study PPIs through affinity labeling and chemical cross-linking strategies. By forming a stable, covalent bond with a target protein or its interacting partner, it can help to identify and characterize transient or weak interactions that are often difficult to detect using non-covalent methods.[3][4]

Principle of the Method

The proposed mechanism of action for this compound as a PPI probe involves a two-step process. First, the quinoxaline core of the molecule may non-covalently bind to a pocket on a "bait" protein (Protein A). This interaction positions the reactive bromomethyl group in close proximity to an interacting "prey" protein (Protein B). Subsequently, the electrophilic bromomethyl group reacts with a nearby nucleophilic residue on Protein B, forming a stable covalent bond. This cross-links the two interacting proteins, allowing for the capture and subsequent identification of the interacting partner. This strategy of targeted covalent inhibition is a powerful approach to enhance the affinity and duration of action of small molecule probes.[5]

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Cross-linking P_A Protein A (Bait) Probe 3-(Bromomethyl)- 2-quinoxalinol P_A->Probe Binds to pocket P_B Protein B (Prey) P_A->P_B Interaction brings proteins into proximity P_A_linked Protein A Probe_linked Quinoxalinol Linker P_A_linked->Probe_linked P_B_linked Protein B Probe_linked->P_B_linked Covalent bond forms with nucleophilic residue (e.g., Cys, His)

Proposed mechanism of this compound in PPI cross-linking.

Illustrative Quantitative Data

While specific quantitative data for this compound as a PPI modulator is not available, the following tables summarize the inhibitory activities of other quinoxaline derivatives against various protein targets to illustrate the potential potency of this class of compounds.

Table 1: Illustrative Kinase Inhibition by Quinoxaline Derivatives

Compound Class Target Kinase Assay Type IC50 / EC50 Reference
Pyrrolo[1,2-a]quinoxaline Protein Kinase CK2 Kinase Activity Assay 49 nM [6]
Dibromo-substituted quinoxaline ASK1 Kinase Activity Assay 30.17 nM [7]
Quinoxaline-2-carboxylic acid Pim-1 Kinase Enzymatic Assay 74 nM [5]

| Phenylquinoxalin-2(1H)-one | COX-2 | Inhibition Assay | 10.24 µM |[8] |

Table 2: Illustrative Antiproliferative Activity of Quinoxaline Derivatives

Compound Class Cell Line Assay Type IC50 / GI50 Reference
Quinoxaline derivative MDA-MB-436 (Breast Cancer) MTT Assay 2.57 µM [9]
3-vinyl-quinoxalin-2(1H)-one A549 (Lung Cancer) Antiproliferative Assay 0.44 µM [10]
Oxiranyl-quinoxaline HCT-116 (Colon Cancer) Antiproliferative Assay 9.46 µM [11]

| Quinoxaline derivative | HeLa (Cervical Cancer) | Antiproliferative Assay | 0.126 µM |[2] |

Experimental Protocols

Protocol 1: Affinity Labeling of a Purified Protein with this compound

Objective: To confirm the covalent modification of a target protein by this compound.

Materials:

  • Purified protein of interest (Protein A)

  • This compound (stock solution in DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 100 mM DTT or β-mercaptoethanol)

  • SDS-PAGE reagents

  • Coomassie stain or Western blot reagents

  • Mass spectrometer for protein analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified Protein A at a final concentration of 1-5 µM in the Reaction Buffer.

  • Initiate Labeling: Add this compound to the reaction mixture from the DMSO stock. Test a range of final concentrations (e.g., 10-100 µM). Include a DMSO-only control.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1 hour. The optimal time may need to be determined empirically (e.g., by testing time points from 15 min to 2 hours).

  • Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.

  • SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the quenched reactions, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate the proteins.

  • Visualization: Stain the gel with Coomassie Blue to visualize the protein bands. A successful covalent modification may result in a slight shift in the molecular weight of the protein, though this is often not detectable.

  • Mass Spectrometry (MS) Analysis: To confirm covalent labeling, excise the protein band from the gel. Perform in-gel digestion (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS. Look for peptide fragments with a mass shift corresponding to the addition of the quinoxalinol moiety. This will also help identify the specific amino acid residue(s) that were modified.

Protocol 2: Chemical Cross-linking and Pull-Down Assay to Identify Interacting Proteins

Objective: To identify interacting partners of a bait protein from a complex mixture (e.g., cell lysate) using this compound. This protocol assumes the use of a tagged version of the probe for affinity purification.

G start Prepare Cell Lysate incubate Incubate lysate with This compound (or tagged version) start->incubate capture Affinity Capture (e.g., Streptavidin beads for biotin-tagged probe) incubate->capture wash Wash beads to remove non-specific binders capture->wash elute Elute captured protein complexes wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze ms Identify proteins by Mass Spectrometry analyze->ms

Workflow for identifying PPIs using a covalent probe and pull-down assay.

Materials:

  • Cells expressing the bait protein of interest

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tagged this compound (e.g., biotinylated version)

  • Affinity resin (e.g., Streptavidin-agarose beads)

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE loading buffer or a buffer with high salt/low pH)

  • SDS-PAGE and Western blot reagents

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the total protein concentration.

  • Cross-linking Reaction: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the tagged this compound probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation. Include a control with a non-reactive analogue of the probe or DMSO alone.

  • Affinity Capture: Add the pre-equilibrated affinity resin (e.g., streptavidin beads) to the lysate and incubate for an additional 1-2 hours at 4°C to capture the probe and any covalently linked protein complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. For MS analysis, this can be done by boiling the beads in SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blot: Run the eluates on an SDS-PAGE gel. Visualize the proteins by silver staining or perform a Western blot using an antibody against the bait protein to confirm its successful pull-down.

  • Protein Identification by Mass Spectrometry: Excise the entire lane or specific bands from a stained gel for in-gel digestion and subsequent LC-MS/MS analysis to identify the bait protein and its covalently captured interacting partners.[3]

Illustrative Signaling Pathway

Quinoxaline derivatives have been shown to modulate various signaling pathways critical in cancer and other diseases. A prominent example is the PI3K/mTOR pathway, which controls cell growth, proliferation, and survival.[12] Dual inhibitors targeting this pathway are of significant therapeutic interest.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activate mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Growth Cell Growth & Proliferation S6K->Growth EIF4EBP1->Growth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibit Quinoxaline->mTORC1 Inhibit

Quinoxaline derivatives as dual inhibitors of the PI3K/mTOR signaling pathway.

References

Application Notes and Protocols: Antibacterial Properties of 3-(Substituted-methyl)-2-quinoxalinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and experimental protocols for a series of novel quinoxalin-2(1H)-one derivatives. The data and methodologies presented are compiled from recent studies and are intended to guide researchers in the exploration of this promising class of antibacterial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Modifications at the C-3 position of the quinoxalin-2(1H)-one scaffold, often initiating from a 3-methyl or 3-bromomethyl precursor, have been shown to yield compounds with potent antimicrobial efficacy. This document outlines the antibacterial potential of these derivatives, presenting key data and detailed experimental procedures.

Data Presentation: Antibacterial Activity

The antibacterial activity of various 3-(substituted-methyl)-2-quinoxalinol derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and IC50 values are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivatives (µg/mL) [1]

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27953)K. pneumoniae (ATCC 700603)S. typhimurium (ATCC 14028)
MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC
4a 0.97 / 1.941.95 / 3.93.9 / 7.817.81 / 15.621.95 / 3.93.9 / 7.81
7 1.95 / 3.93.9 / 7.817.81 / 15.6215.62 / 31.253.9 / 7.817.81 / 15.62
8a 3.9 / 7.817.81 / 15.6215.62 / 31.2531.25 / 62.57.81 / 15.6215.62 / 31.25
11b 7.81 / 15.6215.62 / 31.2531.25 / 62.562.5 / 12515.62 / 31.2531.25 / 62.5
13 1.95 / 3.93.9 / 7.817.81 / 15.6215.62 / 31.253.9 / 7.817.81 / 15.62
16 0.97 / 1.941.95 / 3.93.9 / 7.817.81 / 15.621.95 / 3.93.9 / 7.81
Tetracycline 15.62 / 18.7431.25 / 37.531.25 / 37.562.5 / 7531.25 / 37.562.5 / 75

Table 2: IC50 Values (µg/mL) of Quinoxalinone Derivatives Against Bacteria Implicated in Colorectal Cancer [2]

CompoundE. faecalisB. fragilisE. coli
4c 9.6014.2018.10
4d 10.8015.8019.50
6b 12.6518.2522.40
6e 12.4017.9021.80
Ampicillin 12.7516.1520.25

Experimental Protocols

Detailed methodologies for the synthesis of the quinoxalinone core and subsequent derivatization, as well as the protocol for antibacterial activity screening, are provided below.

Protocol 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one[1]
  • Step 1: Synthesis of Dihydroquinoxaline-2,3-dione Derivative (2)

    • This step typically involves the condensation of a substituted o-phenylenediamine with oxalic acid.

  • Step 2: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a)

    • To a solution of the dihydroquinoxaline-2,3-dione derivative (2) (1 mmol) in ethanol (5 mL), add hydrazine hydrate (80%) (5 mL) dropwise.

    • Stir the solution at room temperature for 30 minutes.

    • Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature.

    • Collect the solid precipitate that forms by filtration.

    • Crystallize the product from ethanol to yield the desired 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.

Protocol 2: Synthesis of Hydrazone Derivatives (e.g., 4a)[1]
  • To a solution of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (3a) (1 mmol) in ethanol (25 mL), add the desired substituted aromatic aldehyde (1 mmol).

  • Add acetic acid (2 mL) as a catalyst.

  • Heat the solution mixture under reflux for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, a solid precipitate will form.

  • Collect the precipitate by filtration.

  • Crystallize the product from an ethanol/DMF mixture to yield the final hydrazone derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1][3]
  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in a suitable broth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).

    • Dilute the culture to achieve a final concentration of approximately 1 x 10^8 CFU/mL for bacteria.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized quinoxalinone derivatives in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solutions in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Take an aliquot from the wells showing no visible growth (at and above the MIC).

    • Spread the aliquot onto an agar plate of the appropriate medium.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the creation of 3-(substituted-methyl)-2-quinoxalinol derivatives.

Synthesis_Workflow A o-Phenylenediamine Derivative C 3-Methyl-2-quinoxalinol Core A->C B Dicarbonyl Compound B->C D Bromination C->D e.g., NBS E 3-(Bromomethyl)-2-quinoxalinol D->E F Nucleophilic Substitution E->F H 3-(Substituted-methyl)- 2-quinoxalinol Derivatives F->H G Phenols, Amines, Thiols, etc. G->F

Caption: General synthetic scheme for 3-(substituted-methyl)-2-quinoxalinol derivatives.

Experimental Workflow for Antibacterial Screening

The diagram below outlines the key steps in evaluating the antibacterial properties of the synthesized compounds.

Antibacterial_Screening_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 24 hours C->D E Determine MIC (Visual Inspection) D->E F Plate on Agar from Clear Wells E->F G Incubate at 37°C for 24 hours F->G H Determine MBC (Colony Count) G->H

Caption: Workflow for MIC and MBC determination of quinoxalinol derivatives.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 3-(Bromomethyl)-2-quinoxalinol for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthesis and radiolabeling of 3-(bromomethyl)-2-quinoxalinol, a potential candidate for molecular imaging studies. The protocols are based on established chemical principles and published methodologies for analogous quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including applications as anticancer, antiviral, and antimicrobial agents.[1] In the realm of molecular imaging, radiolabeled quinoxalines are being explored as positron emission tomography (PET) tracers to visualize and quantify biological processes at the molecular level.[2][3] Radionuclide-based imaging techniques like PET offer high sensitivity and are invaluable for non-invasive diagnosis and therapeutic monitoring.[4] This document outlines a proposed synthetic and radiolabeling pathway for this compound, a scaffold that holds potential for derivatization and labeling for PET imaging.

The bromomethyl group serves as a versatile handle for introducing positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) via nucleophilic substitution or radiobromine isotopes (e.g., ⁷⁶Br) via isotopic exchange.

Data Presentation: Radiolabeling of Quinoxaline Derivatives

The following tables summarize quantitative data from published studies on the radiolabeling of various quinoxaline derivatives for PET imaging. This data provides a benchmark for expected outcomes when radiolabeling this compound derivatives.

Table 1: Radiolabeling of Quinoxaline Derivatives with Gallium-68

CompoundPrecursor Amount (µg)Reaction Temperature (°C)Radiochemical Yield (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)Reference
⁶⁸Ga-labeled aminoquinoxaline5090Not Reported94.5 ± 4.2Not Reported[5]

Table 2: Radiolabeling of Quinoxaline Derivatives with Fluorine-18

CompoundRadiolabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)Reference
[¹⁸F]Quinoxaline Derivative for NMDA ReceptorTwo-step procedure5.5 ± 4.2 (overall)>99254 ± 158[2]
[¹⁸F]Quinoxaline Derivative for mGlu5Not specified37 (decay-corrected max)Not Reported80 - 400[2]

Table 3: Radiolabeling of Quinoxaline and Quinoline Derivatives with Carbon-11

CompoundRadiolabeling MethodRadiochemical Yield (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)Reference
[¹¹C]Quinoxaline AnalogueSuzuki cross-coupling with [¹¹C]CH₃I11 ± 2 (non-decay corrected)Not Reported20 - 100[2]
[¹¹C]RS-016 (4-oxo-quinoline)Not specifiedNot Reported≥99up to 850[3]

Experimental Protocols

Part 1: Synthesis of the Precursor, this compound

This synthesis is a proposed two-step process starting from commercially available reagents.

Step 1.1: Synthesis of 3-Methyl-2-quinoxalinol

This protocol is adapted from a known procedure for the condensation of an o-phenylenediamine with a pyruvate salt.[6]

  • Materials:

    • o-Phenylenediamine

    • Sodium pyruvate

    • Aqueous acetic acid (20%)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1 equivalent) and sodium pyruvate (1 equivalent) in 20% aqueous acetic acid.

    • Stir the reaction mixture at room temperature for 3 hours.

    • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1 v/v) to yield pure 3-methyl-2-quinoxalinol.

    • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1.2: Synthesis of this compound

This protocol describes a plausible radical bromination of the methyl group of 3-methyl-2-quinoxalinol.

  • Materials:

    • 3-Methyl-2-quinoxalinol (from Step 1.1)

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry round-bottom flask, add 3-methyl-2-quinoxalinol (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.

    • Add dry carbon tetrachloride to the flask.

    • Fit the flask with a reflux condenser and place it under an inert atmosphere.

    • Heat the mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to initiate the radical reaction.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Proposed Radiolabeling of this compound with Fluorine-18

This protocol is a proposed method for the radiosynthesis of 3-([¹⁸F]Fluoromethyl)-2-quinoxalinol, a potential PET tracer, via nucleophilic substitution.

  • Materials:

    • This compound (precursor)

    • [¹⁸F]Fluoride (produced from a cyclotron and typically in [¹⁸O]H₂O)

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Water for injection

    • Ethanol for injection

    • C18 Sep-Pak cartridges

    • HPLC system for purification and analysis

  • Procedure:

    • [¹⁸F]Fluoride Trapping and Drying:

      • Pass the aqueous [¹⁸F]fluoride solution through an anion exchange cartridge to trap the [¹⁸F]F⁻.

      • Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

      • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or argon. Repeat with additions of anhydrous acetonitrile until the complex is free of water.

    • Radiolabeling Reaction:

      • Dissolve the this compound precursor in anhydrous acetonitrile or another suitable polar aprotic solvent (e.g., DMF, DMSO).

      • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.

      • Seal the reaction vessel and heat at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes). Monitor the reaction progress using radio-TLC.

    • Purification:

      • After cooling, quench the reaction with water.

      • Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled product.

    • Formulation:

      • Collect the HPLC fraction containing the product and remove the organic solvent under a stream of nitrogen while heating.

      • The remaining aqueous solution can be reformulated for in vivo studies by passing it through a C18 Sep-Pak cartridge. Elute the product with ethanol and dilute with sterile saline for injection.

    • Quality Control:

      • Determine the radiochemical purity and identity of the final product using analytical HPLC.

      • Measure the molar activity.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling OPD o-Phenylenediamine MQ 3-Methyl-2-quinoxalinol OPD->MQ Condensation (Acetic Acid) SP Sodium Pyruvate SP->MQ BMQ This compound (Precursor) MQ->BMQ Radical Bromination (NBS, AIBN) Labeled_Product 3-([¹⁸F]Fluoromethyl)-2-quinoxalinol (Final Product) BMQ->Labeled_Product Nucleophilic Substitution (K₂₂₂, K₂CO₃, Heat) F18 [¹⁸F]Fluoride F18->Labeled_Product

Caption: Proposed workflow for the synthesis of the this compound precursor and its subsequent radiolabeling with Fluorine-18.

Hypothetical Signaling Pathway Application

Given that some quinoxaline derivatives have been investigated as inhibitors of enzymes like PFKFB3 (involved in glycolysis)[5] or as ligands for receptors like the NMDA receptor[2], a radiolabeled quinoxalinol could potentially be used to image such targets. The following diagram illustrates a hypothetical application in imaging a kinase involved in a cancer signaling pathway.

Signaling_Pathway cluster_imaging PET Imaging Application cluster_cell Cancer Cell PET_Tracer Radiolabeled 3-(Fluoromethyl)-2-quinoxalinol Target_Kinase Target Kinase (e.g., PFKFB3) PET_Tracer->Target_Kinase Binding Metabolism Altered Metabolism (e.g., Glycolysis) Target_Kinase->Metabolism GF Growth Factor GFR Growth Factor Receptor GF->GFR Downstream Downstream Signaling GFR->Downstream Downstream->Target_Kinase Proliferation Cell Proliferation Metabolism->Proliferation

Caption: Hypothetical use of a radiolabeled quinoxalinol PET tracer to image a target kinase within a cancer cell signaling pathway.

References

Application Notes and Protocols for 3-(Bromomethyl)-2-quinoxalinol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-quinoxalinol, more systematically named 3-(bromomethyl)quinoxalin-2(1H)-one , is a heterocyclic organic compound that holds potential as a versatile building block in the synthesis of functional materials and bioactive molecules. Its structure, featuring a reactive bromomethyl group attached to a quinoxalinone core, allows for a variety of chemical modifications, making it a valuable intermediate for creating more complex molecular architectures. The quinoxalinone moiety itself is known for its electron-withdrawing properties, which can be exploited in the design of materials with specific electronic and photophysical characteristics. While its application in medicinal chemistry as a precursor for pharmacologically active compounds is more widely documented, its utility in materials science is an emerging area of interest.[1]

This document provides an overview of the synthesis, characterization, and potential applications of this compound in materials science, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 62235-61-4[2][3]
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [2][3]
Melting Point 202 °C (with decomposition)
Appearance White to cream to pale orange to pale brown powder[4]
IUPAC Name 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one[4]
Synonyms This compound, 3-bromomethylquinoxalin-2-one, 3-(bromomethyl)-1H-quinoxalin-2-one[2]

Synthesis

The primary synthetic route to 3-(bromomethyl)quinoxalin-2(1H)-one involves the bromination of its precursor, 3-methylquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-(Bromomethyl)quinoxalin-2(1H)-one

This protocol is based on the general principle of benzylic bromination.

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoxalin-2(1H)-one in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

  • Flush the flask with an inert gas (e.g., nitrogen) to remove oxygen, which can interfere with radical reactions.

  • Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 3-(bromomethyl)quinoxalin-2(1H)-one as a solid.

Characterization Data

The structure and purity of the synthesized 3-(bromomethyl)quinoxalin-2(1H)-one can be confirmed by various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxaline ring, a singlet for the methylene (-CH₂-) protons adjacent to the bromine, and a broad singlet for the N-H proton. The chemical shift of the methylene protons is expected to be in the range of 4.5-5.0 ppm.
¹³C NMR Signals corresponding to the aromatic carbons, the carbonyl carbon (C=O) of the quinoxalinone ring, and the methylene carbon (-CH₂Br). The carbonyl carbon typically appears in the range of 150-160 ppm.
FTIR Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-Br stretching (in the fingerprint region).[4]

Applications in Materials Science

The reactive bromomethyl group in 3-(bromomethyl)quinoxalin-2(1H)-one makes it a valuable intermediate for the synthesis of a variety of functional materials. The electron-withdrawing nature of the quinoxalin-2(1H)-one core can be utilized to tune the electronic properties of these materials.[1]

Synthesis of Functional Polymers

3-(Bromomethyl)quinoxalin-2(1H)-one can be used as a monomer or a functionalizing agent in polymer synthesis. For instance, it can be attached to polymer backbones through nucleophilic substitution reactions, thereby incorporating the quinoxalinone moiety into the polymer structure. This can be used to modify the optical and electronic properties of the polymer, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

Experimental Workflow for Polymer Functionalization:

G start Polymer with nucleophilic groups (e.g., -OH, -NH2) reaction Nucleophilic Substitution start->reaction reagent This compound + Base (e.g., K2CO3) reagent->reaction product Functionalized Polymer with Quinoxalinone Side-Chains reaction->product analysis Characterization (NMR, FTIR, GPC) product->analysis

Caption: Workflow for polymer functionalization.

Development of Novel Dyes and Chromophores

The quinoxalinone scaffold is a known component in the design of push-pull chromophores, where it acts as an electron acceptor. By reacting 3-(bromomethyl)quinoxalin-2(1H)-one with various electron-donating molecules, novel dyes with tailored absorption and emission properties can be synthesized. These dyes could find applications in areas such as dye-sensitized solar cells (DSSCs), fluorescent probes, and nonlinear optics.

Logical Relationship for Dye Synthesis:

G node_A Electron Donor (e.g., Arylamine) node_C Push-Pull Chromophore node_A->node_C Nucleophilic Attack node_B This compound (Electron Acceptor Precursor) node_B->node_C Provides Acceptor Moiety

Caption: Synthesis of a push-pull chromophore.

Surface Functionalization

The reactive nature of the bromomethyl group allows for the covalent attachment of the quinoxalinone moiety to various surfaces, such as silica, gold, or polymer films. This surface functionalization can be used to alter the surface properties, for example, to create surfaces with specific electronic characteristics or to act as anchor points for the subsequent assembly of molecular layers.

Experimental Protocol: Surface Functionalization of Silica Particles

Materials:

  • Silica particles (e.g., silica gel)

  • 3-(Bromomethyl)quinoxalin-2(1H)-one

  • Anhydrous toluene or other suitable aprotic solvent

  • A base (e.g., triethylamine or potassium carbonate)

  • Silanizing agent with a nucleophilic group (e.g., (3-aminopropyl)triethoxysilane, APTES), if the surface is not already functionalized.

Procedure:

  • Surface Pre-functionalization (if necessary): If the silica surface lacks reactive groups, it can be functionalized with amino groups by reacting with APTES in an appropriate solvent.

  • Disperse the (functionalized) silica particles in anhydrous toluene in a round-bottom flask.

  • Add 3-(bromomethyl)quinoxalin-2(1H)-one and a base to the suspension.

  • Heat the mixture to reflux under an inert atmosphere for several hours.

  • After the reaction, cool the mixture and collect the functionalized silica particles by filtration or centrifugation.

  • Wash the particles extensively with toluene, followed by other solvents like ethanol and water to remove any unreacted starting materials and byproducts.

  • Dry the functionalized silica particles under vacuum.

  • The successful functionalization can be confirmed by techniques such as FTIR spectroscopy, thermogravimetric analysis (TGA), and elemental analysis.

Conclusion

This compound is a promising building block for materials science applications due to its reactive handle and the inherent electronic properties of the quinoxalinone core. While its use has been more extensively explored in medicinal chemistry, the protocols and concepts outlined in this document provide a foundation for its application in the development of novel functional polymers, dyes, and surface-modified materials. Further research into this compound is warranted to fully explore its potential in creating advanced materials with tailored properties.

References

Illuminating the Nanoscale: Application Notes and Protocols for Novel Quinoxaline Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives have emerged as a versatile and highly promising class of fluorophores, garnering significant attention in various scientific disciplines, including materials science, chemical biology, and drug discovery. Their intrinsic photophysical properties, such as strong absorption and emission in the visible spectrum, high quantum yields, and sensitivity to the local environment, make them ideal candidates for the development of novel fluorescent probes, imaging agents, and active pharmaceutical ingredients. This document provides a comprehensive overview of the photophysical properties of a selection of novel quinoxaline fluorophores, detailed experimental protocols for their characterization, and insights into their application in biological systems.

Photophysical Properties of Novel Quinoxaline Fluorophores

The photophysical characteristics of quinoxaline derivatives are intricately linked to their molecular structure, including the nature and position of substituents, and the polarity of their environment. These factors allow for the fine-tuning of their absorption and emission profiles, quantum yields, and fluorescence lifetimes.

Substituent and Solvent Effects

The electronic nature of substituents on the quinoxaline core plays a crucial role in modulating the photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to create "push-pull" systems, leading to intramolecular charge transfer (ICT) upon photoexcitation.[1][2] This ICT character often results in a large Stokes shift and pronounced solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent.[3] Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum of these donor-acceptor quinoxaline derivatives.[2]

Furthermore, the introduction of bulky substituents can induce aggregation-induced emission (AIE), a phenomenon where the fluorescence is significantly enhanced in the aggregated state compared to the solution state.[1][2][4] This property is particularly advantageous for applications in solid-state devices and for imaging in biological environments where molecular aggregation can occur.

Quantitative Data Summary

The following tables summarize the key photophysical properties of a selection of recently developed quinoxaline fluorophores, providing a comparative overview of their performance.

Table 1: Photophysical Properties of 2,3-Disubstituted Quinoxaline Derivatives

Compound/DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)SolventReference
2,3-Diphenylquinoxaline340398-Toluene[5]
2,3-Bis(4-methoxyphenyl)quinoxaline350407-MeOH[5]
2,3,6-Triphenyl-quinoxaline (1)364413-THF[1]
2,3-Bis(biphenyl-4-yl)-6-phenyl-quinoxaline (2)371417-THF[1]
Quinoxaline-AIEgen (QPA3)367520 (in aggregate)-THF/Water[5]

Table 2: Solvent-Dependent Photophysical Properties of a Quinoxaline-Based Blue Emitter (Compound 2) [1]

SolventDielectric Constant (ε)Refractive Index (n)Absorption (λabs, nm)Emission (λem, nm)
Cyclohexane2.021.427364417
Toluene2.381.497369420
Tetrahydrofuran (THF)7.581.407371425
Dichloromethane (DCM)8.931.424372435
Dimethyl Sulfoxide (DMSO)46.71.479374442

Table 3: Fluorescence Lifetimes and Quantum Yields of Selected Quinoxaline Derivatives

CompoundSolventQuantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Reference
[6]Hl-QxToluene0.05-[7]
[6]Hl-NAIQxToluene0.25-[7]
2-Amino-3-methylquinoxalinen-Hexane0.045-[6]
2-Methoxy-3-methylquinoxalinen-Hexane0.019-[6]
2-Bromo-3-methylquinoxalinen-Hexane0.001-[6]

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of novel fluorophores is paramount. The following sections provide detailed protocols for key experimental techniques.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the quinoxaline fluorophore.

Materials:

  • Spectroscopic grade solvent (e.g., cyclohexane, THF, DMSO)

  • Quinoxaline fluorophore sample

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the quinoxaline fluorophore in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The absorbance of this solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Visible Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum over a suitable wavelength range, ensuring the entire emission band is captured.

    • Identify the wavelength of maximum emission (λem).

Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Quinoxaline fluorophore sample (unknown)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

  • UV-Visible spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of five concentrations for both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot (Gradient).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where Φ_standard is the quantum yield of the standard, and n is the refractive index of the solvent for the sample and standard solutions (if different).

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of the quinoxaline fluorophore.

Materials:

  • Quinoxaline fluorophore solution (absorbance < 0.1 at excitation wavelength)

  • TCSPC instrument equipped with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., single-photon avalanche diode - SPAD).

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).

Procedure:

  • Instrument Setup and IRF Measurement:

    • Set the excitation wavelength and emission wavelength on the TCSPC system.

    • Record the Instrument Response Function (IRF) by measuring the scattering from a colloidal silica solution (e.g., Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the quinoxaline fluorophore solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistics.

  • Data Analysis:

    • Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Applications in Biological Systems

The unique photophysical properties of quinoxaline fluorophores make them powerful tools for various biological applications, from cellular imaging to sensing of enzymatic activity.

Bioimaging

Quinoxaline derivatives with high quantum yields and photostability are excellent candidates for fluorescent probes in cellular imaging. Their emission in the visible range allows for visualization with standard fluorescence microscopy techniques. Furthermore, quinoxaline fluorophores exhibiting AIE are particularly useful for imaging cellular aggregates or for tracking processes that involve changes in local concentration.

Enzyme Sensing

The sensitivity of quinoxaline fluorophores to their local environment can be harnessed to design probes for detecting specific enzyme activities. For instance, a quinoxaline-based probe can be designed with a recognition moiety that is cleaved by a specific enzyme, such as nitroreductase, which is often overexpressed in hypoxic tumor cells.

Mechanism of a Quinoxaline-Based Fluorescent Probe for Nitroreductase Detection:

A common design involves attaching a nitro group to the quinoxaline fluorophore, which quenches its fluorescence. In the presence of nitroreductase and a cofactor like NADH, the nitro group is reduced to an amino group. This conversion restores the fluorescence of the quinoxaline core, providing a "turn-on" signal that is proportional to the enzyme's activity.

enzyme_sensing Probe Quinoxaline Probe (Non-fluorescent) Product Reduced Quinoxaline (Fluorescent) Probe->Product Enzymatic Reduction Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe Signal Fluorescence Signal Product->Signal Emits Light

Caption: Mechanism of a quinoxaline-based probe for nitroreductase.

Conclusion

Novel quinoxaline fluorophores represent a rapidly evolving field with immense potential for advancing research in chemistry, biology, and medicine. Their tunable photophysical properties, coupled with their synthetic accessibility, make them highly attractive for the development of sophisticated molecular tools. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers seeking to explore and harness the capabilities of these remarkable fluorescent molecules. By understanding their fundamental properties and employing robust characterization techniques, the scientific community can continue to unlock new and exciting applications for quinoxaline fluorophores.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on analogous compounds, 3-(Bromomethyl)-2-quinoxalinol should be handled with care, assuming it may be corrosive, a skin and eye irritant, and harmful to aquatic life.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

First Aid Measures:

  • After Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed. The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant, Environmental Hazard).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • High-temperature incineration at an approved facility is a common and appropriate disposal method for such organic compounds.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE before attempting to clean up the spill.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate store Store Securely in a Designated Hazardous Waste Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(Bromomethyl)-2-quinoxalinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Bromomethyl)-2-quinoxalinol (CAS No. 62235-61-4). The following procedures are based on the hazard profiles of structurally similar compounds, such as other brominated quinoxaline derivatives, due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Profile and Personal Protective Equipment (PPE)

Based on available data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye damage, and respiratory tract irritation.[1] A comprehensive approach to personal protective equipment is mandatory to ensure user safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended SpecificationRationale
Eye Protection Chemical safety goggles with a side shield or a full-face shield.To protect against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which may cause irritation or burns. Always inspect gloves for integrity before use.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.To minimize skin exposure and protect from potential splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or vapors, which may cause respiratory irritation. Use is essential when handling the compound outside of a certified chemical fume hood.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for the safe handling and storage of this compound.

Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Aliquotting and Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material. Avoid creating dust. For solutions, use a calibrated pipette or a syringe.

  • During Reaction: Keep all containers tightly sealed when not in use. If heating the substance, ensure adequate ventilation and be aware of potential thermal decomposition, which may release toxic fumes.

  • Post-Handling: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash.

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Categorization: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a chemical fume hood prep1->prep2 handle1 Weigh and transfer the compound prep2->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate equipment and work surfaces handle2->clean1 clean2 Segregate and label all waste clean1->clean2 disp1 Store waste in a designated area clean2->disp1 disp2 Arrange for professional hazardous waste disposal disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.